Adenylyl cyclase type 2 agonist-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C27H17BrClNO5 |
|---|---|
Poids moléculaire |
550.8 g/mol |
Nom IUPAC |
(1S,3aS,6aR)-5'-bromo-5-(2-chlorophenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C27H17BrClNO5/c1-13-6-8-14(9-7-13)22-20-21(26(34)30(25(20)33)19-5-3-2-4-18(19)29)27(35-22)23(31)16-11-10-15(28)12-17(16)24(27)32/h2-12,20-22H,1H3/t20-,21-,22-,27?/m1/s1 |
Clé InChI |
HVCLMGZGIMRDRV-LPOKKUQKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@H]2[C@H]3[C@H](C(=O)N(C3=O)C4=CC=CC=C4Cl)C5(O2)C(=O)C6=C(C5=O)C=C(C=C6)Br |
SMILES canonique |
CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4Cl)C5(O2)C(=O)C6=C(C5=O)C=C(C=C6)Br |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Adenylyl Cyclase Type 2 Agonist-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenylyl cyclase type 2 (AC2) is a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, a ubiquitous second messenger system involved in a myriad of physiological processes. The discovery of selective agonists for AC isoforms is a significant step forward in dissecting their specific roles and therapeutic potential. This technical guide focuses on the mechanism of action of a potent and selective AC2 agonist, herein referred to as Adenylyl Cyclase Type 2 Agonist-1 (AC2A-1). This compound, also known as compound 73 in the primary literature, has demonstrated significant potential as a pharmacological tool and a lead compound for drug discovery, particularly in the context of inflammatory diseases.[1][2][3][4][5] This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Introduction to Adenylyl Cyclase Type 2 and cAMP Signaling
Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of adenosine triphosphate (ATP) to cAMP.[3] There are ten known isoforms of AC in mammals, each with distinct regulatory properties and tissue distribution. AC2 is a membrane-bound isoform that is notably stimulated by G protein βγ subunits and protein kinase C (PKC), in addition to the universally activating Gαs subunit. This complex regulation allows AC2 to act as a coincidence detector, integrating signals from multiple G protein-coupled receptors (GPCRs).
The cAMP produced by AC2 activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). These effectors, in turn, phosphorylate a multitude of cellular substrates, leading to changes in gene expression, metabolism, and other cellular functions. The dysregulation of the cAMP pathway is implicated in numerous diseases, making AC isoforms attractive therapeutic targets.
This compound (AC2A-1)
AC2A-1 (Compound 73) is a novel, potent, and selective agonist of adenylyl cyclase type 2.[1][2][3][4][5] Its discovery through virtual screening and subsequent biological evaluation has provided a valuable tool for studying the specific functions of AC2.[3]
Quantitative Data
The following table summarizes the key quantitative parameters of AC2A-1, establishing its potency and efficacy.
| Parameter | Value | Cell Line | Reference |
| EC50 | 90 nM | Recombinant human AC2 in HEK293 cells | [1][2][3][4][5] |
| Potency vs. Forskolin (B1673556) | 160-fold more potent | Recombinant human AC2 in HEK293 cells | [3] |
| Effect on IL-6 Expression | Inhibition | Not specified | [1][2][3][4] |
Mechanism of Action
AC2A-1 exerts its effects by directly binding to and activating adenylyl cyclase type 2, leading to an increase in intracellular cAMP levels. This initiates a signaling cascade with various downstream consequences.
Signaling Pathway
The binding of AC2A-1 to AC2 enhances its catalytic activity, resulting in the conversion of ATP to cAMP. The elevated cAMP levels then activate PKA and Epac, which mediate the cellular response. A key observed downstream effect of AC2A-1 is the inhibition of Interleukin-6 (IL-6) expression, suggesting a role in modulating inflammatory responses.[1][2][3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of AC2A-1. These protocols are representative of standard techniques used in the field.
Cell Culture and Transfection for AC2 Expression
Objective: To prepare human embryonic kidney (HEK293) cells expressing recombinant human adenylyl cyclase type 2 for subsequent assays.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding human AC2
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density of 4.5 x 105 to 6.0 x 105 cells per well in 2 mL of complete growth medium.[6] Incubate overnight at 37°C in a 5% CO2 incubator.[6]
-
Transfection Complex Preparation: a. In a sterile tube, dilute 1 µg of the AC2 plasmid DNA in 100 µL of Opti-MEM. b. In a separate sterile tube, add 2 µL of P3000™ Reagent and 3 µL of Lipofectamine™ 3000 Reagent to 100 µL of Opti-MEM.[6] c. Combine the diluted DNA and the Lipofectamine mixture. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the DNA-lipid complexes dropwise to the wells containing the HEK293 cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator to allow for gene expression before proceeding with functional assays.
Intracellular cAMP Measurement Assay
Objective: To quantify the intracellular cAMP levels in response to AC2A-1 stimulation. The LANCE® Ultra cAMP Kit is a representative time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay.
Materials:
-
HEK293 cells expressing AC2
-
AC2A-1 (Compound 73)
-
Forskolin (as a positive control)
-
LANCE® Ultra cAMP Kit (including Eu-cAMP tracer, ULight™-anti-cAMP antibody, and Detection Buffer)
-
384-well white opaque microplates
-
TR-FRET-compatible plate reader
Protocol:
-
Cell Preparation: Harvest the transfected HEK293 cells and resuspend them in stimulation buffer at the desired concentration (typically 500-2000 cells per well for a 384-well plate).[7]
-
Compound Addition: Add serial dilutions of AC2A-1 or forskolin to the wells of the 384-well plate. Include a vehicle control (e.g., DMSO).
-
Cell Stimulation: Add the cell suspension to the wells containing the compounds. The total volume is typically 20 µL.[8]
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for cAMP production.[8]
-
Lysis and Detection: a. Prepare the detection mix by diluting the Eu-cAMP tracer and ULight-anti-cAMP antibody in the Detection Buffer according to the kit instructions.[8] b. Add the detection mix to each well. The detection buffer contains detergents that lyse the cells.[7]
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Measurement: Read the TR-FRET signal at 615 nm (Europium emission) and 665 nm (ULight emission) using a compatible plate reader.[8]
-
Data Analysis: Calculate the 665/615 nm emission ratio. The amount of cAMP in the sample is inversely proportional to this ratio. Generate a standard curve using the provided cAMP standards to determine the concentration of cAMP in the samples. Plot the cAMP concentration against the agonist concentration to determine the EC50 value.
Interleukin-6 (IL-6) Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the concentration of IL-6 in the cell culture supernatant following treatment with AC2A-1.
Materials:
-
AC2-expressing HEK293 cells (or other relevant cell type)
-
AC2A-1
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Human IL-6 ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Protocol:
-
Cell Treatment: a. Seed cells in a 24-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of AC2A-1 for a specified time (e.g., 1 hour). c. Stimulate the cells with an inflammatory agent like LPS to induce IL-6 production. Include appropriate controls (untreated, LPS only). d. Incubate for a suitable period (e.g., 24 hours) to allow for IL-6 secretion.
-
Sample Collection: Collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.
-
ELISA Procedure (Sandwich ELISA): a. Coating: Coat a 96-well ELISA plate with the IL-6 capture antibody overnight at 4°C. b. Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. c. Sample Incubation: Wash the plate and add the collected cell culture supernatants and IL-6 standards to the wells. Incubate for 2 hours at room temperature. d. Detection Antibody: Wash the plate and add the biotinylated IL-6 detection antibody. Incubate for 1 hour at room temperature. e. Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark. f. Substrate Development: Wash the plate and add the TMB substrate. Incubate until a color change is observed. g. Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the IL-6 standards. Determine the concentration of IL-6 in the samples by interpolating from the standard curve.
Conclusion
This compound is a potent and selective tool for the investigation of AC2-mediated signaling pathways. Its ability to modulate cAMP levels and subsequently inhibit IL-6 expression highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The experimental protocols detailed in this guide provide a framework for the further characterization of AC2A-1 and the exploration of its therapeutic applications. The continued study of selective AC agonists will undoubtedly deepen our understanding of the intricate roles of cAMP signaling in health and disease.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. bioline.ru [bioline.ru]
What is the function of Adenylyl cyclase type 2?
An In-depth Technical Guide to the Function of Adenylyl Cyclase Type 2
Introduction
Adenylyl cyclases (ACs) are a family of enzymes crucial for cellular signal transduction, catalyzing the conversion of ATP into the secondary messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] There are ten known isoforms of adenylyl cyclase in mammals, nine of which are membrane-bound (AC1-9) and one is soluble (sAC or AC10).[2][3] These isoforms exhibit distinct tissue distribution and are subject to complex regulation, allowing cells to finely tune their cAMP levels in response to a variety of extracellular signals.[4][5]
Adenylyl Cyclase Type 2 (ADCY2 or AC2) is a member of the Group II family of adenylyl cyclases, which also includes AC4 and AC7.[2][3] This group is characterized by its stimulation by the G-protein βγ subunit complex and its insensitivity to calcium (Ca²⁺).[2][3][6] AC2 is highly expressed in the central nervous system, particularly in the brain, as well as in other tissues like the lungs.[1][4][6][7] Its intricate regulation by multiple signaling pathways, including G-proteins and protein kinase C (PKC), positions it as a key integration point for various cellular signals.[8][9] This document provides a comprehensive technical overview of the structure, function, regulation, and experimental analysis of AC2 for researchers, scientists, and professionals in drug development.
Structure of Adenylyl Cyclase Type 2
Like other membrane-bound adenylyl cyclases, AC2 possesses a complex topology. The protein is organized with a short N-terminus, followed by a transmembrane domain (M1) containing six helical segments.[6] This is followed by a large intracellular cytoplasmic domain (C1). The structure then repeats with a second transmembrane domain (M2), also with six helices, and a second cytoplasmic domain (C2).[1][6]
The catalytic core of the enzyme is formed by the interaction of the C1a subdomain from the C1 region and the C2a subdomain from the C2 region.[6][10] These two subdomains are homologous and form an intramolecular "dimer" that constitutes the active site for ATP binding and its conversion to cAMP.[6] The C1b and C2b domains are involved in regulation and dimerization.[10] An essential cofactor for AC2 is magnesium, with two ions binding per subunit.[6]
Core Function and Regulation
The primary function of AC2 is to catalyze the formation of cAMP and pyrophosphate from ATP.[1][6] The cAMP produced acts as a ubiquitous second messenger, activating downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), which in turn regulate numerous cellular processes including gene transcription and cell survival.[1][10]
The activity of AC2 is intricately regulated by a variety of signaling molecules, making it a crucial node for signal integration.[6][8][9]
Regulation by G-Proteins
AC2 activity is highly controlled by heterotrimeric G-proteins.[6][11]
-
Gαs (stimulatory α subunit): Like all membrane-bound ACs (except AC9), AC2 is stimulated by the activated α-subunit of the stimulatory G-protein (Gαs).[3][4][12]
-
Gβγ (beta-gamma subunit complex): A hallmark of Group II ACs is their stimulation by the Gβγ complex.[4][6] This stimulation is synergistic with Gαs, meaning that the simultaneous presence of both Gαs and Gβγ leads to a much greater activation of AC2 than the sum of their individual effects.[4] The Gβγ subunits can be liberated from G-proteins coupled to inhibitory receptors (Gi/o), allowing for complex crosstalk between signaling pathways.[4]
-
Gq-coupled Receptor Crosstalk: Gβγ subunits released from Gq-coupled muscarinic receptors have been shown to inhibit AC2 activity.[13][14] However, this inhibitory effect is typically masked by the stronger stimulatory signal from PKC activation, which occurs downstream of Gq-coupled receptors.[13]
Regulation by Protein Kinase C (PKC)
AC2 is a key target for pathways that activate PKC.
-
In human embryonic kidney (HEK) cells, Gq-coupled muscarinic receptors stimulate AC2 through a PKC-dependent mechanism to generate localized pools of cAMP.[6]
-
This process can be scaffolded by A-kinase-anchoring proteins (AKAPs), which recruit PKC to activate AC2.[6]
-
Studies have identified specific phosphorylation sites on AC2 that are targeted by PKC. Direct phosphorylation of Serine 490 (Ser⁴⁹⁰) and Serine 543 (Ser⁵⁴³) in the C1b domain is primarily responsible for the stimulation of AC2 by PKC activation.[13][14] A double phosphomimetic mutant (S490/543D) displays increased basal activity, mimicking a PKC-activated state.[13][14]
Other Regulatory Mechanisms
-
Raf Kinase: AC2 can be activated by serine phosphorylation mediated by Raf kinase.[6][12]
-
Calcium (Ca²⁺): AC2 is insensitive to stimulation by Ca²⁺/calmodulin.[4][6][12] However, its activity can be inhibited by micromolar concentrations of free Ca²⁺.[12]
-
Forskolin (B1673556): The plant diterpene forskolin is a potent activator of AC2, acting directly on the catalytic subunit.[5][12] This property is often exploited in experimental settings to study AC function.
Pharmacological Modulation of AC2
The development of isoform-selective modulators for adenylyl cyclases is a significant area of research. While many compounds are non-selective, some show preferential activity towards certain isoforms.
Activators and Inhibitors
| Compound | Type | Target(s) | Potency / Concentration | Notes | Reference(s) |
| Forskolin | Activator | Most transmembrane ACs (1-8) | EC₅₀ ≈ 0.5 µM (for AC1) | Potent, direct activator used experimentally to increase intracellular cAMP. | [2][5] |
| Gαs-GTP | Activator | All transmembrane ACs | 300 nM used in assays | Endogenous activator, stimulates all AC isoforms. | [15] |
| Phorbol Myristate Acetate (PMA) | Activator | Protein Kinase C (PKC) | - | Indirectly activates AC2 via PKC stimulation. | [13][16] |
| SKF-83566 | Inhibitor | Selective for AC2 | IC₅₀ not specified, but selective over AC1 and AC5 | Identified as a selective AC2 inhibitor through high-throughput screening. | [2][16] |
| 2',5'-dideoxyadenosine | Inhibitor | General AC inhibitor | - | Acts at the "P-site" of the enzyme. | [3] |
| KH7 | Inhibitor | Soluble AC (sAC) | IC₅₀ = 3-10 µM | Specific inhibitor for the soluble isoform, used as a control. | [2] |
Physiological and Pathophysiological Roles
Given its high expression in the central nervous system, AC2 is implicated in various neurological processes and diseases.[1][7]
-
Neurological Disorders: Abnormal expression and mutations in the ADCY2 gene have been reported in conditions such as Alzheimer's, Parkinson's, bipolar disorder, and schizophrenia.[1][6][7]
-
Opioid Signaling: AC2 activity is modulated by opioid receptor activation. Acute opioid exposure leads to AC2 stimulation, while chronic exposure can lead to its inhibition, a phenomenon termed "superinhibition".[8][9] This differential regulation has implications for understanding opioid addiction and tolerance.[8]
-
Airway Smooth Muscle Function: In bronchial smooth muscle cells, AC2 selectively couples to E prostanoid type 2 (EP₂) receptors, enhancing cAMP production in response to agonists like butaprost, which suggests a role in regulating airway function.[17]
Experimental Protocols
The study of AC2 function relies on a variety of biochemical and cell-based assays. Below are outlines of key experimental methodologies.
Protocol 1: Membrane Preparation for AC Activity Assays
This protocol describes the isolation of cell membranes containing AC2, typically from cultured cells overexpressing the enzyme.
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293, Sf9) expressing the desired AC2 construct.[15]
-
Harvest cells by centrifugation (e.g., 1000 x g for 10 minutes).
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EDTA, with protease inhibitors).[15]
-
Lyse the cells using nitrogen cavitation (500 psi for 30 min) or Dounce homogenization.[15]
-
-
Differential Centrifugation:
-
Washing and Storage:
-
Resuspend the membrane pellet in a wash buffer (e.g., 20 mM HEPES, 200 mM sucrose, with protease inhibitors) and repeat the high-speed centrifugation.[15]
-
Resuspend the final pellet in a storage buffer. Determine protein concentration using a Bradford assay.
-
Use membranes immediately or flash-freeze in liquid nitrogen and store at -80°C in single-use aliquots.[15]
-
Protocol 2: Adenylyl Cyclase Activity Assay
This assay measures the enzymatic activity of AC2 by quantifying the conversion of radiolabeled ATP to cAMP.
-
Reaction Setup:
-
Enzymatic Reaction:
-
Initiate the reaction by adding the reaction mix to the tubes.
-
Incubate at 30°C for a defined period (e.g., 10 minutes).[15]
-
-
Reaction Termination and cAMP Separation:
-
Stop the reaction by adding a solution containing SDS, non-radiolabeled ATP, and cAMP (e.g., 2.5% SDS, 50 mM ATP, 1.75 mM cAMP).[15]
-
The separation of [³²P]cAMP from unreacted [α-³²P]ATP is classically performed using sequential column chromatography over Dowex and alumina (B75360) columns.
-
-
Quantification:
-
Quantify the amount of [³²P]cAMP produced using a scintillation counter.
-
Calculate the specific activity of the enzyme (e.g., in pmol cAMP/min/mg protein).
-
Protocol 3: FRET-based Real-Time Single Cell Imaging
This advanced technique can be used to study the regulation of AC2 and its interactions with other proteins (like G-protein subunits) in living cells.
-
Construct Preparation: Generate fusion proteins of AC2 and its potential regulators with fluorescent proteins suitable for FRET (e.g., CFP and YFP).
-
Cell Transfection: Co-transfect cells with the FRET pair constructs.
-
Imaging:
-
Mount the cells on a microscope equipped for live-cell imaging.
-
Excite the donor fluorophore (e.g., CFP) and measure the emission from both the donor and the acceptor (e.g., YFP).
-
An increase in FRET signal (acceptor emission upon donor excitation) indicates that the two proteins are in close proximity (<10 nm).
-
-
Data Analysis:
Conclusion
Adenylyl Cyclase Type 2 is a highly regulated enzyme that serves as a critical integration point for multiple G-protein and protein kinase signaling pathways. Its synergistic activation by Gαs and Gβγ, coupled with its stimulation by PKC, allows for sophisticated processing of coincident signals. While insensitive to Ca²⁺/calmodulin, its activity is modulated by free Ca²⁺ and various pharmacological agents. The unique regulatory profile of AC2, combined with its prominent expression in the nervous system, makes it an important subject of study for understanding normal physiology and a potential therapeutic target for a range of neurological and other disorders. Further development of isoform-selective inhibitors will be crucial for dissecting its specific functions and validating its therapeutic potential.
References
- 1. Adenylyl cyclase 2 expression and function in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adenylyl cyclases (ACs) | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. ADCY2 - Wikipedia [en.wikipedia.org]
- 7. Adenylyl cyclase 2 expression and function in neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenylyl cyclase type II activity is regulated by two different mechanisms: implications for acute and chronic opioid exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Adenylyl cyclase - Wikipedia [en.wikipedia.org]
- 12. uniprot.org [uniprot.org]
- 13. Muscarinic receptors stimulate AC2 by novel phosphorylation sites, whereas Gβγ subunits exert opposing effects depending on the G-protein source - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Muscarinic receptors stimulate AC2 by novel phosphorylation sites, whereas Gβγ subunits exert opposing effects depending on the G-protein source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Adenylyl cyclase 2 selectively couples to E prostanoid type 2 receptors, whereas adenylyl cyclase 3 is not receptor-regulated in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenylyl Cyclase Type 2 Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylyl cyclase type 2 (AC2), encoded by the ADCY2 gene, is a key membrane-bound enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.[1] As a member of the class III adenylyl cyclase family, AC2 plays a crucial role in integrating a variety of extracellular signals into intracellular responses.[2] Its unique regulatory properties, including conditional stimulation by G protein subunits and phosphorylation by protein kinases, position it as a critical node in cellular signaling networks. This guide provides a comprehensive overview of the AC2 signaling pathway, including its regulation, downstream effectors, physiological roles, and detailed experimental protocols for its study.
Core Signaling Pathway
The central function of AC2 is the production of cAMP, which in turn activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[3] PKA activation leads to the phosphorylation of a multitude of substrate proteins, regulating processes such as gene transcription, metabolism, and ion channel activity.[4] The Epac family of guanine (B1146940) nucleotide exchange factors, upon cAMP binding, activates the small GTPases Rap1 and Rap2, influencing cell adhesion, proliferation, and differentiation.[3]
Regulation of AC2 Activity
AC2 activity is intricately regulated by a combination of factors, allowing for fine-tuned control of cAMP production in response to specific stimuli.
-
G Protein Subunits: AC2 is synergistically activated by the Gαs subunit of heterotrimeric G proteins and Gβγ subunits.[5][6] This conditional activation means that signals from Gs-coupled receptors can be amplified in the presence of signals from Gi/o-coupled receptors, which release free Gβγ subunits.[7] Interestingly, the source of the Gβγ subunits can determine their effect, with Gβγ from Gq-coupled muscarinic receptors exerting an inhibitory effect, while those from Gi-coupled somatostatin (B550006) receptors are stimulatory.[7][8]
-
Protein Kinase C (PKC): AC2 is a direct target of PKC-mediated phosphorylation, which enhances its activity.[8][9] This provides a critical point of crosstalk between the phospholipase C (PLC) and adenylyl cyclase signaling pathways.[10] Phosphorylation of AC2 by PKC occurs primarily at serine residues 490 and 543.[7][8]
-
Raf Kinase: Recent evidence has shown that Raf kinase can associate with and phosphorylate AC2, leading to its activation.[11] This links the Ras/Raf/MEK/ERK signaling cascade to cAMP production.
-
Forskolin (B1673556): The plant diterpene forskolin is a potent, non-receptor-mediated activator of most adenylyl cyclase isoforms, including AC2, and is widely used as a research tool.[12]
-
Calcium: AC2 is insensitive to direct stimulation by Ca2+/calmodulin, a property that distinguishes it from other AC isoforms like AC1 and AC8.[1][13] However, it can be inhibited by micromolar concentrations of free Ca2+.[11]
Quantitative Data
Tissue Expression of ADCY2
The expression of the ADCY2 gene varies across different human tissues, with the highest levels observed in the brain and skeletal muscle. The following tables summarize the mRNA and protein expression levels in various tissues.
Table 1: ADCY2 mRNA Expression in Human Tissues [1][2]
| Tissue | Normalized TPM (nTPM) |
| Skeletal Muscle | 5.3 |
| Brain - Anterior Cingulate Cortex (BA24) | 5.0 |
| Brain - Frontal Cortex (BA9) | 4.8 |
| Brain - Cortex | 4.4 |
| Brain - Amygdala | 4.1 |
| Adipose Tissue | Moderate |
| Adrenal Gland | Moderate |
| Lung | Low |
| Heart Muscle | Low |
| Kidney | Low |
| Liver | Low |
Data sourced from the Human Protein Atlas, combining GTEx, Illumina, BioGPS, and SAGE datasets. nTPM: normalized Transcripts Per Million.
Table 2: ADCY2 Protein Expression in Human Tissues [9][14]
| Tissue | Expression Level |
| Central Nervous System (CNS) | High |
| Adrenal Gland | High |
| Stomach (glandular cells) | Strong |
| Cervix (glandular cells) | Strong |
| Spleen (red pulp) | Strong |
| Testis (Leydig cells) | Strong |
| Skeletal Muscle | Moderate to Weak |
| Smooth Muscle | Moderate to Weak |
| Heart Muscle | Not detected |
| Liver | Not detected |
| Kidney | Not detected |
Data based on immunohistochemistry from the Human Protein Atlas. Expression levels are qualitative (High, Strong, Moderate, Weak, Not detected).
Inhibitor Potency against AC2
Several small molecules have been identified as inhibitors of adenylyl cyclases. The following table provides Ki values for some of these inhibitors against AC2.
Table 3: Inhibitory Constants (Ki) of Various Compounds against AC2 [15]
| Inhibitor | Ki (µM) | Notes |
| MANT-ATP | 0.46 | Competitive inhibitor, binds to the catalytic site. |
| TNP-ATP | 2.4 | Competitive inhibitor, binds to the catalytic site. |
| MANT-ITP | 0.33 | Competitive inhibitor, binds to the catalytic site. |
| SQ 22,536 | 2600 (IC50) | Non-competitive P-site inhibitor. |
Ki values are from assays performed in the presence of Mn2+.
Experimental Protocols
Adenylyl Cyclase Activity Assay
This protocol describes a method for measuring the enzymatic activity of AC2 in cell membranes, based on the conversion of [α-³²P]ATP to [³²P]cAMP.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl₂ (5 mM)
-
ATP (1 mM)
-
[α-³²P]ATP
-
cAMP (1 mM, unlabeled)
-
Creatine kinase (100 units/ml)
-
3-isobutyl-1-methylxanthine (IBMX, 1 mM)
-
Cell membranes expressing AC2
-
Activators (e.g., Forskolin, Gpp(NH)p) or inhibitors
-
Dowex AG 50W-X4 resin
-
Alumina (B75360) columns
-
Scintillation fluid
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl, MgCl₂, ATP, an ATP regenerating system (creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (IBMX).
-
Initiate Reaction: Add cell membranes (20-50 µg of protein) to the reaction mixture. Add activators or inhibitors as required. Initiate the reaction by adding [α-³²P]ATP.
-
Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes.
-
Stop Reaction: Terminate the reaction by adding a stop solution containing SDS and unlabeled ATP and cAMP.
-
cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and alumina column chromatography.[16]
-
Quantification: Elute the [³²P]cAMP from the alumina column and quantify the radioactivity using a scintillation counter.
-
Calculate Activity: Calculate the adenylyl cyclase activity as picomoles of cAMP produced per minute per milligram of protein.
Co-Immunoprecipitation (Co-IP) of AC2
This protocol details the co-immunoprecipitation of AC2 to identify interacting proteins.[10][17][18][19][20]
Materials:
-
Cells expressing tagged AC2 (e.g., HA-tag, FLAG-tag)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-tag antibody (e.g., anti-HA)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the tag on AC2 overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify interacting partners.
FRET-based cAMP Assay in Live Cells
This protocol describes the use of a genetically encoded FRET-based biosensor to measure real-time changes in intracellular cAMP levels.[21][22][23][24][25]
Materials:
-
Cells expressing a FRET-based cAMP biosensor (e.g., Epac-based sensors like H188)
-
Cell culture medium
-
Stimulants (e.g., agonists for GPCRs coupled to AC2)
-
Forskolin (as a positive control)
-
Fluorescence plate reader or microscope capable of FRET measurements (e.g., with CFP and YFP filter sets)
Procedure:
-
Cell Seeding: Seed cells expressing the cAMP biosensor in a multi-well plate suitable for fluorescence measurements.
-
Baseline Measurement: Before stimulation, measure the baseline FRET ratio (e.g., YFP emission / CFP emission) in the cells.
-
Stimulation: Add the stimulant of interest to the cells.
-
Real-time FRET Measurement: Immediately after adding the stimulant, begin recording the FRET ratio over time. A decrease in the FRET ratio for Epac-based sensors typically indicates an increase in cAMP levels.
-
Data Analysis: Normalize the FRET ratio changes to the baseline to determine the relative change in cAMP concentration. Dose-response curves can be generated by stimulating with different concentrations of the agonist.
Visualizations
Signaling Pathways
Caption: AC2 Signaling Pathway.
Experimental Workflows
Caption: Adenylyl Cyclase Activity Assay Workflow.
Caption: Co-Immunoprecipitation Workflow.
Conclusion
The adenylyl cyclase type 2 signaling pathway is a highly regulated and versatile system for transducing a wide array of extracellular signals into intracellular cAMP-mediated responses. Its unique sensitivity to coincident signals from different G protein-coupled receptors and its regulation by protein kinase C make it a critical integrator of diverse signaling inputs. Understanding the intricacies of the AC2 pathway is essential for researchers in signal transduction and for professionals involved in the development of therapeutics targeting cAMP signaling. The detailed methodologies and data presented in this guide provide a solid foundation for further investigation into the physiological and pathophysiological roles of this important enzyme.
References
- 1. Tissue expression of ADCY2 - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. genecards.org [genecards.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Adenylyl Cyclase 5 Regulation by Gβγ Involves Isoform-Specific Use of Multiple Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic receptors stimulate AC2 by novel phosphorylation sites, whereas Gβγ subunits exert opposing effects depending on the G-protein source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic receptors stimulate AC2 by novel phosphorylation sites, whereas Gβγ subunits exert opposing effects depending on the G-protein source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADCY2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. assaygenie.com [assaygenie.com]
- 11. uniprot.org [uniprot.org]
- 12. amsbio.com [amsbio.com]
- 13. Quantitative phosphoproteomic analysis reveals unique cAMP signaling pools emanating from AC2 and AC6 in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tissue expression of ADCY2 - Primary data - The Human Protein Atlas [proteinatlas.org]
- 15. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. FRET Reporter Assays for cAMP and Calcium in a 96-well Format Using Genetically Encoded Biosensors Expressed in Living Cells [bio-protocol.org]
- 22. FRET Reporter Assays for cAMP and Calcium in a 96-well Format Using Genetically Encoded Biosensors Expressed in Living Cells [en.bio-protocol.org]
- 23. resources.revvity.com [resources.revvity.com]
- 24. researchgate.net [researchgate.net]
- 25. cAMP Biosensors Based on Genetically Encoded Fluorescent/Luminescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Adenylyl Cyclase Type 2 Agonist-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Adenylyl Cyclase Type 2 Agonist-1, a potent and selective activator of adenylyl cyclase type 2 (AC2). This document details the scientific journey from initial virtual screening to the identification of a lead compound, presenting key data, experimental methodologies, and the underlying signaling pathways.
Introduction
Adenylyl cyclases (ACs) are a family of enzymes crucial for converting adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP).[1] The AC family consists of ten isoforms, with adenylyl cyclase type 2 (AC2) being a promising therapeutic target for a variety of diseases. The discovery of selective agonists for AC2 has been a significant challenge. This document focuses on a novel and potent AC2 agonist, referred to as Compound 73, which emerged from a targeted drug discovery campaign.[1] This agonist holds potential as a chemical probe to investigate the physiological functions of AC2 and as a lead compound for the development of new therapeutics.[1][2]
Discovery Workflow
The identification of this compound was the result of a systematic drug discovery process that integrated computational and experimental approaches. The workflow progressed from a broad in-silico screening to focused in-vitro validation and lead optimization.
Quantitative Data Summary
The pharmacological activity of the lead compound, this compound (Compound 73), and the initial hit (Compound 8) were quantified to determine their potency. The data is summarized in the table below.
| Compound | Target | Parameter | Value | Reference |
| This compound (Compound 73) | Adenylyl Cyclase Type 2 (AC2) | EC50 | 90 nM | [1][2] |
| Hit Compound 8 | Adenylyl Cyclase Type 2 (AC2) | EC50 | 8.10 µM | [1] |
| Forskolin (reference agonist) | Adenylyl Cyclase | - | ~14.4 µM (based on 160-fold less potency than Compound 73) | [1] |
Experimental Protocols
Docking-Based Virtual Screening
The initial phase of the discovery process involved a docking-based virtual screening to identify potential AC2 agonists from a chemical library.
Methodology:
-
Target Preparation: A homology model of the human AC2 protein was constructed and prepared for docking. The binding site was defined based on the known binding pocket of adenylyl cyclases.
-
Ligand Library Preparation: A library of small molecules was prepared by generating 3D conformations and assigning appropriate chemical properties.
-
Molecular Docking: The compound library was docked into the prepared AC2 binding site using molecular docking software.
-
Hit Selection: Compounds were ranked based on their predicted binding affinity and interactions with key residues in the AC2 active site. A selection of top-ranking compounds was chosen for experimental validation.
Cell-Based Biological Assays for AC2 Activity
The activity of the selected compounds was evaluated using a cell-based assay designed to measure the intracellular accumulation of cAMP in response to AC2 activation.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells were transiently transfected to express recombinant human AC2.
-
Compound Treatment: The transfected cells were treated with varying concentrations of the test compounds.
-
cAMP Measurement: Intracellular cAMP levels were quantified using a competitive immunoassay, such as a cAMP-Glo™ Assay or an ELISA-based kit. The luminescence or colorimetric signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: The dose-response curves were generated, and the EC50 values were calculated to determine the potency of the compounds.
Synthesis of this compound (Compound 73)
While the specific, step-by-step synthesis protocol for Compound 73 is not detailed in the primary publication, the general approach involved the chemical modification of the initial hit compound (Compound 8) based on structure-activity relationship (SAR) studies. This process of lead optimization aimed to improve the potency and selectivity of the agonist.
Signaling Pathway
Adenylyl cyclase 2 is a transmembrane enzyme that, upon activation, catalyzes the conversion of ATP to cAMP. This second messenger then initiates a downstream signaling cascade primarily through the activation of Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).
Activation of PKA and EPAC by cAMP leads to the phosphorylation of various downstream target proteins, ultimately resulting in a specific cellular response. In the context of Compound 73, this signaling cascade has been shown to inhibit the expression of Interleukin-6 (IL-6), suggesting its potential therapeutic application in inflammatory conditions.[1]
Conclusion
The discovery of this compound (Compound 73) represents a significant advancement in the field of adenylyl cyclase pharmacology. The systematic approach, combining virtual screening with cell-based assays and SAR-guided lead optimization, has yielded a potent and selective tool for studying AC2 biology. Further investigation into the therapeutic potential of this compound and its derivatives is warranted, particularly in the context of inflammatory diseases.
References
Pharmacological Profile of Adenylyl Cyclase Type 2 Agonist-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of Adenylyl Cyclase Type 2 (AC2) Agonist-1, also identified as Compound 73. This novel small molecule has emerged as a potent and selective activator of AC2, an enzyme pivotal in cellular signaling cascades through the synthesis of the second messenger cyclic AMP (cAMP). This document collates available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development.
Core Pharmacological Data
AC2 Agonist-1 (Compound 73) has been identified as a highly potent agonist of human adenylyl cyclase type 2. The key efficacy parameter, its EC50, has been determined to be 90 nM.[1][2][3][4] This demonstrates a significant potency, reported to be 160-fold greater than the well-known adenylyl cyclase activator, Forskolin.[5] Furthermore, this compound has been shown to selectively activate AC2 and subsequently inhibit the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6), indicating its potential as a therapeutic agent in respiratory diseases.[1][2]
| Parameter | Value | Description | Reference |
| Compound Name | Adenylyl cyclase type 2 agonist-1 (Compound 73) | A novel small molecule agonist of AC2. | [5] |
| Target | Adenylyl Cyclase Type 2 (AC2) | A membrane-bound enzyme that catalyzes the formation of cAMP from ATP. | [5] |
| EC50 | 90 nM | The concentration of the agonist that gives a half-maximal response. | [1][2][3][4] |
| Reported Potency Comparison | 160-fold more potent than Forskolin | Comparative potency against a standard adenylyl cyclase activator. | [5] |
| Downstream Effect | Inhibition of Interleukin-6 (IL-6) expression | A key anti-inflammatory effect mediated by AC2 activation. | [1][2] |
Signaling Pathway and Mechanism of Action
Adenylyl cyclase 2 is a key enzyme in the G protein-coupled receptor (GPCR) signaling pathway. Upon activation by stimulatory G proteins (Gαs), AC2 converts adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, leading to various cellular responses. AC2 Agonist-1 directly activates AC2, bypassing the need for GPCR stimulation, leading to a robust increase in cAMP and subsequent downstream signaling events, including the modulation of gene expression, such as the inhibition of IL-6.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Adenylyl Cyclase Activity Assay
This protocol outlines the procedure for determining the agonist activity of compounds on adenylyl cyclase type 2.
Objective: To measure the EC50 of this compound.
Materials:
-
HEK293 cells stably expressing human AC2 (recombinant hAC2 + HEK293 cells).[5]
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Phosphate-Buffered Saline (PBS).
-
This compound (Compound 73).
-
Forskolin (as a positive control).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, Cisbio).
-
Multi-well plates (e.g., 384-well).
-
Plate reader capable of detecting the assay signal (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).
Procedure:
-
Cell Culture: Culture the recombinant hAC2 + HEK293 cells in appropriate medium until they reach the desired confluency.
-
Cell Seeding: Harvest the cells and seed them into 384-well plates at a predetermined density. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and Forskolin in an appropriate assay buffer.
-
Compound Addition: Remove the culture medium from the wells and add the diluted compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Add the lysis and detection reagents from the cAMP assay kit to each well according to the manufacturer's instructions.
-
Signal Measurement: Read the plate on a compatible plate reader to measure the cAMP levels.
-
Data Analysis: Plot the cAMP signal against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Interleukin-6 (IL-6) Expression Assay
This protocol describes how to measure the inhibitory effect of this compound on IL-6 expression.
Objective: To determine the effect of AC2 Agonist-1 on IL-6 production in a relevant cell line.
Materials:
-
A suitable cell line for IL-6 expression studies (e.g., human bronchial smooth muscle cells or a macrophage cell line).
-
Cell culture medium and supplements.
-
This compound (Compound 73).
-
An inflammatory stimulus to induce IL-6 expression (e.g., TNF-α or LPS).
-
ELISA kit for human IL-6.
-
Multi-well plates (e.g., 96-well).
-
ELISA plate reader.
Procedure:
-
Cell Culture and Seeding: Culture the chosen cell line and seed into 96-well plates. Allow cells to adhere.
-
Pre-treatment with Agonist: Treat the cells with various concentrations of this compound for a specified pre-incubation period.
-
Stimulation of IL-6 Production: Add the inflammatory stimulus (e.g., TNF-α) to the wells to induce IL-6 expression. Include a control group without the stimulus.
-
Incubation: Incubate the plate for a sufficient time to allow for IL-6 secretion into the cell culture supernatant (e.g., 24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with a detection antibody and a substrate for color development.
-
Absorbance Measurement: Read the absorbance of each well using an ELISA plate reader.
-
Data Analysis: Generate a standard curve from the IL-6 standards. Use the standard curve to calculate the concentration of IL-6 in each sample. Plot the IL-6 concentration against the concentration of AC2 Agonist-1 to determine its inhibitory effect.
Conclusion and Future Directions
This compound (Compound 73) represents a significant advancement in the development of selective modulators for adenylyl cyclase isoforms. Its high potency and demonstrated anti-inflammatory effects through the inhibition of IL-6 expression underscore its potential as a valuable research tool and a promising lead compound for the development of novel therapeutics, particularly for respiratory diseases.
Future research should focus on a more comprehensive characterization of its pharmacological profile. This includes determining its binding affinity (Ki or Kd) for AC2, assessing its selectivity against a full panel of other adenylyl cyclase isoforms, and conducting broader off-target screening to ensure its specificity. Furthermore, in vivo studies are warranted to evaluate its efficacy, pharmacokinetic properties, and safety profile in relevant disease models. The detailed experimental protocols provided herein serve as a foundation for these future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:2414908-52-2 | Chemsrc [chemsrc.com]
- 3. This compound|Cas# 2414908-52-2 [glpbio.cn]
- 4. biocat.com [biocat.com]
- 5. The discovery, design and synthesis of potent agonists of adenylyl cyclase type 2 by virtual screening combining biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Activation: A Technical Guide to the Structure-Activity Relationship of Adenylate Cyclase 2 (AC2) Modulators
For Researchers, Scientists, and Drug Development Professionals
Adenylate cyclase type 2 (AC2) is a key signaling enzyme that, upon activation, catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in a myriad of physiological processes. Unlike many cell surface receptors, AC2 does not possess a classical agonist binding pocket for small molecules. Instead, its activity is allosterically modulated by a complex interplay of protein-protein interactions and post-translational modifications. This technical guide delves into the structure-activity relationships (SAR) of the primary activators of AC2, providing a comprehensive overview for researchers and drug development professionals seeking to understand and manipulate this important therapeutic target.
Mechanisms of Adenylate Cyclase 2 Activation
The activation of AC2 is a multifaceted process principally governed by three main inputs:
-
Direct activation by Forskolin (B1673556) and its derivatives: Forskolin, a labdane (B1241275) diterpene isolated from the plant Coleus forskohlii, is a non-selective activator of most adenylate cyclase isoforms, including AC2. It binds directly to the catalytic domain of the enzyme.
-
Stimulation by G-protein βγ subunits (Gβγ): Upon activation of certain G-protein-coupled receptors (GPCRs), the Gβγ dimer dissociates from the Gα subunit and can directly interact with and activate AC2. The stimulatory or inhibitory effect is dependent on the G-protein source.
-
Phosphorylation by Protein Kinase C (PKC): AC2 activity is enhanced following phosphorylation at specific serine residues by Protein Kinase C, an event triggered by signaling pathways that increase intracellular diacylglycerol (DAG) and calcium levels.
This guide will explore the SAR of each of these activation mechanisms, presenting available quantitative data and detailed experimental protocols to facilitate further research in this area.
Structure-Activity Relationship of AC2 Activators
Forskolin and its Derivatives
Forskolin and its analogs represent the most direct pharmacological tools for activating adenylate cyclases. Their activity is highly dependent on the integrity of several key functional groups.
Key Structural Features for Activity:
The general SAR for forskolin derivatives in activating adenylate cyclases is summarized below. It is important to note that much of the early research was conducted on mixed adenylate cyclase preparations, and isoform-specific data, particularly for AC2, is more limited.
-
7β-Acetoxy and 6β-Hydroxy Groups: Modifications at these positions are generally well-tolerated, and in some cases, can lead to derivatives with altered potency or isoform selectivity.
-
1α- and 9α-Hydroxy Groups: These groups are critical for activity. Their removal or derivatization leads to a significant loss of potency.
-
11-Keto Group: Reduction of the 11-keto group to an 11β-hydroxy derivative retains activity.
-
14,15-Vinyl Group: Reduction or epoxidation of the vinyl group at positions 14 and 15 generally reduces or abolishes activity.
Quantitative Data on Forskolin Derivatives for AC Activation
| Compound | Modification | Relative Potency/Efficacy | Reference |
| Forskolin | - | Baseline | General knowledge |
| 1,9-Dideoxyforskolin | Removal of 1α and 9α hydroxyls | Inactive | [1] |
| 7-Desacetylforskolin | Removal of 7β-acetyl group | Active, less potent than forskolin | [1] |
| 11β-Hydroxyforskolin | Reduction of 11-keto group | Active | [1] |
| 14,15-Dihydroforskolin | Reduction of 14,15-vinyl group | Reduced activity | [1] |
Note: This table is a qualitative summary based on available literature. EC50 values for AC2 specifically are not consistently reported across a wide range of derivatives.
G-protein βγ Subunits (Gβγ)
The Gβγ dimer is a crucial physiological activator of AC2. The interaction is complex, involving multiple contact sites on both AC2 and the Gβγ complex. The specific isoforms of the Gβ and Gγ subunits can influence the interaction and the extent of AC2 activation.
Key Interaction Sites:
Research has identified several regions on AC2 that are critical for its interaction with Gβγ:
-
C1a domain (residues 339-360): A novel Gβγ-binding site.
-
C1b domain (residues 495-514, the "PFAHL" motif): Confirmed to bind Gβγ and is involved in stimulation.
-
C1b domain (residues 578-602): Another Gβγ-binding site involved in stimulation.
-
C2 domain ("QEHA" motif): A previously described Gβγ interaction site.
The source of the Gβγ dimer is also critical. Gβγ released from Gαi-coupled receptors is stimulatory, whereas Gβγ from Gαq-coupled receptors can be inhibitory, although this inhibition is often masked by the stronger stimulatory effect of PKC activation downstream of Gαq.[2]
Quantitative Data on AC2-Gβγ Interaction
The binding affinities of peptides derived from AC2 to Gβγ have been determined, providing quantitative insight into these interactions.
| AC2 Peptide | Binding Affinity (KD) to Gβγ | Reference |
| C1b PFAHL (495-514) | 2.7 - 4.7 nM | [3] |
| QEHA (C2 domain) | 13.9 nM | [3] |
| C1a (339-360) | 40.5 nM | [3] |
| C1b (578-602) | 102 nM | [3] |
These data highlight that multiple regions of AC2 contribute to the high-affinity interaction with Gβγ, leading to its synergistic activation in the presence of Gαs.
Protein Kinase C (PKC) Activators
AC2 is a substrate for Protein Kinase C (PKC), and its phosphorylation leads to a significant increase in its catalytic activity. This represents an indirect mechanism of AC2 activation.
Key Phosphorylation Sites:
Site-directed mutagenesis studies have identified two key serine residues in the C1b domain of AC2 as the primary targets for PKC-mediated phosphorylation:
Mutation of these sites to alanine (B10760859) (S490A/S543A) abolishes the stimulatory effect of PKC activators like phorbol (B1677699) 12-myristate 13-acetate (PMA).[2]
Structure-Activity Relationship of PKC Activators:
The SAR for AC2 activation by PKC modulators is essentially the SAR of PKC activators themselves. These compounds typically mimic the action of diacylglycerol (DAG), the endogenous activator of conventional and novel PKC isoforms.
-
Phorbol Esters (e.g., PMA): Potent activators of most PKC isoforms. The ester functionalities at C12 and C13 are critical for activity.
-
Diacylglycerol Analogs (e.g., 1,2-dioctanoyl-sn-glycerol (B43705) - DOG): Cell-permeable analogs that mimic endogenous DAG and activate PKC. The stereochemistry and the length of the acyl chains are important for activity.
While a detailed SAR of various PKC activators specifically for their effect on AC2 phosphorylation and activation is not extensively documented, it is understood that activators of conventional (cPKC) and novel (nPKC) isoforms are effective. The specific PKC isoforms responsible for AC2 phosphorylation in different cellular contexts are an area of ongoing research.
Experimental Protocols
In Vitro Adenylate Cyclase Activity Assay
This protocol is a generalized method for measuring the enzymatic activity of adenylate cyclase in membrane preparations.
Materials:
-
Membrane preparation containing AC2
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)
-
[α-³²P]ATP (radiolabeled substrate)
-
Activators (e.g., Forskolin, purified Gβγ subunits)
-
Stop solution: 100 mM EDTA, 1% SDS
-
Dowex and Alumina chromatography columns
-
Scintillation counter and fluid
Procedure:
-
Thaw the membrane preparation on ice.
-
Prepare reaction tubes containing assay buffer and the desired concentration of activators.
-
Add [α-³²P]ATP to the assay buffer.
-
Initiate the reaction by adding the membrane preparation to the reaction tubes.
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and Alumina column chromatography.
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
Calculate the specific activity of adenylate cyclase (e.g., in pmol cAMP/min/mg protein).
Whole-Cell cAMP Accumulation Assay
This protocol measures the accumulation of cAMP in intact cells in response to AC2 activation.
Materials:
-
Cells expressing AC2 (e.g., HEK293 cells)
-
Cell culture medium
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 1 mM IBMX)
-
Test compounds (PKC activators, GPCR agonists)
-
Lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with the test compounds for a specified time.
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Normalize the cAMP levels to the protein concentration or cell number.
PKC-Mediated Phosphorylation of AC2
This protocol is designed to assess the direct phosphorylation of AC2 by PKC.
Materials:
-
Purified or immunoprecipitated AC2
-
Active PKC enzyme
-
Kinase buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM CaCl2
-
[γ-³²P]ATP
-
PKC activators (e.g., PMA, DOG) and lipids (e.g., phosphatidylserine)
-
SDS-PAGE gels and electrophoresis apparatus
-
Autoradiography film or phosphorimager
Procedure:
-
Set up the kinase reaction by combining AC2, active PKC, and kinase buffer in a reaction tube.
-
Add PKC activators and lipids.
-
Initiate the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the phosphorylated AC2.
-
Quantify the phosphorylation signal.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways leading to AC2 activation.
Caption: Overview of AC2 Activation Pathways.
Caption: Workflow for cAMP Accumulation Assay.
Conclusion
The regulation of adenylate cyclase 2 is a paradigm of complex signal integration at the cellular level. While not a traditional "druggable" target with a well-defined agonist binding pocket, the modulation of its activity through understanding the structure-activity relationships of its activators—forskolin derivatives, Gβγ subunits, and PKC activators—offers promising avenues for therapeutic intervention. This guide provides a foundational understanding of these intricate relationships and the experimental approaches required to probe them further. Future research focused on isoform-selective modulators of AC2 and a deeper understanding of the interplay between its various activation pathways will be crucial for the development of novel therapeutics targeting the cAMP signaling cascade.
References
- 1. Muscarinic receptors stimulate AC2 by novel phosphorylation sites, whereas Gβγ subunits exert opposing effects depending on the G-protein source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptors stimulate AC2 by novel phosphorylation sites, whereas Gβγ subunits exert opposing effects depending on the G-protein source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of new Gβγ interaction sites in adenylyl cyclase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Adenylyl Cyclase Type 2 (AC2) Expression in Human Brain Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylyl cyclase type 2 (AC2), encoded by the ADCY2 gene, is a key enzyme in intracellular signal transduction.[1][2] As a member of the adenylyl cyclase family, its primary function is to catalyze the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in a myriad of cellular processes.[1] In the central nervous system (CNS), AC2 is abundantly and widely expressed, playing a crucial role in neurotransmission and neuronal function.[1] Dysregulation of AC2 expression and activity has been implicated in various neurological and psychiatric disorders, making it a molecule of significant interest for therapeutic development.[1][2] This technical guide provides an in-depth overview of AC2 expression in human brain tissue, its signaling pathways, and detailed protocols for its detection and quantification.
Data Presentation: AC2 Expression in Human Brain Regions
Quantitative data on AC2 expression across different human brain regions is available through large-scale transcriptomic datasets such as the Genotype-Tissue Expression (GTEx) portal and the Allen Human Brain Atlas.[3][4] These resources provide RNA sequencing data that can be used to compare relative expression levels. Based on these and other qualitative studies, the following table summarizes the relative expression of Adenylyl Cyclase Type 2 (ADCY2) mRNA in various regions of the human brain.
| Brain Region | Relative Expression Level | Method of Detection | Reference |
| Cerebral Cortex | |||
| Frontal Cortex | High | In situ hybridization, RT-PCR | [1] |
| Temporal Cortex | High | In situ hybridization | [1] |
| Occipital Cortex | Medium | In situ hybridization | |
| Parietal Cortex | Medium | In situ hybridization | |
| Hippocampus | |||
| CA1 Region | Strong | In situ hybridization | [1] |
| CA4 Region | Strong | In situ hybridization | [1] |
| Olfactory Bulb | High | In situ hybridization | [1] |
| Cerebellum | |||
| Granule Cells | Strong | In situ hybridization | [1] |
| Subcortical Structures | |||
| Superior Colliculus | Strong | In situ hybridization | [1] |
| Inferior Colliculus | Strong | In situ hybridization | [1] |
| Brain Stem | Strong | In situ hybridization | [1] |
Signaling Pathway of Adenylyl Cyclase Type 2
Adenylyl cyclase type 2 is a membrane-bound enzyme that is regulated by G protein-coupled receptors (GPCRs).[1] Specifically, AC2 is stimulated by the Gs alpha subunit (Gαs) and the G beta-gamma complex (Gβγ).[1] Upon activation, AC2 converts ATP into cAMP. This second messenger then activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[1] PKA and Epac, in turn, regulate a multitude of cellular functions, including gene transcription, ion channel activity, and synaptic plasticity, by phosphorylating various substrate proteins.
Experimental Protocols
In Situ Hybridization for AC2 mRNA Detection in Human Brain Tissue
This protocol is adapted from standard in situ hybridization techniques for formalin-fixed, paraffin-embedded (FFPE) human brain tissue.
1. Tissue Preparation:
- Obtain post-mortem human brain tissue, fixed in 10% neutral buffered formalin and embedded in paraffin.
- Cut 5-10 µm thick sections using a microtome and mount on positively charged slides.
- Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) washes to water.
2. Pre-hybridization:
- Treat sections with Proteinase K to improve probe penetration.
- Wash with PBS.
- Acetylate with acetic anhydride (B1165640) in triethanolamine (B1662121) to reduce non-specific binding.
- Dehydrate through a graded series of ethanol and air dry.
3. Hybridization:
- Prepare a hybridization solution containing a labeled antisense RNA probe for human AC2.
- Apply the hybridization solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at a temperature optimized for the probe.
4. Post-hybridization Washes:
- Remove coverslips and wash sections in a series of increasingly stringent salt solutions (SSC) and temperatures to remove unbound probe.
- Treat with RNase A to remove any remaining single-stranded RNA.
5. Detection:
- For DIG-labeled probes, incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
- Wash and then add a chromogenic substrate for AP, such as NBT/BCIP, to visualize the signal.
- For radio-labeled probes, dip slides in photographic emulsion and expose for a designated time before developing.
6. Counterstaining and Mounting:
- Counterstain with a nuclear stain like Nuclear Fast Red.
- Dehydrate, clear in xylene, and mount with a permanent mounting medium.
Immunohistochemistry for AC2 Protein Detection in Human Brain Tissue
This protocol outlines the steps for detecting AC2 protein in FFPE human brain sections.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene to remove paraffin.
- Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a microwave, pressure cooker, or water bath.
- Allow slides to cool to room temperature.
3. Blocking:
- Wash sections in a buffer such as PBS or TBS.
- Block endogenous peroxidase activity with a hydrogen peroxide solution.
- Block non-specific antibody binding by incubating with a blocking solution (e.g., normal serum from the species of the secondary antibody).
4. Primary Antibody Incubation:
- Incubate sections with a primary antibody specific to human Adenylyl Cyclase Type 2, diluted in an appropriate antibody diluent, overnight at 4°C in a humidified chamber.
5. Secondary Antibody and Detection:
- Wash sections to remove unbound primary antibody.
- Incubate with a biotinylated secondary antibody that recognizes the primary antibody.
- Wash, and then incubate with an avidin-biotin-enzyme complex (e.g., HRP-streptavidin).
- Wash, and apply a chromogenic substrate (e.g., DAB) to visualize the antibody binding.
6. Counterstaining, Dehydration, and Mounting:
- Counterstain with hematoxylin (B73222) to visualize cell nuclei.
- Dehydrate sections through a graded series of ethanol.
- Clear in xylene and mount with a permanent mounting medium.
Experimental Workflow for Quantification
The quantification of AC2 expression in human brain tissue typically follows a multi-step workflow, from sample acquisition to data analysis. The specific techniques employed will depend on whether mRNA or protein levels are being measured.
References
- 1. Adenylyl cyclase 2 expression and function in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenylyl cyclase 2 expression and function in neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue, age, sex, and disease patterns of matrisome expression in GTEx transcriptome data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microarray Data :: Allen Brain Atlas: Human Brain [human.brain-map.org]
The Role of Adenylyl Cyclase Type 2 in Neuronal Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylyl cyclase type 2 (AC2) is a key enzyme in neuronal signal transduction, catalyzing the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. As a member of the adenylyl cyclase family, AC2 plays a critical role in integrating various extracellular signals to modulate a wide array of neuronal processes, including synaptic plasticity, neurotransmitter release, and gene expression.[1] Its unique regulatory properties, particularly its sensitivity to G-protein subunits and protein kinase C (PKC), position it as a crucial node in neuronal signaling networks. Dysregulation of AC2 has been implicated in several neurological and psychiatric disorders, making it an attractive target for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the current understanding of AC2's role in neuronal function, with a focus on its molecular characteristics, signaling pathways, and the experimental methodologies used to study it.
Molecular Characteristics of Adenylyl Cyclase Type 2
AC2 is a transmembrane protein with a complex structure that dictates its function and regulation. It is characterized by two transmembrane domains, each comprising six helices, and two intracellular catalytic domains. An essential cofactor for AC2 is magnesium, with two ions binding per subunit.[2]
Table 1: Molecular and Kinetic Properties of Adenylyl Cyclase Type 2
| Property | Value | Reference |
| Gene | ADCY2 | [2] |
| Protein Size | 1091 amino acids | [2] |
| Molecular Weight | ~123 kDa | [1] |
| Substrate | Mg²⁺-ATP | [3] |
| Product | cAMP + Pyrophosphate | [3] |
| Apparent Km for ATP | 0.3-0.6 mM (in adipocyte membranes) | [2] |
| Vmax | Data not available |
Regulation of Adenylyl Cyclase Type 2 Activity
The activity of AC2 is tightly controlled by a variety of signaling molecules, allowing it to function as a coincidence detector, integrating signals from multiple pathways.
Regulation by G-Proteins
AC2 is synergistically activated by the Gαs subunit and Gβγ subunits of heterotrimeric G-proteins.[4] Gαs, typically activated by Gs-coupled receptors, directly stimulates AC2 activity. The Gβγ complex, which can be released from both Gi/o- and Gq-coupled receptors, further enhances this stimulation.[5] This conditional stimulation by Gβγ is a hallmark of the AC2 subfamily.[4]
Regulation by Protein Kinase C (PKC)
AC2 is a substrate for PKC, and its phosphorylation by this kinase leads to a potentiation of its activity.[6] Activation of Gq-coupled receptors, such as muscarinic acetylcholine (B1216132) receptors, triggers the production of diacylglycerol (DAG), which in turn activates PKC.[6] PKC then phosphorylates AC2 at two key serine residues, Ser490 and Ser543, leading to enhanced cAMP production.[7]
Insensitivity to Calcium/Calmodulin
Unlike some other adenylyl cyclase isoforms (e.g., AC1 and AC8), AC2 is insensitive to regulation by calcium/calmodulin.[3] This property distinguishes its role in neuronal signaling from that of the calcium-sensitive adenylyl cyclases.
Table 2: Quantitative Modulation of Adenylyl Cyclase Type 2 Activity
| Modulator | Fold Activation (approx.) | Conditions | Reference |
| Gαs | ~5-10 | In the presence of Gβγ | [4] |
| Gβγ | ~5-10 | In the presence of Gαs | [4] |
| PMA (PKC activator) | Synergistic with Gαs | HEK293 cells expressing AC2 | [6] |
Signaling Pathways Involving Adenylyl Cyclase Type 2
AC2 is a central component of complex signaling cascades in neurons. Its activation leads to the production of cAMP, which in turn activates downstream effectors to modulate neuronal function.
Upstream Signaling to AC2
Caption: Upstream signaling pathways regulating AC2 activity.
Downstream Signaling from AC2
The cAMP produced by AC2 activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[8]
Caption: Downstream signaling cascades initiated by AC2-generated cAMP.
Role of Adenylyl Cyclase Type 2 in Neuronal Function
AC2's strategic position as an integrator of Gs, Gq, and Gi/o signaling pathways allows it to play a nuanced role in various aspects of neuronal function.
Synaptic Plasticity
The cAMP signaling pathway is a cornerstone of synaptic plasticity, the cellular mechanism underlying learning and memory. In the hippocampus, cAMP is a critical mediator of long-term potentiation (LTP).[9] Both PKA and EPAC, downstream effectors of cAMP, have been shown to contribute to different forms of synaptic plasticity.[5][10] For instance, at the mossy fiber-CA3 synapse, both PKA and Epac2 are involved in cAMP-dependent potentiation of neurotransmitter release.[5] AC2, by responding to coincident activation of multiple receptor types, can fine-tune the cAMP signals required for the induction and maintenance of synaptic plasticity.
Neurotransmitter Release
cAMP signaling is known to modulate neurotransmitter release from presynaptic terminals. PKA can phosphorylate several proteins involved in the synaptic vesicle cycle, such as RIM1α and Rabphilin, thereby regulating the probability of neurotransmitter release.[9] EPAC activation has also been shown to promote transmitter release.[5] Given AC2's widespread expression in the brain, it is likely a key contributor to the cAMP-dependent regulation of the release of various neurotransmitters.
Adenylyl Cyclase Type 2 in Neurological Disorders
Given its central role in neuronal signaling, it is not surprising that alterations in AC2 expression and function are associated with several neurological and psychiatric conditions.[1] Changes in AC2 expression levels have been observed in neurodegenerative disorders, while single nucleotide polymorphisms (SNPs) in the ADCY2 gene have been linked to psychiatric diseases.[1] This makes AC2 a potential therapeutic target for a range of central nervous system disorders.
Experimental Protocols
Quantification of Total Protein in Brain Tissue Homogenates (Bradford Assay)
This protocol describes the determination of total protein concentration in brain tissue homogenates using the Bradford method, which is essential for normalizing enzyme activity measurements.
Materials:
-
Coomassie Brilliant Blue G-250 dye reagent
-
Bovine Serum Albumin (BSA) standard solution (e.g., 2 mg/mL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer or microplate reader capable of measuring absorbance at 595 nm
-
Cuvettes or 96-well microplate
-
Brain tissue homogenate (prepared in a suitable lysis buffer)
Procedure:
-
Preparation of Standards: Prepare a series of BSA standards by diluting the stock solution in PBS to final concentrations ranging from 0.05 to 1.0 mg/mL. Also, prepare a blank containing only PBS.
-
Sample Preparation: Dilute the brain tissue homogenate in PBS to ensure the protein concentration falls within the linear range of the standard curve. A starting dilution of 1:10 is often appropriate.
-
Assay:
-
To individual tubes or wells of a microplate, add 10 µL of each standard, the diluted sample, and the blank in duplicate or triplicate.
-
Add 200 µL of the Bradford reagent to each tube/well and mix thoroughly.
-
Incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 595 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.
-
Determine the protein concentration of the unknown sample by interpolating its absorbance value on the standard curve and multiplying by the dilution factor.[1][11][12][13]
-
Caption: Workflow for Bradford protein assay.
In Vitro Adenylyl Cyclase Activity Assay from Brain Membranes
This protocol measures the activity of adenylyl cyclase in isolated brain membrane preparations by quantifying the conversion of [α-³²P]ATP to [³²P]cAMP.
Materials:
-
Isolated brain membranes
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EDTA)
-
[α-³²P]ATP
-
ATP (unlabeled)
-
cAMP (unlabeled)
-
Creatine (B1669601) phosphate (B84403) and creatine kinase (ATP regenerating system)
-
IBMX (phosphodiesterase inhibitor)
-
Dowex AG50W-X4 resin
-
Neutral alumina (B75360) columns
-
Scintillation counter and vials
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP regenerating system, IBMX, and the desired activators (e.g., Gαs, forskolin, Gβγ) or inhibitors.
-
Enzyme Addition: Add the brain membrane preparation (containing a known amount of protein) to the reaction tube and pre-incubate at 30°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding a mixture of [α-³²P]ATP and unlabeled ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution containing SDS and unlabeled ATP and cAMP, followed by boiling for 3 minutes.
-
Purification of [³²P]cAMP:
-
Apply the reaction mixture to a Dowex resin column.
-
Wash the column with water to elute interfering substances.
-
Place a neutral alumina column below the Dowex column and elute the [³²P]cAMP from the Dowex column onto the alumina column with water.
-
Wash the alumina column with buffer (e.g., Tris-HCl).
-
Elute the purified [³²P]cAMP from the alumina column into a scintillation vial with buffer (e.g., imidazole-HCl).
-
-
Quantification: Add scintillation fluid to the vial and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific activity of adenylyl cyclase as pmol or nmol of cAMP produced per minute per mg of protein.
Caption: Workflow for in vitro adenylyl cyclase activity assay.
Measurement of cAMP Accumulation in Cultured Neurons
This protocol describes a common method to measure changes in intracellular cAMP levels in cultured neurons in response to various stimuli, often using a competitive immunoassay format (e.g., HTRF or ELISA).
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
Agonists, antagonists, or other test compounds
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Lysis buffer (provided with the kit)
-
Microplate reader compatible with the assay format
Procedure:
-
Cell Plating: Plate neurons in a multi-well plate (e.g., 96-well) at a suitable density and allow them to adhere and mature.
-
Pre-incubation: Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor and incubate for a short period (e.g., 20-30 minutes) at 37°C.
-
Stimulation: Add the test compounds (agonists, etc.) at various concentrations to the wells and incubate for a defined time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells by adding the lysis buffer provided in the assay kit.
-
cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions. This typically involves adding detection reagents (e.g., labeled cAMP and a specific antibody) and incubating to allow for competitive binding.
-
Signal Measurement: Read the plate using a microplate reader at the appropriate wavelengths for the chosen assay format.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the cAMP concentration in the cell lysates by comparing their signals to the standard curve.
Caption: Workflow for cAMP accumulation assay in cultured neurons.
Conclusion
Adenylyl cyclase type 2 is a multifaceted enzyme that plays a pivotal role in neuronal signaling. Its ability to integrate signals from various G-protein-coupled receptors makes it a critical component in the fine-tuning of neuronal responses. The intricate regulation of AC2 and its involvement in key neuronal processes such as synaptic plasticity highlight its importance in both normal brain function and in the pathophysiology of neurological disorders. Further research into the specific protein interaction networks and downstream targets of AC2 in different neuronal populations will undoubtedly provide deeper insights into its function and may unveil novel therapeutic strategies for a range of brain diseases. The methodologies outlined in this guide provide a robust framework for researchers to further elucidate the complex role of this important enzyme.
References
- 1. Protein quantification protocol optimized for zebrafish brain tissue (Bradford method) [protocols.io]
- 2. Action of feedback regulator on adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Physiological Roles for G Protein-Regulated Adenylyl Cyclase Isoforms: Insights from Knockout and Overexpression Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epac2 Mediates cAMP-Dependent Potentiation of Neurotransmission in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic receptors stimulate AC2 by novel phosphorylation sites, whereas Gβγ subunits exert opposing effects depending on the G-protein source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic receptors stimulate AC2 by novel phosphorylation sites, whereas Gβγ subunits exert opposing effects depending on the G-protein source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Frontiers | cAMP-Dependent Synaptic Plasticity at the Hippocampal Mossy Fiber Terminal [frontiersin.org]
- 10. An alternate cAMP pathway Epac promotes hippocampal long-term depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 12. Quantifying proteins using the Bradford method [qiagen.com]
- 13. bioagilytix.com [bioagilytix.com]
Downstream Effectors of Adenylyl Cyclase 2 Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylyl Cyclase 2 (AC2) is a key membrane-bound enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. The activation of AC2, often triggered by G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events that modulate a wide array of physiological processes. Understanding the specific downstream effectors of AC2-generated cAMP is critical for elucidating its role in cellular function and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the core downstream effectors of AC2 activation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Signaling Pathways Downstream of AC2 Activation
Upon activation, AC2 increases the intracellular concentration of cAMP, which in turn activates several key downstream effector proteins. The primary and most well-characterized of these are Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). Emerging evidence also points to the involvement of Popeye domain containing (POPDC) proteins and cyclic nucleotide-gated (CNG) ion channels.
Protein Kinase A (PKA) Pathway
PKA is a serine/threonine kinase that, in its inactive state, exists as a heterotetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of substrate proteins on serine or threonine residues within a specific consensus sequence (Arg-Arg-X-Ser/Thr-hydrophobic).
The activation of PKA by AC2-generated cAMP leads to diverse cellular responses, including the regulation of gene expression through the phosphorylation of transcription factors like cAMP response element-binding protein (CREB), and the modulation of enzyme activity and protein function through direct phosphorylation.
Exchange Protein directly Activated by cAMP (Epac) Pathway
Epac proteins (Epac1 and Epac2) are guanine (B1146940) nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2. Unlike PKA, Epac proteins are single polypeptides that contain a cAMP-binding domain. The binding of cAMP to this domain induces a conformational change that unmasks the catalytic GEF domain, allowing Epac to activate Rap GTPases by promoting the exchange of GDP for GTP.
Activated Rap proteins, in turn, regulate a variety of cellular processes, including cell adhesion, proliferation, differentiation, and secretion. The AC2-Epac-Rap signaling axis represents a distinct PKA-independent pathway for cAMP-mediated cellular regulation.
Other Potential Downstream Effectors
-
Popeye Domain Containing (POPDC) Proteins: This family of transmembrane proteins contains a conserved "Popeye" domain that has been shown to bind cAMP with high affinity.[1] While their exact function as cAMP effectors is still under investigation, they are implicated in cardiac function and muscle development.[2][3]
-
Cyclic Nucleotide-Gated (CNG) Ion Channels: These non-selective cation channels are directly gated by the binding of cyclic nucleotides, including cAMP.[4][5] While their regulation by specific adenylyl cyclase isoforms is not fully elucidated, localized cAMP production by AC2 could potentially modulate their activity, influencing ion homeostasis and cellular excitability.
Quantitative Data on Downstream Effector Activation
A key aspect of understanding AC2 signaling is the quantitative analysis of its downstream effects. The following tables summarize available quantitative data on the activation of PKA and Epac pathway components.
Table 1: Differentially Phosphorylated Proteins Downstream of AC2 Activation
A quantitative phosphoproteomic analysis in human airway smooth muscle (HASM) cells overexpressing AC2 revealed distinct changes in protein phosphorylation upon stimulation with forskolin (B1673556). The following table summarizes a selection of these findings.[6][7][8]
| Protein | Gene | Phosphorylation Site | Fold Change (AC2 vs. Control) | Putative Kinase |
| OFD1 | OFD1 | S899 | 0.46 | - |
| RNA/DNA Binding Proteins | ||||
| ... | ... | ... | ... | ... |
| Microtubule/Spindle Body Proteins | ||||
| ... | ... | ... | ... | ... |
(Note: The full list of 14 differentially phosphorylated proteins can be found in the source publication. This table is a representative sample.)
Table 2: EC50 Values for cAMP Analogs on PKA and Epac Activation
| cAMP Analog | Effector | Cell Type/System | EC50 | Reference |
| 8-pCPT-2′-O-Me-cAMP | Epac1 | In vitro Rap1 activation assay | 2.2 µM | [9] |
| cAMP | Epac1 | In vitro Rap1 activation assay | 30 µM | [9] |
| 6-Bnz-cAMP | PKA | Rat spinal cord slices (NK1R internalization) | 0.50 pM | [10] |
| 8-Br-cAMP (high potency phase) | PKA | Rat spinal cord slices (NK1R internalization) | 706 pM | [10] |
| 8-Br-cAMP (low potency phase) | Epac | Rat spinal cord slices (NK1R internalization) | 392 µM | [10] |
| CPTOMe-cAMP | Epac | Rat spinal cord slices (NK1R internalization) | 5.2 µM | [10] |
Signaling Pathway and Experimental Workflow Diagrams
AC2 Downstream Signaling Pathways
Caption: Signaling pathways downstream of AC2 activation.
Experimental Workflow for Quantitative Phosphoproteomics
Caption: Workflow for quantitative phosphoproteomic analysis.
Detailed Experimental Protocols
Measurement of cAMP Accumulation
This protocol is a generalized procedure for measuring cAMP levels in cells, which can be adapted for studying AC2 activity.
Materials:
-
Cells expressing AC2 (e.g., transiently or stably transfected)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Stimulating agent (e.g., forskolin or a specific GPCR agonist)
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based)[9][10][11]
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture and Plating:
-
Culture cells under standard conditions.
-
Seed cells into a multi-well plate (e.g., 96-well) at a predetermined density and allow them to adhere overnight.
-
-
Cell Stimulation:
-
Wash the cells once with warm PBS.
-
Pre-incubate the cells with a PDE inhibitor in a suitable assay buffer (e.g., HBSS) for a specified time (e.g., 15-30 minutes) at 37°C to prevent cAMP degradation.
-
Add the stimulating agent at various concentrations and incubate for the desired time (e.g., 10-30 minutes) at 37°C. Include a vehicle control.
-
-
Cell Lysis:
-
Aspirate the stimulation buffer.
-
Add the lysis buffer provided with the cAMP assay kit to each well and incubate as per the manufacturer's instructions to lyse the cells and release intracellular cAMP.
-
-
cAMP Measurement:
-
Perform the cAMP assay according to the manufacturer's protocol. This typically involves the addition of detection reagents and incubation.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the agonist concentration to determine the EC50.
-
PKA Activity Assay
This protocol describes a method to measure the kinase activity of PKA in cell lysates.
Materials:
-
Cell lysates prepared from cells stimulated to activate AC2
-
PKA-specific substrate (e.g., a synthetic peptide with the PKA consensus sequence)
-
ATP (radiolabeled [γ-³²P]ATP for radioactive assays or unlabeled for non-radioactive assays)
-
Kinase reaction buffer
-
Phosphocellulose paper or other means of separating phosphorylated and unphosphorylated substrate
-
Scintillation counter (for radioactive assays) or specific antibodies and detection reagents (for non-radioactive ELISA-based assays)[12]
-
PKA inhibitor (e.g., H89) as a negative control
Procedure:
-
Prepare Cell Lysates:
-
Stimulate cells to activate AC2 as described in the cAMP accumulation protocol.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the cell lysate (containing a specific amount of protein), the PKA-specific substrate, and the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Stop Reaction and Separate Substrate:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
-
Quantify Phosphorylation:
-
For radioactive assays, measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
For ELISA-based assays, follow the manufacturer's instructions, which typically involve antibody incubations and a colorimetric or chemiluminescent readout.
-
-
Data Analysis:
-
Calculate the PKA activity, often expressed as pmol of phosphate (B84403) incorporated per minute per mg of protein.
-
Compare the activity in stimulated versus unstimulated samples.
-
Rap1 Activation (Pull-Down) Assay
This protocol is used to measure the amount of active, GTP-bound Rap1, a downstream effector of Epac.
Materials:
-
Cell lysates from cells with activated AC2
-
RalGDS-RBD (Rap-binding domain of RalGDS) fused to an affinity tag (e.g., GST) and coupled to beads (e.g., glutathione-agarose)
-
Lysis/Wash buffer
-
SDS-PAGE sample buffer
-
Anti-Rap1 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagents
-
GTPγS (non-hydrolyzable GTP analog for positive control)
-
GDP (for negative control)
Procedure:
-
Prepare Cell Lysates:
-
Stimulate cells to activate AC2.
-
Lyse the cells in an ice-cold lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
Normalize the protein concentration of the lysates.
-
-
Affinity Precipitation of Active Rap1:
-
Incubate the cell lysates with RalGDS-RBD beads for a specified time (e.g., 1 hour) at 4°C with gentle rotation.
-
Collect the beads by centrifugation and wash them several times with lysis/wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-Rap1 antibody.
-
Detect the signal using a chemiluminescence-based method.
-
-
Data Analysis:
-
Quantify the band intensity of the pulled-down Rap1-GTP.
-
Compare the amount of active Rap1 in stimulated versus unstimulated samples. A sample of the total cell lysate should also be run to show equal loading of total Rap1.
-
Conclusion
The activation of Adenylyl Cyclase 2 initiates a complex network of downstream signaling events primarily mediated by PKA and Epac. The quantitative phosphoproteomic data presented herein provides a valuable resource for identifying specific substrates and pathways regulated by AC2. The detailed experimental protocols offer a practical guide for researchers to investigate these downstream effects in their own experimental systems. Further research is needed to fully elucidate the specific roles of other potential effectors like POPDC proteins and CNG channels in AC2-mediated signaling and to determine the precise dose-response relationships in various cellular contexts. This in-depth understanding will be instrumental in the development of novel therapeutic strategies targeting AC2 and its downstream signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rap1 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 4. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the L-type Ca2+ channel current in rat pinealocytes: role of basal phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Quantitative phosphoproteomic analysis reveals unique cAMP signaling pools emanating from AC2 and AC6 in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative phosphoproteomic analysis reveals unique cAMP signaling pools emanating from AC2 and AC6 in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo assessment of local phosphodiesterase activity using tailored cyclic nucleotide-gated channels as cAMP sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenylyl Cyclase Type 2 Regulation by G Proteins and PKC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate regulatory mechanisms governing Adenylyl Cyclase Type 2 (AC2) by heterotrimeric G proteins and Protein Kinase C (PKC). AC2, a key enzyme in cellular signaling, catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Its unique regulation by both G protein subunits and PKC-mediated phosphorylation makes it a critical point of signal integration from multiple pathways and a potential target for therapeutic intervention.
Core Regulatory Principles
Adenylyl cyclase type 2 is a membrane-bound enzyme that is synergistically activated by the Gαs subunit and the Gβγ dimer of heterotrimeric G proteins.[1][2] Unlike other adenylyl cyclase isoforms, AC2 exhibits a "conditional activation" by Gβγ, meaning the presence of an activated Gαs subunit is required for the stimulatory effect of Gβγ to occur.[1][3] Furthermore, AC2 activity is potentiated by phosphorylation, primarily through the action of Protein Kinase C (PKC), adding another layer of regulatory complexity.[4][5][6][7] This convergence of signals allows cells to fine-tune their cAMP production in response to a diverse array of extracellular stimuli.
Quantitative Analysis of AC2 Regulation
The following tables summarize the quantitative data available on the regulation of AC2 by G proteins and PKC. These values are derived from various in vitro and cellular studies and may vary depending on the specific experimental conditions, cell type, and protein concentrations used.
Table 1: Regulation of Adenylyl Cyclase Type 2 Activity by G Protein Subunits
| Regulatory Component | Fold Activation over Basal | Conditions |
| Gαs | ~2 to 5-fold | In vitro reconstitution assays with purified proteins.[1] |
| Gαs + Gβγ | ~15 to 30-fold | Synergistic activation observed in the presence of both subunits.[1] |
| Gβγ alone | No significant activation | Demonstrates the conditional nature of Gβγ stimulation.[1] |
Table 2: Modulation of AC2 Activity by Protein Kinase C
| Activator | Effect on AC2 Activity | Notes |
| Phorbol (B1677699) Esters (e.g., TPA) | Stimulation | Direct activators of PKC, leading to increased AC2 phosphorylation and activity.[4][7] |
| Gq-coupled Receptor Agonists | Synergistic with Gαs | Activation of Gq pathways leads to PKC activation, which in turn enhances Gαs-stimulated AC2 activity.[7] |
Signaling Pathways and Regulatory Logic
The interplay between G proteins and PKC in regulating AC2 can be visualized as a sophisticated signal integration hub.
Caption: Signaling pathway for AC2 regulation by G proteins and PKC.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of AC2 regulation. The following sections outline key experimental protocols.
Adenylyl Cyclase Activity Assay
This assay measures the production of cAMP in response to various stimuli.
Principle: The conversion of [α-³²P]ATP to [³²P]cAMP by adenylyl cyclase is quantified. The radiolabeled cAMP is then separated from other radiolabeled nucleotides by sequential column chromatography.
Materials:
-
HEK293 cells stably expressing AC2
-
Cell lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP, and an ATP regenerating system)
-
[α-³²P]ATP
-
Activators (e.g., Gαs, Gβγ, forskolin, phorbol esters)
-
Dowex and Alumina chromatography columns
-
Scintillation counter
Procedure:
-
Cell Culture and Lysis: Culture HEK293 cells expressing AC2 to confluency. Lyse the cells and prepare membrane fractions by centrifugation.
-
Assay Reaction: In a microcentrifuge tube, combine the cell lysate (containing AC2) with the assay buffer.
-
Stimulation: Add the desired activators (e.g., purified Gαs, Gβγ, or PKC activators like TPA) to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding [α-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP and cAMP).
-
Chromatography: Apply the reaction mixture to a Dowex column followed by an Alumina column to separate [³²P]cAMP.
-
Quantification: Elute the [³²P]cAMP from the Alumina column and measure the radioactivity using a scintillation counter.
Caption: Experimental workflow for the adenylyl cyclase activity assay.
Co-Immunoprecipitation (Co-IP) of AC2 and Gβγ
This technique is used to demonstrate the physical interaction between AC2 and Gβγ subunits.
Principle: An antibody specific to AC2 is used to pull down AC2 from a cell lysate. If Gβγ is physically associated with AC2, it will also be pulled down and can be detected by Western blotting.
Materials:
-
Cells co-expressing tagged AC2 and Gβγ subunits
-
Co-IP lysis buffer (non-denaturing)
-
Anti-tag antibody (for AC2)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (anti-Gβ and anti-Gγ)
Procedure:
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the tag on AC2.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Gβ and Gγ to detect the co-immunoprecipitated subunits.
Caption: Experimental workflow for co-immunoprecipitation of AC2 and Gβγ.
In Vitro Phosphorylation Assay
This assay determines if PKC can directly phosphorylate AC2.
Principle: Purified AC2 is incubated with active PKC in the presence of [γ-³²P]ATP. The incorporation of the radiolabeled phosphate (B84403) into AC2 is then detected by autoradiography.
Materials:
-
Purified recombinant AC2
-
Active PKC
-
Kinase buffer
-
[γ-³²P]ATP
-
SDS-PAGE gel and autoradiography film
Procedure:
-
Reaction Setup: Combine purified AC2, active PKC, and kinase buffer in a reaction tube.
-
Initiation: Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Detection: Dry the gel and expose it to autoradiography film to visualize the radiolabeled (phosphorylated) AC2.
Conclusion and Future Directions
The dual regulation of adenylyl cyclase type 2 by G proteins and PKC positions it as a key integrator of cellular signals. This intricate control allows for a highly nuanced response to a variety of hormones, neurotransmitters, and other extracellular cues. For drug development professionals, understanding these specific regulatory mechanisms is paramount for designing targeted therapies that can modulate cAMP signaling with high precision. Future research should focus on elucidating the precise stoichiometry of the AC2-G protein complexes, identifying the specific PKC isoforms involved in AC2 phosphorylation in different cellular contexts, and exploring the potential for developing isoform-selective modulators of AC2 activity. Such advancements will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of physiological and pathological processes.
References
- 1. Identification of new Gβγ interaction sites in adenylyl cyclase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of new Gβγ interaction sites in adenylyl cyclase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological Roles for G Protein-Regulated Adenylyl Cyclase Isoforms: Insights from Knockout and Overexpression Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenylyl cyclase type II is stimulated by PKC via C-terminal phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ADCY2 - Wikipedia [en.wikipedia.org]
- 7. Type II adenylylcyclase integrates coincident signals from Gs, Gi, and Gq - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Cellular Localization of Adenylyl Cyclase Type 2
Introduction
Adenylyl Cyclase Type 2 (AC2) is a key enzyme in the family of adenylyl cyclases, which are responsible for catalyzing the conversion of ATP to cyclic AMP (cAMP).[1][2] As a vital second messenger, cAMP is integral to numerous cellular processes, including neurotransmission, cell survival, and gene expression.[2][3] AC2 is a membrane-associated enzyme, and its specific subcellular localization is critical for creating compartmentalized cAMP signals.[4][5] This spatial regulation ensures the specificity of downstream signaling events, allowing a single second messenger to orchestrate diverse physiological responses. This guide provides a comprehensive overview of the cellular localization of AC2, detailing its distribution, the experimental protocols used for its study, and its role within localized signaling pathways.
Cellular and Subcellular Distribution of AC2
AC2 is primarily known as a membrane-bound protein, but its distribution is highly organized into specific cellular and subcellular compartments.[6] This strategic positioning is fundamental to its function, allowing it to be regulated by specific upstream signals and to direct cAMP production towards targeted downstream effectors.
General Subcellular Localization: According to the UniProt database, AC2 has been identified in the following locations:
-
Cell Membrane : As a multi-pass membrane protein, this is its primary site of function.[6][7]
-
Cytoplasm : The catalytic domains of AC2 are located in the cytoplasm, and some studies suggest a cytoplasmic pool of the protein.[6][7]
Localization in Specific Membrane Microdomains: Research indicates that AC2 is not uniformly distributed throughout the plasma membrane. In human and mouse bronchial smooth muscle cells, AC2 is notably excluded from lipid rafts and caveolin-rich domains.[8] This exclusion defines a distinct non-raft signaling compartment where AC2 selectively couples to specific G protein-coupled receptors (GPCRs), such as the E prostanoid type 2 receptor (EP₂R), but not others like the β₂-adrenergic receptor which are located in lipid rafts.[8] This compartmentalization is a critical mechanism for achieving signaling specificity.
Tissue and Neuronal Distribution: AC2 is highly expressed in the central nervous system (CNS), particularly in the brain.[1][2] Immunohistochemical studies in the mouse hippocampus have revealed a more precise localization:
-
AC2 is predominantly found in the dendrites of granule and pyramidal cells.[9] This dendritic localization suggests a role in modulating synaptic plasticity and neuronal signaling in response to neurotransmitters.[9]
Quantitative Data on AC2 Localization and Expression
Quantitative analysis confirms the varied distribution of AC2 across different tissues and subcellular fractions. While comprehensive quantitative tables are often specific to individual studies, the following table summarizes the known expression and localization patterns based on available data.
| Tissue/Cell Type | Subcellular Location | Relative Expression/Observation | Reference |
| Human Brain | General | High expression, particularly in regions like the middle temporal gyrus and entorhinal cortex. | [1] |
| Mouse Hippocampus | Dendrites of granule and pyramidal cells | Predominantly localized in dendrites. | [9] |
| Human/Mouse Airway Smooth Muscle Cells | Non-lipid raft membrane domains | Excluded from caveolin-rich fractions; defines a specific signaling compartment. | [4][8] |
| HEK-293 Cells (overexpressed) | Non-lipid raft membrane domains | Similar to airway smooth muscle cells, excluded from lipid rafts. | [8] |
| Human Lymphocytes | Plasma membrane, Microsomal & Mitochondrial fractions | Adenylate cyclase activity detected in various fractions, with different responses to stimuli. | [10] |
Experimental Protocols for Determining AC2 Localization
The study of AC2's subcellular localization relies on established cell biology techniques. The two primary methods are immunofluorescence for visualization and cell fractionation for biochemical separation.
Immunofluorescence / Immunohistochemistry
This technique allows for the direct visualization of AC2 within fixed cells or tissue sections using a specific antibody.
Detailed Methodology:
-
Sample Preparation :
-
For Cells (Immunocytochemistry) : Grow cells on sterile glass coverslips. Wash with phosphate-buffered saline (PBS).
-
For Tissues (Immunohistochemistry) : Perfuse the animal and fix the tissue (e.g., brain) with 4% paraformaldehyde (PFA). Cryoprotect in sucrose (B13894) solution and cut thin sections (e.g., 40 µm) using a cryostat.[9]
-
-
Fixation : Incubate samples in 4% PFA for 15-20 minutes at room temperature to cross-link proteins and preserve cell morphology.
-
Permeabilization : If targeting intracellular epitopes, incubate with a detergent solution (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes to allow antibody access to the cell interior.
-
Blocking : Incubate with a blocking buffer (e.g., 5% normal goat serum and 1% bovine serum albumin in PBS) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Dilute the primary antibody against AC2 (e.g., mouse monoclonal AC2 antibody) in blocking buffer and incubate overnight at 4°C.[11]
-
Secondary Antibody Incubation : Wash samples three times in PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting : (Optional) Stain nuclei with DAPI. Wash samples again and mount onto microscope slides using an anti-fade mounting medium.
-
Imaging : Visualize the samples using a fluorescence or confocal microscope. The resulting images will show the spatial distribution of AC2 within the cell or tissue.
Subcellular Fractionation and Western Blotting
This biochemical method separates cellular components based on their physical properties (size, density), allowing for the identification of AC2 in different organellar fractions.[12]
Detailed Methodology:
-
Homogenization : Harvest cells and wash with cold PBS. Resuspend the cell pellet in a cold, isotonic homogenization buffer (containing protease inhibitors). Disrupt the cells using a Dounce homogenizer or other mechanical method to break the plasma membrane while leaving organelles intact.[10][12]
-
Differential Centrifugation :
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells. This is the Nuclear Fraction .
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 20,000 x g for 20 minutes) to pellet mitochondria, lysosomes, and peroxisomes. This is the Mitochondrial/Heavy Membrane Fraction .
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g for 1 hour) to pellet microsomes (fragments of ER and plasma membrane). This is the Microsomal/Light Membrane Fraction .[13]
-
The remaining supernatant is the Cytosolic Fraction .
-
-
Protein Quantification : Determine the protein concentration of each fraction using a standard assay (e.g., BCA or Bradford assay).
-
Western Blotting :
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific binding.
-
Probe the membrane with a primary antibody specific for AC2.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate. The presence and intensity of the band corresponding to AC2 in each lane indicate its relative abundance in that subcellular fraction.
-
References
- 1. ADCY2 - Wikipedia [en.wikipedia.org]
- 2. Adenylyl cyclase 2 expression and function in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cAMP Signaling Compartmentation: Adenylyl Cyclases as Anchors of Dynamic Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene - ADCY2 [maayanlab.cloud]
- 6. uniprot.org [uniprot.org]
- 7. uniprot.org [uniprot.org]
- 8. Adenylyl cyclase 2 selectively couples to E prostanoid type 2 receptors, whereas adenylyl cyclase 3 is not receptor-regulated in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adenylate cyclase activity in lymphocyte subcellular fractions. Characterization of non-nuclear adenylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Cell fractionation - Wikipedia [en.wikipedia.org]
- 13. Fractionation of Cells - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Adenylyl Cyclase Type 2 (ADCY2)
Executive Summary
Adenylyl Cyclase Type 2 (ADCY2) is a membrane-associated enzyme crucial for intracellular signal transduction.[1][2] It catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger that mediates a vast array of physiological processes.[1][2] As a member of the Class III adenylyl cyclase family, ADCY2 possesses a unique regulatory profile, being insensitive to calcium/calmodulin but stimulated by G-protein βγ subunits and Protein Kinase C (PKC).[1][3] Primarily expressed in the central nervous system (CNS) and adrenal gland, ADCY2 is implicated in various neurological and psychiatric disorders, including bipolar disorder, schizophrenia, and neurodegenerative diseases.[4][5][6] Its role in regulating localized cAMP pools makes it a compelling target for therapeutic intervention in a range of pathologies. This document provides a comprehensive overview of ADCY2, including its molecular characteristics, signaling pathways, regulation, disease associations, and key experimental methodologies for its study.
Gene and Protein Characteristics
The ADCY2 gene is located on human chromosome 5.[1] It encodes a protein of 1090 amino acids with a molecular weight of approximately 123 kDa.[4] The gene structure includes 26 exons and lacks a TATA-box, but contains a GC box, suggesting regulation by transcription factors such as Specificity Protein 1 (Sp1).[4]
Like other mammalian adenylyl cyclases, the ADCY2 protein features a complex topology consisting of two transmembrane domains (M1 and M2), each with six helices, and two large intracellular catalytic domains (C1 and C2).[4] These cytoplasmic domains form the enzyme's active site and contain regulatory and dimerization domains.[4][7]
| Characteristic | Value | Reference |
| Gene Name | Adenylate Cyclase 2 | [3] |
| HGNC Symbol | ADCY2 | [2] |
| Aliases | AC2, HBAC2 | [6] |
| Chromosomal Location | Chromosome 5 (Human) | [1] |
| Protein Length | 1090 amino acids | [4] |
| Molecular Weight | ~123 kDa | [4] |
| EC Number | 4.6.1.1 | [8] |
| Cofactor | Magnesium (Mg²⁺) | [1][8] |
Core Function and Catalytic Activity
The primary function of ADCY2 is to catalyze the formation of cAMP and pyrophosphate from ATP.[1][3] This reaction is central to G-protein coupled receptor (GPCR) signaling pathways.[9] The cAMP produced by ADCY2 acts as a second messenger, activating downstream effectors, most notably Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[4][7] These effectors, in turn, phosphorylate a multitude of substrate proteins, leading to changes in gene expression, cellular metabolism, and other physiological responses.[8][10] For instance, ADCY2-mediated cAMP production can lead to increased expression of interleukin-6 (IL-6) in bronchial smooth muscle cells.[2][11]
Signaling Pathways and Regulation
ADCY2 activity is tightly regulated by a variety of intracellular signals, allowing for precise control over cAMP production. Unlike other adenylyl cyclase isoforms, ADCY2 is insensitive to direct stimulation by Ca²⁺/calmodulin.[1][3]
Key Regulatory Mechanisms:
-
G-Protein Subunits: ADCY2 is uniquely stimulated by the G-protein βγ subunit complex (Gβγ), often released from Gαi-coupled receptors.[1][3] It is also activated by the Gαs subunit.[8][12]
-
Protein Kinase C (PKC): Activation of Gq-coupled receptors can lead to the stimulation of ADCY2 through a PKC-dependent phosphorylation event.[1][12]
-
A-Kinase Anchoring Proteins (AKAPs): AKAPs, such as AKAP79 (Yotiao), play a crucial role in organizing ADCY2 signaling complexes.[1][2] AKAP79 can recruit PKC to activate ADCY2 upon muscarinic receptor stimulation.[1][2] AKAP9 has been shown to directly inhibit ADCY2, enhancing cAMP signal specificity.[4]
-
Raf Kinase: ADCY2 can be activated via serine phosphorylation mediated by Raf kinase.[1][8]
-
Phosphodiesterases (PDEs): The cAMP signal generated by ADCY2 is terminated by PDEs, such as PDE4, which hydrolyze cAMP to AMP.[1]
Below is a diagram illustrating the canonical G-protein-mediated signaling pathway for ADCY2 activation.
Caption: G-protein coupled receptor (GPCR) signaling pathways activating ADCY2.
Expression Profile
ADCY2 mRNA and protein are widely expressed, with the highest concentrations found in the central nervous system and the adrenal gland.[6]
Tissue and Cellular Distribution:
-
Central Nervous System: ADCY2 is abundantly expressed in the brain, particularly in the olfactory bulb, cortex, caudate nucleus, cerebellum, and the CA1 region of the hippocampus.[3][4] Cell-specific studies show high expression levels in astrocytes and oligodendrocyte precursor cells, and lower levels in neurons and microglia.[4]
-
Adrenal Gland: The protein is detected in the zona glomerulosa and zona fasciculata.[3][13]
-
Other Tissues: Expression is also observed in airway smooth muscle, heart, and lung tissues, among others.[2][13]
| Tissue / Cell Type | Expression Level | Reference |
| Brain (Overall) | High | [3][4] |
| - Astrocytes | High | [4] |
| - Neurons | Low | [4] |
| Adrenal Gland | High | [6][13] |
| Lung / Airway Smooth Muscle | Detected | [2] |
| Heart | Detected | [13] |
Role in Disease and Clinical Significance
Dysregulation of ADCY2 expression and function is associated with a range of human diseases, particularly neurological and psychiatric conditions.[4][5]
-
Psychiatric Disorders:
-
Bipolar Disorder (BD): ADCY2 is a candidate gene for BD, potentially through its role in dysfunctional CREB/cAMP signaling.[2] Studies suggest an association, especially in early-onset BD where serotonin (B10506) and dopamine (B1211576) signaling are impaired.[4]
-
Schizophrenia (SZ): Reduced ADCY2 expression has been found in the nucleus accumbens of rat models of schizophrenia.[4] An SNP in ADCY2 has been identified as a susceptibility factor in some populations.[4]
-
-
Neurodegenerative Disorders: Changes in ADCY2 expression levels have been observed in conditions like Alzheimer's and Parkinson's disease.[4][5] As an NAD-binding protein, it is associated with pathways relevant to neurodegeneration.[4]
-
Chronic Obstructive Pulmonary Disease (COPD): Genetic polymorphisms in ADCY2 have been linked to lung function and an increased risk of severe COPD.[1][2]
-
Cancer: An ADCY2 variant (rs4702484) has been associated with differences in progression-free survival in colorectal cancer patients treated with capecitabine.[2] A circular RNA, circSLC25A13, has been shown to regulate acute myeloid leukemia (AML) progression through a miR-616-3p/ADCY2 axis.[11][14]
Experimental Protocols
Adenylyl Cyclase Activity Assay
This protocol is based on the classical two-column chromatography method to quantify the conversion of [α-³²P]ATP to [³²P]cAMP.[15]
Methodology:
-
Membrane Preparation: Isolate cell membranes or tissue homogenates containing ADCY2 via differential centrifugation. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Reaction: In assay tubes, combine the membrane preparation (10-50 µg protein) with an assay buffer containing:
-
50 mM Tris-HCl (pH 7.5)
-
5 mM MgCl₂ or MnCl₂
-
1 mM ATP (spiked with [α-³²P]ATP, ~1-2 x 10⁶ cpm per reaction)
-
An ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)
-
PDE inhibitors (e.g., IBMX) to prevent cAMP degradation.
-
-
Stimulation: Add agonists, G-protein activators (e.g., GppNHp, NaF), or inhibitors as required by the experimental design.
-
Incubation: Initiate the reaction by adding the membrane preparation and incubate at 30-37°C for 10-20 minutes.
-
Termination: Stop the reaction by adding a "stop solution" (e.g., 100 mM Tris-HCl, 2% SDS) and boiling for 3-5 minutes.
-
cAMP Separation:
-
Apply the reaction mixture to a Dowex AG50W-X4 cation-exchange column to bind unmetabolized ATP.
-
Collect the eluate and apply it to a neutral alumina (B75360) column, which selectively retains cAMP.
-
Wash the alumina column with buffer (e.g., 0.1 M imidazole-HCl) to remove contaminating phosphates.
-
-
Elution and Quantification: Elute the [³²P]cAMP from the alumina column with imidazole (B134444) buffer directly into scintillation vials.[16]
-
Measurement: Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter. Calculate specific activity as pmol cAMP / mg protein / min.
Co-Immunoprecipitation (Co-IP) for ADCY2 Interaction Analysis
This protocol is designed to isolate ADCY2 and its endogenous binding partners from cell lysates.[17][18][19]
Caption: A generalized workflow for Co-IP of ADCY2 and its interacting proteins.
Methodology:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a Tris-based buffer with 0.5-1.0% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate).
-
-
Pre-clearing:
-
Add Protein A/G-coupled agarose (B213101) or magnetic beads to the lysate.
-
Incubate for 1 hour at 4°C with rotation to remove proteins that non-specifically bind to the beads.
-
Pellet the beads and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add a primary antibody specific to ADCY2 to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.
-
Include a negative control using an isotype-matched IgG antibody.
-
-
Complex Capture:
-
Add fresh Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C with rotation to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer (typically the lysis buffer with a lower detergent concentration). This step is critical to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Alternatively, use a gentle elution buffer (e.g., low pH glycine (B1666218) buffer) if native protein analysis is required.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze by Western blotting using an antibody against a suspected interacting partner.
-
For discovery of novel interactors, eluted proteins can be identified using mass spectrometry.
-
Quantitative Real-Time PCR (RT-qPCR) for ADCY2 Gene Expression
This protocol describes a two-step RT-qPCR method to quantify ADCY2 mRNA levels relative to a stable reference gene.[20][21]
Methodology:
-
RNA Isolation:
-
Extract total RNA from cells or tissues using a TRIzol-based method or a commercial column-based kit.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis to check for integrity.
-
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme.
-
Prime the reaction using a mix of oligo(dT) and random hexamer primers to ensure comprehensive transcript coverage.[21]
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing:
-
SYBR Green or a TaqMan probe-based qPCR master mix.
-
Forward and reverse primers specific for ADCY2. Design primers to span an exon-exon junction to avoid amplification of any residual gDNA.
-
Nuclease-free water.
-
-
Dispense the master mix into qPCR plate wells.
-
Add diluted cDNA template to each well. Include multiple technical replicates.
-
Set up reactions for a stably expressed reference gene (e.g., GAPDH, ACTB) for normalization.
-
Include a no-template control (NTC) to check for contamination.[22]
-
-
qPCR Amplification:
-
Perform the reaction on a real-time PCR cycler using a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 5-10 min).
-
40 cycles of: Denaturation (95°C for 15s), Annealing (60-62°C for 30s), and Extension (72°C for 30s).
-
Include a melt curve analysis at the end if using SYBR Green to verify product specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for ADCY2 and the reference gene in each sample.
-
Calculate the relative expression of ADCY2 using the comparative Ct (ΔΔCt) method.[21] The final result represents the fold-change in ADCY2 expression in a test sample relative to a control sample, normalized to the reference gene.
-
References
- 1. ADCY2 - Wikipedia [en.wikipedia.org]
- 2. Gene - ADCY2 [maayanlab.cloud]
- 3. genecards.org [genecards.org]
- 4. Adenylyl cyclase 2 expression and function in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenylyl cyclase 2 expression and function in neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADCY2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. assaygenie.com [assaygenie.com]
- 10. Frontiers | The Effects of Different Signaling Pathways in Adenylyl Cyclase Stimulation on Red Blood Cells Deformability [frontiersin.org]
- 11. ADCY2 adenylate cyclase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 13. Tissue expression of ADCY2 - Summary - The Human Protein Atlas [proteinatlas.org]
- 14. ADCY2 adenylate cyclase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
- 18. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 19. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. elearning.unite.it [elearning.unite.it]
- 22. idtdna.com [idtdna.com]
Unraveling the Architecture of Adenylyl Cyclase Type 2: A Technical Guide
An In-depth Exploration of the Structural and Functional Landscape of a Key Signaling Enzyme for Researchers, Scientists, and Drug Development Professionals.
Published: December 11, 2025
While a complete, experimentally determined crystal structure of the full-length adenylyl cyclase type 2 (AC2) remains elusive, significant insights into its architecture and function have been gleaned from a combination of computational modeling and X-ray crystallography of its catalytic domains. This guide provides a comprehensive overview of the current structural knowledge of AC2, detailing the available data, experimental methodologies, and the intricate signaling pathways it governs.
Executive Summary
Adenylyl cyclase type 2 (AC2) is a membrane-bound enzyme crucial for the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in a myriad of cellular processes. Understanding its three-dimensional structure is paramount for the development of selective modulators for therapeutic intervention in diseases where AC2 signaling is dysregulated. This document summarizes the key structural features of AC2, drawing from the experimentally determined structure of a chimeric catalytic domain complex and a high-confidence computational model of the full-length protein. Detailed experimental protocols for protein crystallization and structure determination are provided, alongside graphical representations of the AC2 signaling pathway and a general workflow for structural biology.
Structural Data: A Tale of a Chimera and a Model
The most detailed experimental structural information to date comes from a chimeric protein complex containing the C2 catalytic domain of rat AC2. This structure, solved in complex with the G-protein alpha subunit (Gsα), has been instrumental in elucidating the catalytic mechanism and the mode of activation. Complementing this is a full-length computational model of rat AC2 generated by AlphaFold, which provides a holistic, albeit predictive, view of the enzyme's architecture.
Quantitative Structural Data
The following tables summarize the key quantitative data from the relevant crystal structure of the chimeric adenylyl cyclase catalytic domains in complex with Gsα and the AlphaFold computational model of rat AC2.
| PDB ID | Description | Resolution (Å) | Space Group | Unit Cell Dimensions (Å) | R-work / R-free | Organism(s) |
| 1AZS [1][2][3] | Complex of Gsα with the catalytic domains of canine adenylyl cyclase type V (C1) and rat adenylyl cyclase type II (C2) | 2.30 | P 21 21 2 | a=118.5, b=134.5, c=71.5 | 0.219 / 0.282 | Canis lupus familiaris, Rattus norvegicus, Bos taurus |
| 1CJK [4] | Complex of Gsα with the catalytic domains of mammalian adenylyl cyclase with ATP analog | 3.00 | P 21 21 2 | a=118.9, b=134.8, c=71.8 | 0.220 / 0.266 | Canis lupus familiaris, Rattus norvegicus, Bos taurus |
| Model ID | Description | Organism | Overall pLDDT Score | Key Features |
| AF-P26769-F1 | Computed structure model of Adenylate cyclase type 2 | Rattus norvegicus | High | Provides a model for the full-length protein, including transmembrane and cytoplasmic domains. |
pLDDT (predicted Local Distance Difference Test) is a per-residue confidence score from 0-100. Higher scores indicate higher confidence in the predicted structure.
Signaling Pathways of Adenylyl Cyclase Type 2
AC2 is a hub for integrating various signaling inputs. It is notably stimulated by the G-protein βγ subunit complex and protein kinase C (PKC), and it is also activated by the Gsα subunit.[5][6][7] The following diagram illustrates the key signaling pathways involving AC2.
Experimental Protocols
While a specific protocol for the crystallization of full-length AC2 is not available, the following sections detail the methods used for the successful crystallization of the chimeric catalytic domains and a general workflow for X-ray crystallography.
Crystallization of the Gsα-Adenylyl Cyclase Catalytic Domain Complex
The following protocol is a summary of the methods described for obtaining the crystal structure of the Gsα-AC catalytic domain complex (PDB ID: 1AZS).[8][9][10][11]
Protein Expression and Purification:
-
The C1a domain of canine adenylyl cyclase type V (VC1) and the C2a domain of rat adenylyl cyclase type II (IIC2) were expressed as soluble recombinant proteins in Escherichia coli.
-
The Gsα subunit was also expressed in E. coli.
-
Proteins were purified using a combination of affinity and size-exclusion chromatography.
Complex Formation and Crystallization:
-
The purified VC1, IIC2, and Gsα (in its GTPγS-bound active state) were mixed in the presence of the activator forskolin (B1673556) to form a stable complex.
-
The complex was further purified by gel filtration chromatography.
-
Crystallization was achieved using the hanging drop vapor diffusion method.
-
The protein complex solution was mixed 1:1 with a reservoir solution containing 7.2-7.5% PEG 8000, 500mM NaCl, and 100mM phosphate (B84403) buffer at a pH of 5.4-5.6.[12]
-
Crystals typically appeared within a few days to a week and grew to a suitable size for X-ray diffraction analysis.
Data Collection and Structure Determination:
-
Crystals were cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data were collected at a synchrotron source.
-
The structure was solved by molecular replacement and refined to a resolution of 2.3 Å.[1][2][3]
General Experimental Workflow for Protein X-ray Crystallography
The following diagram outlines the typical workflow for determining the crystal structure of a protein.
Conclusion and Future Directions
The study of adenylyl cyclase type 2 stands at an exciting juncture. The available crystal structure of its catalytic domain in a chimeric complex has provided a foundational understanding of its enzymatic activity and activation. The high-quality computational model of the full-length protein now offers a template for hypothesis-driven research into the roles of its transmembrane and regulatory domains.
For drug development professionals, the current structural information provides a solid basis for structure-based drug design efforts targeting the catalytic site. Future research should prioritize the experimental determination of the full-length AC2 structure, ideally in complex with its various regulators. Such a structure would provide invaluable, high-resolution insights into the allosteric regulation of AC2 and pave the way for the development of highly selective and potent therapeutic agents.
References
- 1. rcsb.org [rcsb.org]
- 2. 1AZS: COMPLEX OF GS-ALPHA WITH THE CATALYTIC DOMAINS OF MAMMALIAN ADENYLYL CYCLASE [ncbi.nlm.nih.gov]
- 3. 1azs - COMPLEX OF GS-ALPHA WITH THE CATALYTIC DOMAINS OF MAMMALIAN ADENYLYL CYCLASE - Summary - Protein Data Bank Japan [pdbj.org]
- 4. rcsb.org [rcsb.org]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. Muscarinic receptors stimulate AC2 by novel phosphorylation sites, whereas Gβγ subunits exert opposing effects depending on the G-protein source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADCY2 - Wikipedia [en.wikipedia.org]
- 8. Crystal structure of the catalytic domains of adenylyl cyclase in a complex with Gsalpha.GTPgammaS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stork: Crystal structure of the catalytic domains of adenylyl cyclase in a complex with Gsalpha.GTPgammaS [storkapp.me]
- 10. scholarworks.umt.edu [scholarworks.umt.edu]
- 11. "Crystal structure of the catalytic domains of adenylyl cyclase in a co" by John J.G. Tesmer, Roger K. Sunahara et al. [scholarworks.umt.edu]
- 12. sierra.k8s.rcsb.org [sierra.k8s.rcsb.org]
An In-depth Technical Guide to the Post-Translational Modifications of Adenylyl Cyclase Type 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylyl Cyclase Type 2 (AC2) is a key effector enzyme in signal transduction pathways, responsible for the synthesis of the second messenger cyclic AMP (cAMP). The activity of AC2 is intricately regulated by a variety of mechanisms, including post-translational modifications (PTMs). These modifications provide a rapid and reversible means of controlling AC2 function, thereby fine-tuning cellular responses to extracellular stimuli. This technical guide provides a comprehensive overview of the known PTMs of AC2, with a focus on phosphorylation. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to support further research and drug development efforts targeting this important enzyme.
Core PTM of Adenylyl Cyclase Type 2: Phosphorylation
The most extensively studied PTM of AC2 is phosphorylation, which primarily occurs on serine and threonine residues. This modification is a critical regulatory mechanism, influencing the enzyme's catalytic activity and its interaction with other signaling proteins.
Regulation by Protein Kinase C (PKC)
Phosphorylation by Protein Kinase C (PKC) is a major mechanism for the stimulation of AC2 activity. The activation of Gq-coupled receptors leads to the production of diacylglycerol (DAG), which in turn activates PKC. Activated PKC can then directly phosphorylate AC2, leading to an increase in cAMP production.[1][2][3] This stimulation by PKC is synergistic with the activation mediated by the Gs alpha subunit (Gαs).[3]
Identified Phosphorylation Sites:
While the precise and complete phosphomap of AC2 is still under investigation, studies have suggested potential C-terminal phosphorylation sites for PKC.[1]
Regulation by Raf Kinase
AC2 is also a target for the serine/threonine kinase c-Raf. This interaction represents a point of crosstalk between the cAMP signaling pathway and the Ras-Raf-MEK-ERK mitogen-activated protein kinase (MAPK) cascade. Raf kinase-dependent phosphorylation sensitizes AC2 to activation.[4] This regulation is isoform-selective, as not all adenylyl cyclase isoforms are substrates for Raf kinase.[4]
Quantitative Data on AC2 Regulation by Phosphorylation
The following table summarizes the available quantitative data on the regulation of AC2 activity by phosphorylation-related signaling events. It is important to note that direct fold-activation data upon phosphorylation by isolated kinases are not extensively documented in the literature.
| Regulatory Stimulus | Cell System | Measured Effect | Fold Change | Reference |
| Phorbol Esters (PKC activators) | HEK-293 cells expressing AC2 | Elevation of cAMP | ~2-fold | [3] |
| Phorbol Esters + Gs-mediated activation | HEK-293 cells expressing AC2 | Synergistic elevation of cAMP | Synergistic | [3] |
Other Potential Post-Translational Modifications
While phosphorylation is the most well-characterized PTM of AC2, other modifications may also play a role in its regulation. However, direct evidence for these modifications on AC2 is currently limited.
-
Ubiquitination: There is currently a lack of direct evidence in the reviewed literature for the ubiquitination of Adenylyl Cyclase Type 2.
-
Glycosylation: No direct evidence for N-linked or O-linked glycosylation of AC2 was identified in the reviewed literature.
-
Palmitoylation: Some adenylyl cyclase isoforms are regulated by palmitoylation, which can affect their localization to specific membrane microdomains. However, studies have suggested that AC2 is excluded from lipid rafts and caveolae, where many palmitoylated proteins are found, indicating that palmitoylation may not be a primary regulatory mechanism for AC2.[5]
Signaling Pathways and Regulatory Networks
The regulation of AC2 is embedded within a complex network of signaling pathways. The following diagrams illustrate these relationships.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the post-translational modifications of AC2.
Protocol 1: In Vitro Phosphorylation of Adenylyl Cyclase Type 2
This protocol describes the in vitro phosphorylation of AC2 by PKC.
Materials:
-
Purified, active Protein Kinase C (PKC) isoform.
-
Purified Adenylyl Cyclase Type 2 (e.g., from recombinant expression).
-
Kinase Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
ATP solution (10 mM).
-
[γ-32P]ATP (specific activity >3000 Ci/mmol).
-
PKC activators (e.g., phosphatidylserine, diacylglycerol).
-
SDS-PAGE reagents.
-
Autoradiography film or phosphorimager.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:
-
5 µL of 5x Kinase Buffer.
-
1 µg of purified AC2.
-
PKC activators as required by the enzyme manufacturer.
-
100 ng of active PKC.
-
Nuclease-free water to a final volume of 20 µL.
-
-
Initiate the reaction by adding 5 µL of a 5:1 mixture of 10 mM ATP and [γ-32P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding 5 µL of 6x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the phosphorylated AC2.
Protocol 2: Adenylyl Cyclase Activity Assay using [α-32P]ATP
This protocol measures the enzymatic activity of AC2 by quantifying the conversion of [α-32P]ATP to [32P]cAMP.[6]
Materials:
-
Cell membranes or purified AC2 preparation.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM ATP, 0.1 mM EGTA).
-
[α-32P]ATP (specific activity ~10-30 µCi/nmol).
-
cAMP (unlabeled).
-
Stopping Solution (e.g., 1% SDS, 40 mM ATP, 1.4 mM cAMP).
-
Dowex AG 50W-X4 resin.
-
Alumina (B75360) columns.
-
Scintillation fluid and counter.
Procedure:
-
Prepare the reaction mixture in a final volume of 50 µL containing Assay Buffer, [α-32P]ATP (approximately 1 x 10^6 cpm), and the AC2-containing sample.
-
If studying regulation, include agonists, antagonists, or purified kinases in the reaction mixture.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Terminate the reaction by adding 100 µL of Stopping Solution.
-
Add [3H]cAMP as an internal standard to monitor recovery.
-
Separate [32P]cAMP from unreacted [α-32P]ATP by sequential chromatography over Dowex and alumina columns.
-
Elute the [32P]cAMP from the alumina column with buffer.
-
Quantify the amount of [32P]cAMP by liquid scintillation counting.
-
Calculate the specific activity of AC2 (pmol cAMP/min/mg protein) after correcting for recovery using the [3H]cAMP internal standard.
Protocol 3: Immunoprecipitation of AC2 for Mass Spectrometry
This protocol outlines the enrichment of AC2 from cell lysates for subsequent analysis of PTMs by mass spectrometry.
Materials:
-
Cells expressing AC2 (endogenously or recombinantly).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitor cocktails).
-
Anti-AC2 antibody or antibody against an epitope tag.
-
Protein A/G magnetic beads.
-
Wash Buffer (e.g., Lysis Buffer with lower detergent concentration).
-
Elution Buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE loading buffer).
-
Mass spectrometry-grade trypsin.
Procedure:
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-AC2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with Wash Buffer.
-
Elute the immunoprecipitated AC2 from the beads using Elution Buffer.
-
For mass spectrometry, the eluted proteins can be in-solution digested with trypsin or run on an SDS-PAGE gel for in-gel digestion.
-
Analyze the resulting peptides by LC-MS/MS to identify PTMs.
Conclusion
The post-translational modification of Adenylyl Cyclase Type 2, particularly through phosphorylation by PKC and Raf kinase, is a critical layer of regulation that allows for the fine-tuning of cAMP signaling in response to a diverse array of extracellular cues. The synergistic activation by G-protein βγ subunits and the scaffolding role of AKAPs further highlight the complexity of AC2 regulation. While significant progress has been made in understanding these mechanisms, further research is needed to fully elucidate the complete PTM profile of AC2 and to obtain more precise quantitative data on the effects of these modifications. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate the intricate regulation of AC2 and its role in health and disease.
References
- 1. Adenylyl cyclase type II is stimulated by PKC via C-terminal phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AKAP79, PKC, PKA and PDE4 participate in a Gq-linked muscarinic receptor and adenylate cyclase 2 cAMP signalling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type II adenylylcyclase integrates coincident signals from Gs, Gi, and Gq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Raf kinase activation of adenylyl cyclases: isoform-selective regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Palmitoylation at Cys 1145 in the Carboxyl Terminus of Human Type 6 Ad" by Xiaoqiu Liu, Shu Qiang Sun et al. [digitalcommons.chapman.edu]
- 6. Assay for adenylate cyclase and cyclic nucleotide phosphodiesterases and the preparation of high specific activity 32-P-labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Adenylyl Cyclase Type 2 Agonist-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylyl cyclase type 2 (AC2) is a membrane-bound enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous signal transduction pathways. AC2 is notably stimulated by G protein αs and βγ subunits, and its activity can also be potentiated by protein kinase C (PKC) activation.[1] Unlike other adenylyl cyclase isoforms, AC2 is insensitive to calcium/calmodulin.[1] The selective activation of AC2 is a promising therapeutic strategy for various conditions, including respiratory diseases.
Adenylyl cyclase type 2 agonist-1, also identified as Compound 73, is a potent and selective agonist of AC2 with a reported half-maximal effective concentration (EC50) of 90 nM.[2][3][4][5] This compound has been shown to inhibit the expression of Interleukin-6, suggesting its potential as a lead compound for anti-inflammatory therapies.[2][3][5] These application notes provide a detailed in vitro assay protocol for the characterization of this compound and similar compounds.
Signaling Pathway of Adenylyl Cyclase Type 2
The activation of Adenylyl Cyclase Type 2 is a key step in a signaling cascade that translates extracellular signals into intracellular responses. Typically, the pathway is initiated by the binding of a ligand to a G protein-coupled receptor (GPCR), leading to the activation of G proteins. The dissociated Gαs and Gβγ subunits can then directly stimulate AC2, leading to the synthesis of cAMP from ATP. Subsequently, cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), which in turn regulate a multitude of cellular processes, including gene transcription and inflammation.
Caption: Signaling pathway of Adenylyl Cyclase Type 2 activation.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound. This data is derived from studies using a recombinant human AC2 expressed in HEK293 cells.
| Compound | Target | Assay Type | Cell Line | Potency (EC50) | Reference |
| This compound (Compound 73) | Adenylyl Cyclase 2 (AC2) | Cell-based cAMP accumulation | Recombinant hAC2-HEK293 | 90 nM | --INVALID-LINK--[3] |
Experimental Protocol: In Vitro AC2 Agonist-Induced cAMP Accumulation Assay
This protocol describes a whole-cell assay to determine the potency of compounds like this compound in activating AC2 and inducing the production of cAMP. The methodology is based on common practices for such assays, utilizing a recombinant cell line overexpressing human AC2 and a sensitive cAMP detection kit.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human Adenylyl Cyclase Type 2 (hAC2).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) to maintain hAC2 expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) or Rolipram. Prepare a stock solution in DMSO.
-
Test Compound: this compound (Compound 73). Prepare a stock solution in DMSO.
-
Positive Control: Forskolin (a general adenylyl cyclase activator). Prepare a stock solution in DMSO.
-
Cell Lysis Buffer: Provided with the cAMP detection kit.
-
cAMP Detection Kit: A competitive immunoassay kit for cAMP quantification, such as a Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or AlphaScreen kit.
-
Plates: 96-well or 384-well white, solid-bottom cell culture plates.
-
Plate Reader: Capable of detecting the signal from the chosen cAMP detection kit (e.g., HTRF-compatible reader).
Experimental Workflow
Caption: Experimental workflow for the in vitro AC2 agonist assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture hAC2-HEK293 cells in T75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the cells into a 96-well or 384-well plate at a density of 5,000-20,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer. The final concentration range should typically span from 1 pM to 10 µM.
-
Prepare a solution of the positive control (e.g., 10 µM Forskolin) and a vehicle control (assay buffer with the same final DMSO concentration as the test compounds).
-
-
Assay Performance:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well.
-
Pre-incubate the plate at 37°C for 15-30 minutes to inhibit endogenous phosphodiesterases, which degrade cAMP.
-
Add the prepared serial dilutions of the test agonist, positive control, and vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes to stimulate AC2-mediated cAMP production.
-
-
cAMP Detection:
-
Lyse the cells by adding the lysis buffer provided in the cAMP detection kit.
-
Follow the manufacturer's instructions for the cAMP detection kit. This typically involves adding detection reagents (e.g., HTRF donor and acceptor antibodies) to the cell lysate.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 60 minutes) to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate using a plate reader with the appropriate settings for the chosen detection technology (e.g., for HTRF, read fluorescence at two different wavelengths).
-
Data Analysis
-
Standard Curve: Generate a cAMP standard curve using the standards provided in the detection kit.
-
cAMP Quantification: Determine the concentration of cAMP in each well by interpolating the values from the standard curve.
-
Dose-Response Curve: Plot the cAMP concentration against the logarithm of the agonist concentration.
-
EC50 Determination: Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Conclusion
This document provides a comprehensive guide for the in vitro characterization of this compound. The detailed protocol for the cell-based cAMP accumulation assay, along with the summary of its potency and the illustration of the relevant signaling pathway, offers a valuable resource for researchers in pharmacology and drug discovery. The provided methodologies can be adapted for the screening and characterization of other potential AC2 modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Integrating network toxicology and molecular docking to explore the toxicity of the environmental pollutant butyl hydroxyanisole: An example of induction of chronic urticaria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adenylyl Cyclase Type 2 Agonist-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylyl Cyclase Type 2 (AC2) is a membrane-bound enzyme that plays a crucial role in cellular signal transduction by catalyzing the conversion of ATP to the second messenger, cyclic AMP (cAMP).[1][2][3] AC2 is notably stimulated by G protein βγ subunits and Gαs-coupled receptor activation, and its activity can be modulated by protein kinase C (PKC). The subsequent increase in intracellular cAMP levels activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which in turn regulate a multitude of cellular processes including gene transcription, cell growth, and differentiation.
Adenylyl Cyclase Type 2 Agonist-1, also known as Compound 73, is a potent and selective agonist of human AC2.[4][5][6] It has been identified through virtual screening and subsequent biological evaluation. This compound has been shown to inhibit the expression of Interleukin-6 (IL-6), suggesting its potential as a therapeutic lead for inflammatory and respiratory diseases.[4][5][6] These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on cAMP production and downstream cellular responses.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| EC50 for AC2 Activation | 90 nM | Recombinant human AC2-expressing HEK293 cells | [4][5][6] |
| Reported Biological Effect | Inhibition of Interleukin-6 (IL-6) expression | Recombinant human AC2-expressing HEK293 cells | [4][5][6] |
| Solubility | ≥ 1.25 mg/mL in DMSO | N/A | [4] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month (protect from light) | N/A | [4] |
Signaling Pathway
Activation of Adenylyl Cyclase Type 2 by Agonist-1 initiates a signaling cascade that leads to the production of cAMP and subsequent activation of downstream pathways.
Experimental Protocols
The following protocols are designed for the use of this compound in a recombinant HEK293 cell line stably expressing human AC2. These are general guidelines and may require optimization for different cell lines or experimental conditions.
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[4]
Cell Culture and Treatment
This protocol outlines the general procedure for culturing and treating HEK293 cells expressing human AC2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenylyl cyclase - Wikipedia [en.wikipedia.org]
- 3. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS#:2414908-52-2 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Adenylyl Cyclase Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylyl cyclases (AC) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous signaling pathways.[1][2][3] There are ten known isoforms of adenylyl cyclases in mammals (ADCY1-10).[2] Adenylyl cyclase type 2 (AC2), encoded by the ADCY2 gene, is a membrane-associated enzyme primarily expressed in the brain.[4] AC2 is regulated by various stimuli, including G-protein beta and gamma subunits, protein kinase C (PKC), and Gαs.[4][5][6] Its role in cellular signaling makes it a potential therapeutic target for a range of conditions, including respiratory diseases, bipolar disorder, and even cancer.[4][7][8]
This document provides detailed information on a specific modulator, Adenylyl cyclase type 2 agonist-1 , and presents in vivo protocols for a similarly named but distinct anti-inflammatory peptide, Ac2-26 , due to the current lack of available in vivo data for the former.
This compound: A Potent in vitro Agonist
This compound (also known as Compound 73) is a potent agonist of adenylyl cyclase type 2 (AC2) with an EC50 of 90 nM.[7] In vitro studies have shown that this compound can inhibit the expression of Interleukin-6, suggesting its potential as a lead compound for the treatment of respiratory diseases.[7]
Note: At the time of this writing, specific in vivo dosage and administration protocols for this compound are not available in the public domain. Researchers are advised to perform dose-response studies to determine the optimal in vivo concentration.
Ac2-26: An Annexin A1 Mimetic Peptide with In Vivo Anti-inflammatory Activity
Ac2-26 is the N-terminal derived peptide of Annexin A1 and is widely used as its substitute in experimental models of inflammation due to its greater stability.[9][10] It exerts anti-inflammatory effects through multiple pathways and has been investigated in various in vivo models.[9]
Quantitative Data for In Vivo Studies of Ac2-26
| Parameter | Details | Animal Model | Reference |
| Dosage | 250 µg/kg | Mice | [9] |
| 0.5 mg/kg | Rats | [10] | |
| 1 mg/kg | Mice | [11] | |
| Administration Route | Intraperitoneal (i.p.) injection | Mice | [9][11] |
| Intravenous (i.v.) injection | Rats | [10] | |
| Vehicle | Phosphate-buffered saline (PBS) | Mice | [11] |
| Pre-treatment Time | 30 minutes before ischemic event | Mice | [9] |
Experimental Protocols
Protocol 1: In Vivo Administration of Ac2-26 for Hepatic Ischemia-Reperfusion Injury (HIRI) in Mice
This protocol is adapted from a study investigating the protective effects of Ac2-26 in a mouse model of HIRI.[9]
Materials:
-
Ac2-26 peptide
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., 1% pentobarbital (B6593769) sodium)
-
Surgical instruments (noninvasive vascular clip)
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Preparation of Ac2-26 Solution: Dissolve Ac2-26 in sterile PBS to a final concentration suitable for administering 250 µg/kg in a reasonable injection volume (e.g., 100 µL).
-
Animal Groups:
-
Sham group: Anesthesia and laparotomy without HIRI.
-
I/R (Ischemia/Reperfusion) group: HIRI model with vehicle (PBS) administration.
-
I/R + Ac2-26 group: HIRI model with Ac2-26 administration.
-
-
Administration: 30 minutes before the induction of ischemia, administer Ac2-26 (250 µg/kg) or an equivalent volume of PBS via intraperitoneal injection.
-
Induction of HIRI:
-
Anesthetize the mice with 1% pentobarbital sodium (40 mg/kg, i.p.).
-
Perform a midline laparotomy to expose the hepatic pedicle.
-
Induce ischemia by clamping the left and middle branches of the hepatic pedicle with a noninvasive vascular clip for 45 minutes.
-
After 45 minutes, remove the clip to initiate reperfusion.
-
-
Post-operative Care and Analysis: Suture the incision and allow the animals to recover. At predetermined time points post-reperfusion, collect blood and liver tissue samples for analysis of liver injury markers, inflammatory cytokines, and histological examination.
Protocol 2: In Vivo Administration of Ac2-26 for Rheumatoid Arthritis in Rats
This protocol is based on a study evaluating the therapeutic potential of Ac2-26 in an adjuvant-induced arthritis (AIA) rat model.[10]
Materials:
-
Ac2-26 peptide (e.g., Cy5-labeled for biodistribution studies)
-
Vehicle for injection
-
Male Sprague-Dawley rats
-
Complete Freund's Adjuvant (CFA) for arthritis induction
Procedure:
-
Induction of Adjuvant-Induced Arthritis (AIA): Induce arthritis in rats according to established protocols using CFA.
-
Preparation of Ac2-26 Formulation: Prepare a solution of Ac2-26 in a suitable vehicle for intravenous injection. For biodistribution studies, Cy5-labeled Ac2-26 can be used.
-
Administration: Administer Ac2-26 (at a peptide dose of 0.5 mg/kg) via intravenous injection to the AIA rats.
-
Pharmacokinetic and Biodistribution Analysis:
-
Pharmacokinetics: Collect blood samples from the retro-orbital plexus at various time points (e.g., 5 min, 15 min, 0.5, 1, 2, 4, 8, 12, 24, and 48 h) after injection. Process the blood to obtain plasma and analyze the concentration of Ac2-26.[10]
-
Biodistribution: At selected time points (e.g., 2, 6, and 24 h) post-injection, image the rats using an in vivo imaging system to visualize the distribution of Cy5-Ac2-26. After imaging, euthanize the rats and collect major organs (heart, liver, spleen, lung, kidney) and joint tissues to measure fluorescence intensity.[10]
-
Signaling Pathways and Experimental Workflow
Adenylyl Cyclase Type 2 Signaling Pathway
Adenylyl cyclase type 2 is activated by Gαs-coupled G protein-coupled receptors (GPCRs) and G protein beta-gamma (Gβγ) subunits. Upon activation, AC2 converts ATP into cAMP, which then activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, leading to diverse cellular responses.
Caption: Adenylyl Cyclase Type 2 (AC2) signaling pathway.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting in vivo studies with a test compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Adenylate Cyclase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. Adenyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADCY2 - Wikipedia [en.wikipedia.org]
- 5. Identification of functional domains of adenylyl cyclase using in vivo chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenylyl cyclase type II activity is regulated by two different mechanisms: implications for acute and chronic opioid exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Targeting the resolution pathway of inflammation using Ac2–26 peptide-loaded PEGylated lipid nanoparticles for the remission of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin A1 Mimetic Peptide Ac2-26 Modulates the Function of Murine Colonic and Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and preparation of Adenylyl cyclase type 2 agonist-1 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and experimental use of Adenylyl Cyclase Type 2 Agonist-1 (AC2A-1). The protocols outlined below are intended to serve as a guide for researchers utilizing this potent agonist in their studies.
Physicochemical and Solubility Data
AC2A-1 is a potent agonist of adenylyl cyclase type 2 (AC2) with an EC50 of 90 nM.[1][2] It has been identified as a potential therapeutic agent for respiratory diseases due to its ability to inhibit the expression of Interleukin-6 (IL-6).[1][2][3]
| Property | Value | Reference |
| CAS Number | 2414908-52-2 | [2] |
| Molecular Formula | C27H17BrClNO5 | [2] |
| Molecular Weight | 550.78 g/mol | [2] |
| EC50 (AC2) | 90 nM | [1][2] |
Solubility Profile
Proper dissolution of AC2A-1 is critical for accurate and reproducible experimental results. The following table summarizes its solubility in common laboratory solvents. It is recommended to first prepare a concentrated stock solution in a suitable organic solvent, which can then be further diluted into aqueous buffers or cell culture media.
| Solvent | Solubility | Notes |
| DMSO | 10 mM | Prepare stock solutions in DMSO.[2] |
| Ethanol | May be soluble | Test with a small amount before preparing a larger solution.[4] |
| DMF | May be soluble | Test with a small amount before preparing a larger solution.[4] |
| Water | Low solubility | Direct dissolution in aqueous solutions is not recommended. |
Preparation of Stock and Working Solutions
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Accurately weigh a specific amount of AC2A-1 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.551 mg of the compound (Molecular Weight = 550.78).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For 1 mg of AC2A-1, add 181.56 µL of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[1] Protect from light.[1]
Preparation of Working Solutions:
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Experimental Protocols
In Vitro Assay: Measurement of Cellular cAMP Levels
This protocol describes a method to determine the effect of AC2A-1 on intracellular cyclic AMP (cAMP) levels in a cell-based assay. Commercially available cAMP assay kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology, are recommended for this purpose.
Materials:
-
Cells expressing Adenylyl Cyclase Type 2 (e.g., HEK293 cells transfected with AC2)
-
Cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
Assay buffer (as recommended by the cAMP assay kit manufacturer)
-
cAMP assay kit
-
384-well white microplates
-
Multichannel pipette
-
Plate reader compatible with the chosen assay technology
Protocol:
-
Cell Seeding: Seed the cells into a 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of AC2A-1 in the assay buffer. The final concentrations should bracket the expected EC50 (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Cell Treatment: Remove the cell culture medium from the wells and add the prepared compound dilutions.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes). This incubation time may need to be optimized.
-
Cell Lysis and cAMP Detection: Following the manufacturer's instructions for the cAMP assay kit, add the lysis buffer and detection reagents to each well.
-
Signal Measurement: Incubate the plate as recommended by the kit instructions and then measure the signal using a compatible plate reader.
-
Data Analysis: Calculate the cAMP concentration for each well based on a standard curve. Plot the cAMP concentration against the log of the AC2A-1 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vitro Assay: Measurement of IL-6 Inhibition
This protocol outlines the steps to assess the inhibitory effect of AC2A-1 on the production of Interleukin-6 (IL-6) in a suitable cell line (e.g., lipopolysaccharide-stimulated macrophages).
Materials:
-
Cells capable of producing IL-6 (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or another appropriate stimulus
-
This compound stock solution (10 mM in DMSO)
-
Human or mouse IL-6 ELISA kit
-
96-well ELISA plate
-
Plate reader for absorbance measurement
Protocol:
-
Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treatment with Agonist: Treat the cells with various concentrations of AC2A-1 for a predetermined time (e.g., 1 hour) before stimulation. Include a vehicle control.
-
Stimulation: Add the IL-6-inducing stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the negative control wells).
-
Incubation: Incubate the plate for a suitable period to allow for IL-6 production (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant from each well.
-
IL-6 ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of IL-6 in each sample. Determine the extent of IL-6 inhibition by AC2A-1 at different concentrations.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its characterization.
Caption: Proposed signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. The discovery, design and synthesis of potent agonists of adenylyl cyclase type 2 by virtual screening combining biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mAC2-IN-1 | Adenylate Cyclase | | Invivochem [invivochem.com]
Application Notes and Protocols: The Role of Ac2-26, an Annexin A1-Derived Agonist, in Respiratory Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of the Annexin A1-derived peptide agonist, Ac2-26, in the context of respiratory diseases. The document details its mechanism of action, summarizes key quantitative findings from preclinical studies, and provides detailed experimental protocols for its evaluation.
Introduction
Ac2-26 is a 25-amino acid peptide derived from the N-terminal of Annexin A1, an endogenous anti-inflammatory protein.[1] Research has highlighted its significant protective effects in various models of inflammatory lung disease, including Acute Respiratory Distress Syndrome (ARDS) and allergic asthma.[2][3][4] Ac2-26 exerts its therapeutic effects primarily through the activation of the formyl peptide receptor (FPR) pathway, leading to the attenuation of inflammation, reduction of oxidative stress, and inhibition of apoptosis.[1][2][3] These properties make Ac2-26 a promising candidate for the development of novel therapeutics for respiratory disorders.
Mechanism of Action: The Ac2-26 Signaling Pathway
Ac2-26 mediates its anti-inflammatory effects by binding to and activating the Formyl Peptide Receptor (FPR). This interaction initiates a signaling cascade that ultimately suppresses key inflammatory pathways, such as NF-κB.[1] The activation of FPR by Ac2-26 leads to a reduction in the production of pro-inflammatory cytokines and chemokines, decreased infiltration of inflammatory cells into the lungs, and promotion of anti-inflammatory responses.
Caption: Ac2-26 signaling pathway via the Formyl Peptide Receptor (FPR).
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of Ac2-26 in models of respiratory disease.
Table 1: Efficacy of Ac2-26 in a Rat Model of LPS-Induced ARDS[2][3]
| Parameter | Control (Saline) | ARDS (LPS) | ARDS + Ac2-26 |
| Lung Wet-to-Dry Weight Ratio | Lower | Significantly Increased | Significantly Reduced vs. ARDS |
| BALF Protein Level | Lower | Significantly Increased | Significantly Reduced vs. ARDS |
| BALF Macrophages | Lower | Significantly Increased | Significantly Reduced vs. ARDS |
| BALF Neutrophils | Lower | Significantly Increased | Significantly Reduced vs. ARDS |
| Pro-inflammatory Cytokines (BALF & Serum) | Lower | Significantly Increased | Significantly Reduced vs. ARDS |
| Anti-inflammatory Cytokines (e.g., IL-10) | - | - | Increased |
| Oxidative Stress Markers | Lower | Significantly Increased | Significantly Inhibited vs. ARDS |
| Epithelial Apoptosis | Lower | Significantly Increased | Significantly Inhibited vs. ARDS |
BALF: Bronchoalveolar Lavage Fluid; LPS: Lipopolysaccharide
Table 2: Efficacy of Ac2-26 in a Mouse Model of HDM-Induced Allergic Asthma[4]
| Parameter | Control (Saline) | Asthma (HDM) | Asthma + Ac2-26 |
| Airway Hyperreactivity (AHR) | Normal | Markedly Exacerbated | Inhibited |
| BALF Eosinophil Accumulation | Low | Markedly Exacerbated | Decreased |
| Subepithelial Fibrosis | Absent | Markedly Exacerbated | Decreased |
| Mucus Hypersecretion | Absent | Markedly Exacerbated | Decreased |
| Cytokine Levels (IL-4, IL-13, TNF-α, TGF-β) | Low | Overexpressed | Inhibited |
| Chemokine Levels (CCL11, CCL2) | Low | Overexpressed | Inhibited |
HDM: House Dust Mite
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: Evaluation of Ac2-26 in a Rat Model of LPS-Induced ARDS[2][3]
This protocol outlines the in vivo evaluation of Ac2-26 in an acute respiratory distress syndrome model induced by lipopolysaccharide.
Caption: Experimental workflow for evaluating Ac2-26 in a rat model of ARDS.
Methodology:
-
Animal Model: Thirty-two adult male Sprague-Dawley rats are randomized into four groups: Sham, ARDS, ARDS/Ac2-26, and ARDS/Ac2-26/BOC-2 (an FPR inhibitor).[2]
-
ARDS Induction: Rats in the ARDS, ARDS/Ac2-26, and ARDS/Ac2-26/BOC-2 groups are anesthetized, and ARDS is induced by intratracheal instillation of endotoxin (B1171834) (lipopolysaccharide, LPS). The Sham group receives saline instillation.[2]
-
Treatment: Concurrently with induction, the respective treatment is administered. The ARDS/Ac2-26 group receives an injection of Ac2-26, while the ARDS/Ac2-26/BOC-2 group receives Ac2-26 combined with the FPR inhibitor BOC-2. The Sham and ARDS groups receive a saline injection.[2]
-
Sample Collection and Analysis: At a predetermined time point post-induction, the animals are euthanized. Bronchoalveolar lavage fluid (BALF), serum, and lung tissues are collected.
-
Endpoints:
-
Lung Injury: Assessed by measuring the lung tissue wet-to-dry weight ratio and total protein concentration in the BALF.[2]
-
Inflammation: Evaluated by counting inflammatory cells (macrophages, neutrophils) in the BALF and measuring pro- and anti-inflammatory cytokine levels in both BALF and serum.[2][3]
-
Oxidative Stress: Assessed by measuring markers of oxidative stress in lung tissue.[2][3]
-
Histopathology: Lung tissue is processed for histological examination to evaluate the extent of injury.[2]
-
Apoptosis: Epithelial cell apoptosis is evaluated through the modulation of apoptosis-regulated proteins.[2][3]
-
Protocol 2: Evaluation of Ac2-26 in a Mouse Model of HDM-Induced Allergic Asthma[4]
This protocol describes the evaluation of Ac2-26 in a house dust mite (HDM)-induced model of allergic asthma.
Methodology:
-
Animal Model: Wild-type and, for mechanistic studies, ANXA1 knockout (ANXA1-/-) mice are used.
-
Asthma Induction: Mice receive intranasal instillations of HDM extract (e.g., 15 µg/25 µL) three days a week for three consecutive weeks to induce an allergic asthma phenotype.[4] Control mice receive saline instillations.
-
Treatment: The treatment group receives intranasal administration of Ac2-26 (e.g., 200 µ g/mouse ) one hour before the HDM challenges during the third week of induction.[4]
-
Analysis: Twenty-four hours after the final HDM challenge, the following analyses are performed:
-
Airway Hyperreactivity (AHR): AHR to a bronchoconstrictor agent (e.g., methacholine) is measured using techniques like whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL): BAL is performed to collect fluid for differential inflammatory cell counts (especially eosinophils) and measurement of cytokine and chemokine levels.
-
Histopathology: Lungs are collected, fixed, and sectioned for histological staining to assess:
-
Mediator Analysis: Levels of key cytokines (IL-4, IL-13, TNF-α, TGF-β) and chemokines (CCL11/eotaxin-1, CCL2/MCP-1) in BAL fluid or lung homogenates are quantified using methods like ELISA.[4]
-
Conclusion
The Annexin A1-derived peptide Ac2-26 has demonstrated significant therapeutic potential in preclinical models of acute and chronic inflammatory respiratory diseases. Its ability to modulate the inflammatory response through the FPR pathway suggests a novel approach for the treatment of conditions like ARDS and allergic asthma. The protocols and data presented here provide a foundation for further research and development of Ac2-26 and related agonists as novel respiratory therapeutics.
References
- 1. Therapeutic Peptides for Treatment of Lung Diseases: Infection, Fibrosis, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ac2-26 mitigated acute respiratory distress syndrome rats via formyl peptide receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ac2-26 mitigated acute respiratory distress syndrome rats via formyl peptide receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Using Adenylyl Cyclase Type 2 Agonist-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylyl Cyclases (ACs) are a family of enzymes crucial for cellular signal transduction, catalyzing the conversion of ATP to the second messenger cyclic AMP (cAMP).[1] The subsequent activation of cAMP-dependent signaling pathways, including Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), regulates a multitude of physiological processes.[1][2] Among the ten known isoforms, Adenylyl Cyclase Type 2 (AC2) is a membrane-bound enzyme stimulated by Gs alpha subunits (Gαs) and G protein beta-gamma subunits (Gβγ).[1] Its involvement in various cellular functions makes it an attractive target for therapeutic intervention.
This document provides detailed application notes and protocols for the use of Adenylyl Cyclase Type 2 Agonist-1 in high-throughput screening (HTS) campaigns. This compound, also known as Compound 73, is a potent and selective agonist for AC2.[3] These guidelines are intended to assist researchers in the efficient and effective identification and characterization of novel modulators of AC2 activity.
This compound: Properties
This compound is a small molecule identified as a potent activator of AC2. Its primary known biological activity is the stimulation of AC2, leading to an increase in intracellular cAMP levels.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Reference |
| Target | Adenylyl Cyclase Type 2 (AC2) | [3] |
| Activity | Agonist | [3] |
| EC50 | 90 nM | [3] |
| Reported Effect | Inhibition of Interleukin-6 (IL-6) expression | [3] |
| Molecular Formula | C₂₇H₁₇BrClNO₅ | |
| Molecular Weight | 550.78 g/mol | |
| CAS Number | 2414908-52-2 |
AC2 Signaling Pathway
Activation of AC2 by an agonist initiates a signaling cascade that modulates various cellular functions. The binding of the agonist to AC2 enhances its catalytic activity, leading to the production of cAMP from ATP. This increase in intracellular cAMP concentration activates downstream effectors, PKA and EPAC, which in turn regulate gene transcription and other cellular processes.
High-Throughput Screening Protocol
This protocol outlines a cell-based HTS assay to identify novel agonists of AC2 using a cAMP biosensor, such as the GloSensor™ cAMP Assay. This "add-and-read" format is highly amenable to automation and high-throughput applications.
Principle
The assay utilizes a genetically engineered luciferase that contains a cAMP-binding domain. When intracellular cAMP levels rise, cAMP binds to the biosensor, inducing a conformational change that results in a quantifiable increase in luminescence. This luminescent signal is directly proportional to the cAMP concentration.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human Adenylyl Cyclase Type 2 (HEK293-AC2).
-
cAMP Biosensor: GloSensor™ cAMP Reagent (Promega) or a similar cAMP biosensor.
-
Culture Medium: DMEM, 10% FBS, and a selection antibiotic (e.g., Hygromycin B).
-
Assay Plates: 384-well or 1536-well solid white, flat-bottom plates.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Positive Control: this compound.
-
Negative Control: DMSO vehicle.
-
Luminometer: Plate reader capable of measuring luminescence.
Experimental Workflow
References
Application Notes and Protocols for Administering Adenylyl Cyclase Type 2 Agonist-1 to Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylyl cyclase type 2 (AC2) is a membrane-bound enzyme crucial for catalyzing the conversion of ATP to cyclic AMP (cAMP), a vital second messenger in numerous signal transduction pathways.[1][2][3] AC2 is highly expressed in the central nervous system and its dysregulation has been implicated in various neurological and psychiatric disorders.[2][4][5] This document provides a detailed protocol for the administration of a hypothetical novel agonist, "Adenylyl Cyclase Type 2 Agonist-1" (hereafter referred to as AC2A-1), to mice for preclinical research. The protocol is based on established methodologies for administering experimental compounds to rodents and information on known adenylyl cyclase activators like forskolin.
Data Presentation
The following tables summarize quantitative data for the administration of AC2A-1 and a related compound, Forskolin, to mice.
Table 1: Hypothetical Dosing Regimen for AC2A-1 in Mice
| Parameter | Value | Rationale/Reference |
| Compound | This compound (AC2A-1) | Hypothetical |
| Dosage | 1 - 10 mg/kg | Based on typical dosage ranges for novel small molecule agonists in mice. Dose-response studies are recommended. |
| Route of Administration | Intraperitoneal (IP) Injection | Common and effective route for systemic delivery in mice.[6] |
| Vehicle | 10% DMSO, 40% PEG400, 50% PBS | A common vehicle for dissolving compounds for in vivo studies in mice.[7] |
| Frequency | Once daily | A starting point for acute or sub-chronic studies. Chronic studies may require different frequencies. |
| Volume | 5 mL/kg | Standard injection volume for mice.[7] |
Table 2: Example Dosing of Forskolin in Mice
| Parameter | Value | Route of Administration | Study Context | Reference |
| Dosage | 15 mg/kg | Inguinal White Adipose Tissue (IWAT) injection | Anti-obesity and metabolic effects | [8] |
| Frequency | Twice weekly for 4 weeks | Chronic study | Anti-obesity and metabolic effects | [8] |
| Dosage | 5 µM | In vitro (pancreatic B cells) | Increased Ca2+-dependent electrical activity | [9] |
Experimental Protocols
This section outlines the detailed methodology for the preparation and administration of AC2A-1 to mice.
Materials
-
This compound (AC2A-1)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin (B600854) syringes with 28-30 gauge needles
-
70% Ethanol
-
Animal scale
-
Appropriate Personal Protective Equipment (PPE)
AC2A-1 Stock Solution Preparation (10 mg/mL)
-
Weigh the required amount of AC2A-1 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 100 mg/mL concentration and vortex until fully dissolved.
-
In a separate sterile tube, prepare the vehicle by mixing 1 part of the 100 mg/mL AC2A-1/DMSO solution, 4 parts PEG400, and 5 parts sterile PBS.
-
Vortex the final solution thoroughly to ensure homogeneity. This will result in a 10 mg/mL stock solution in a 10% DMSO, 40% PEG400, 50% PBS vehicle.
-
Store the stock solution at -20°C, protected from light.
Animal Handling and Dosing Procedure
-
Animal Acclimation: House mice under standard conditions (22°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.[10]
-
Dosage Calculation:
-
Weigh each mouse accurately on the day of dosing.
-
Calculate the required volume of AC2A-1 solution using the following formula:
-
Injection Volume (mL) = (Desired Dose (mg/kg) * Mouse Weight (kg)) / Stock Solution Concentration (mg/mL)
-
-
-
Administration (Intraperitoneal Injection):
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse slightly downwards on one side.
-
Wipe the injection site (lower quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the AC2A-1 solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Observe the mice for at least 30 minutes post-injection for any immediate adverse reactions (e.g., lethargy, distress, abnormal behavior).
-
Continue to monitor the animals daily for the duration of the study for changes in weight, food and water intake, and general health.
-
Visualizations
Signaling Pathway of Adenylyl Cyclase Type 2
Caption: AC2 signaling pathway initiated by GPCR activation.
Experimental Workflow for AC2A-1 Administration
Caption: Workflow for AC2A-1 administration to mice.
Potential Downstream Effects of AC2 Activation
Caption: Potential downstream effects of AC2 activation.
References
- 1. ADCY2 - Wikipedia [en.wikipedia.org]
- 2. Adenylyl cyclase 2 expression and function in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - ADCY2 [maayanlab.cloud]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anti-Obesity and Metabolic Effects of Forskolin in Obese C57BL/6J Mice [mdpi.com]
- 9. Forskolin, an activator of adenylate cyclase, increases CA2+-dependent electrical activity induced by glucose in mouse pancreatic B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forskolin, an Adenylcyclase/cAMP/CREB Signaling Activator Restoring Myelin-Associated Oligodendrocyte Destruction in Experimental Ethidium Bromide Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sources for Adenylyl Cyclase Type 2 Agonist-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylyl cyclase type 2 (AC2) is a membrane-bound enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in a myriad of cellular signaling pathways.[1][2][3] AC2 is notably stimulated by G-protein βγ subunits in a Gαs-dependent manner, distinguishing it from other adenylyl cyclase isoforms.[4] This distinct regulatory mechanism makes AC2 an attractive therapeutic target for various conditions. Adenylyl cyclase type 2 agonist-1 is a potent and selective agonist of AC2, emerging as a valuable tool for investigating AC2-mediated signaling and as a potential lead compound for therapeutic development, particularly in the context of respiratory diseases due to its ability to inhibit the expression of Interleukin-6 (IL-6).[5][6][7][8][9][10]
This document provides a comprehensive overview of the commercial sources for this compound, alongside detailed application notes and experimental protocols to facilitate its use in research and drug discovery.
Commercial Suppliers and Compound Properties
This compound, also referred to as Compound 73 in some literature, is available from several commercial suppliers.[6][7][8][10] Researchers should always refer to the supplier's specific datasheet for the most accurate and up-to-date information.
| Supplier | Catalog Number | Purity | Formulation | Storage |
| InvivoChem | IVC-9173 | >98% | Solid | -20°C |
| MedChemExpress | HY-146356 | >98% | Solid | -20°C (protect from light) |
| BioCat | T63893 | Not specified | Solid | Not specified |
| TargetMol | T63893 | >98% | Solid | -20°C |
| GlpBio | GC17631 | >98% | Solid | -20°C |
Physicochemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 2414908-52-2 | [5][6][7][9] |
| Molecular Formula | C₂₇H₁₇BrClNO₅ | [5][7] |
| Molecular Weight | 550.78 g/mol | [5][7] |
| EC₅₀ | 90 nM | [5][6][7][8][9][10] |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [7] |
Signaling Pathway
This compound directly activates AC2, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates downstream effectors, primarily Protein Kinase A (PKA). Activated PKA can then phosphorylate various substrates, including the transcription factor cAMP response element-binding protein (CREB), leading to the modulation of gene expression.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the activity and downstream effects of this compound.
Cell Line Selection and Culture
The choice of cell line is critical for studying the effects of the AC2 agonist. Human Embryonic Kidney 293 (HEK293) cells are a commonly used model system for studying G-protein coupled receptor and adenylyl cyclase signaling as they express multiple AC isoforms, including AC2.[10][11] For studies related to respiratory diseases, human bronchial epithelial cells (BEAS-2B) or human lung adenocarcinoma cells (A549) are relevant choices.[12][13][14][15][16][17][18] It is recommended to confirm the expression of AC2 in the selected cell line by qPCR or Western blotting.
General Cell Culture Protocol (for HEK293, A549, and BEAS-2B):
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) for HEK293 and A549, or LHC-9 medium for BEAS-2B, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Measurement of Intracellular cAMP Accumulation
This protocol describes a cell-based assay to quantify the increase in intracellular cAMP levels following stimulation with this compound. Commercially available cAMP assay kits (e.g., HTRF, ELISA, or AlphaScreen-based) are recommended for sensitive and quantitative measurements.
References
- 1. raybiotech.com [raybiotech.com]
- 2. bmgrp.com [bmgrp.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. protocol-online.org [protocol-online.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Novel CRISPR/Cas9-Based Cellular Model to Explore Adenylyl Cyclase and cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellosaurus cell line BEAS-2B (CVCL_0168) [cellosaurus.org]
- 13. Cellosaurus cell line A-549 (CVCL_0023) [cellosaurus.org]
- 14. BEAS-2B Cell Line in Respiratory Disease Research: A Comprehensive Guide [cytion.com]
- 15. Frontiers | Decipering the Molecular Mechanism of ACE2 Regulating A549 Cells [frontiersin.org]
- 16. Differential Regulation of Gene Expression of Alveolar Epithelial Cell Markers in Human Lung Adenocarcinoma-Derived A549 Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptional profiling of human bronchial epithelial cell BEAS-2B exposed to diesel and biomass ultrafine particles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human lung epithelial BEAS-2B cells exhibit characteristics of mesenchymal stem cells | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying IL-6 Expression Using Adenylyl Cyclase Type 2 Agonist-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with complex roles in inflammation, immunity, and tissue homeostasis. Its dysregulation is implicated in a variety of inflammatory diseases and cancers. Adenylyl cyclase type 2 (AC2), a membrane-bound enzyme, catalyzes the formation of cyclic AMP (cAMP), a crucial second messenger that modulates numerous cellular processes, including inflammatory responses. The study of specific agonists for AC2, such as Adenylyl Cyclase Type 2 Agonist-1 (also known as Compound 73), provides a valuable tool to investigate the specific role of this isozyme in the regulation of IL-6 expression.
These application notes provide an overview of the use of this compound for studying IL-6 expression, including its mechanism of action, potential applications, and detailed experimental protocols.
Mechanism of Action
This compound is a potent agonist of AC2 with an EC50 of 90 nM.[1] Activation of AC2 leads to an increase in intracellular cAMP levels. The downstream effects of cAMP are mediated primarily through two main pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (Epac) pathway. Both PKA and Epac can influence gene expression by activating various transcription factors.
There is conflicting evidence regarding the precise effect of AC2 activation on IL-6 expression, which may be cell-type dependent. Some evidence suggests that this compound inhibits the expression of IL-6, indicating its potential as a therapeutic agent for respiratory diseases.[1] Conversely, other studies have shown that overexpression and activation of AC2 in human bronchial smooth muscle cells enhance IL-6 expression, a process mediated by both PKA and Epac signaling pathways, and requiring AP-1 and CRE transcription sites.[2][3] This highlights the importance of characterizing the effect of this agonist in the specific cellular context of interest.
Signaling Pathway of AC2-Mediated IL-6 Expression
Caption: AC2 signaling pathway leading to IL-6 expression.
Quantitative Data
Due to the limited availability of public data for this compound, a representative table structure is provided below for researchers to populate with their experimental data.
Table 1: Dose-Response of this compound on IL-6 Expression
| Agonist-1 Concentration (nM) | IL-6 mRNA Expression (Fold Change) | IL-6 Protein Secretion (pg/mL) |
| 0 (Vehicle Control) | 1.0 | Value |
| 1 | Value | Value |
| 10 | Value | Value |
| 100 | Value | Value |
| 1000 | Value | Value |
Table 2: Time-Course of IL-6 Expression with this compound (at 90 nM)
| Time (hours) | IL-6 mRNA Expression (Fold Change) | IL-6 Protein Secretion (pg/mL) |
| 0 | 1.0 | Value |
| 2 | Value | Value |
| 6 | Value | Value |
| 12 | Value | Value |
| 24 | Value | Value |
Experimental Protocols
Protocol 1: In Vitro Treatment of Cells with this compound
This protocol describes the general procedure for treating cultured cells with this compound to study its effect on IL-6 expression.
Materials:
-
This compound (Compound 73)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., human bronchial smooth muscle cells, A549, or other relevant cell lines)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C as recommended by the supplier.[1]
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or vehicle control (medium with the same concentration of DMSO) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection:
-
For RNA analysis: After incubation, collect the cell lysates for RNA extraction.
-
For protein analysis: Collect the cell culture supernatants for secreted IL-6 measurement and the cell lysates for intracellular protein analysis.
-
Caption: In vitro experimental workflow.
Protocol 2: Quantification of IL-6 mRNA Expression by RT-qPCR
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for IL-6 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates collected in Protocol 1 using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for IL-6 or the reference gene, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative expression of IL-6 mRNA using the ΔΔCt method, normalizing to the expression of the reference gene and relative to the vehicle-treated control group.
Protocol 3: Quantification of Secreted IL-6 Protein by ELISA
Materials:
-
IL-6 ELISA kit (ensure it is specific for the species of your cell line)
-
Culture supernatants collected in Protocol 1
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all reagents, standards, and samples as described in the ELISA kit manual.
-
Perform ELISA: Follow the manufacturer's protocol for the ELISA. This typically involves coating the plate with a capture antibody, adding standards and samples, adding a detection antibody, adding a substrate, and stopping the reaction.
-
Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of IL-6 in the culture supernatants.
Logical Relationship Diagram
Caption: Logical workflow for the investigation.
Disclaimer
The information provided in these application notes is intended for research use only. The conflicting reports on the effect of AC2 activation on IL-6 expression necessitate careful validation of the effects of this compound in the specific experimental system being used. Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. "Adenylyl Cyclase 2 Selectively Regulates IL-6 Expression in Human Bron" by Amy Sue Bogard [dc.uthsc.edu]
- 3. Non-raft adenylyl cyclase 2 defines a cAMP signaling compartment that selectively regulates IL-6 expression in airway smooth muscle cells: differential regulation of gene expression by AC isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRE-Luciferase Assay: Monitoring Adenylate Cyclase 2 (AC2) Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenylate cyclases (AC) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous signal transduction pathways.[1] The activation of ACs is a key regulatory step in cellular responses to a variety of extracellular signals, including hormones and neurotransmitters, primarily through G-protein coupled receptors (GPCRs).[2] Among the ten known isoforms of transmembrane adenylyl cyclases, adenylate cyclase 2 (AC2) is a widely expressed isoform that is activated by the Gs alpha subunit (Gαs) of G-proteins and the plant diterpene forskolin.
The CRE-luciferase reporter assay is a robust and highly sensitive method for monitoring the activity of the cAMP signaling pathway.[1] This assay utilizes a reporter vector containing the firefly luciferase gene under the transcriptional control of a promoter with multiple copies of the cAMP response element (CRE).[3] An increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates the CRE-binding protein (CREB).[3] Phosphorylated CREB binds to the CRE sequences in the reporter construct, driving the expression of luciferase. The resulting luminescence is directly proportional to the level of AC2 activation and can be readily quantified using a luminometer.[4]
These application notes provide a detailed protocol for utilizing a CRE-luciferase reporter assay to specifically monitor the activation of adenylate cyclase 2. This assay is a valuable tool for high-throughput screening of compounds that modulate AC2 activity and for dissecting the signaling pathways involving this important enzyme.
Signaling Pathway
The activation of Adenylate Cyclase 2 (AC2) initiates a well-defined signaling cascade that culminates in the expression of CRE-regulated genes. Upon stimulation of a Gs-coupled GPCR, the Gαs subunit dissociates and activates AC2, leading to the synthesis of cAMP from ATP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the transcription factor CREB. Phosphorylated CREB translocates to the nucleus, binds to cAMP Response Elements (CRE) on the DNA, and recruits transcriptional co-activators to drive the expression of target genes, in this case, the luciferase reporter gene.
Experimental Workflow
The experimental workflow for the CRE-luciferase assay to monitor AC2 activation is a multi-step process that begins with cell culture and transfection, followed by treatment with test compounds, and concludes with the measurement of luciferase activity. The use of a stable cell line expressing the CRE-luciferase reporter is recommended for consistency and to reduce variability between experiments.
Principle of the Assay
The core principle of the CRE-luciferase assay lies in the coupling of AC2 activity to the quantifiable output of light. Activation of AC2 leads to a cascade of events that result in the transcription of the luciferase gene. The expressed luciferase enzyme then catalyzes the oxidation of its substrate, D-luciferin, in the presence of ATP and oxygen, to produce oxyluciferin and light. The amount of light produced is directly proportional to the amount of luciferase enzyme, which in turn reflects the level of AC2 activation.
Materials and Reagents
-
Cell Line: HEK293 cell line stably expressing a CRE-luciferase reporter (e.g., CRE/CREB Luciferase Reporter HEK293 Cell Line).[3]
-
Cell Culture Media:
-
Transfection Reagent (Optional): If transiently overexpressing AC2.
-
AC2 Expression Vector (Optional): Plasmid DNA encoding human AC2.
-
Test Compounds: Agonists and antagonists of AC2.
-
Positive Control: Forskolin (a direct activator of most adenylyl cyclases, including AC2).
-
Vehicle Control: DMSO or appropriate solvent for test compounds.
-
96-well white, clear-bottom assay plates: For cell culture and luminescence reading.
-
Luciferase Assay Reagent: (e.g., ONE-Step™ Luciferase Assay System).
-
Luminometer: Plate reader capable of measuring luminescence.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format.
Day 1: Cell Seeding
-
Culture HEK293-CRE-Luc cells in Growth Medium at 37°C in a 5% CO2 incubator.
-
Harvest cells when they reach 80-90% confluency.
-
Resuspend the cells in Thaw Medium and adjust the cell density to approximately 3 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (30,000 cells) into each well of a white, clear-bottom 96-well plate.[4]
-
Leave a few wells with media only to serve as a background control.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.[4]
Day 2: Compound Treatment
-
Prepare serial dilutions of your test compounds and the positive control (Forskolin) in assay medium (e.g., serum-free MEM).
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. For control wells, add 100 µL of assay medium with the vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours. This incubation time allows for the transcription and translation of the luciferase reporter gene.[4]
Day 2: Luciferase Assay
-
Equilibrate the luciferase assay reagent and the 96-well plate to room temperature for at least 15-20 minutes.
-
Add a volume of luciferase assay reagent equal to the volume of culture medium in each well (e.g., 100 µL). The reagent typically contains cell lysis buffer and the luciferase substrate.
-
Place the plate on a plate shaker for 2-5 minutes to ensure complete cell lysis and mixing.
-
Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.[5]
-
Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis
-
Background Subtraction: Subtract the average luminescence value of the media-only wells from all other readings.
-
Normalization (Optional but Recommended): If a co-transfected Renilla luciferase vector is used as an internal control, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each well. This normalizes for variations in cell number and transfection efficiency.
-
Fold Induction Calculation: To determine the activation of AC2, calculate the fold induction of luciferase activity for each treatment by dividing the average background-subtracted luminescence of the treated wells by the average background-subtracted luminescence of the vehicle-treated control wells.[6]
-
Dose-Response Curves: For dose-response experiments, plot the fold induction against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Data Presentation
The following table presents representative data for the activation of the cAMP/PKA signaling pathway using a CRE-luciferase reporter assay in HEK293 cells treated with the AC2 activator, Forskolin.
Table 1: Dose-Dependent Activation of CRE-Luciferase Reporter by Forskolin in HEK293 Cells
| Forskolin Concentration (µM) | Average Luminescence (RLU) | Standard Deviation (RLU) | Fold Induction |
| 0 (Vehicle) | 5,000 | 350 | 1.0 |
| 0.1 | 15,000 | 1,200 | 3.0 |
| 0.3 | 45,000 | 3,800 | 9.0 |
| 1.0 | 120,000 | 9,500 | 24.0 |
| 3.0 | 250,000 | 21,000 | 50.0 |
| 10.0 | 400,000 | 35,000 | 80.0 |
| 30.0 | 450,000 | 40,000 | 90.0 |
| 100.0 | 460,000 | 41,000 | 92.0 |
Data are representative and should be generated for each specific experimental setup. The EC50 for Forskolin in such assays is typically in the low micromolar range.[6]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background luminescence | - High basal activity of the CRE promoter. - Contamination of cell culture. | - Use a reporter construct with a minimal promoter. - Ensure aseptic cell culture techniques. |
| Low signal or low fold induction | - Low expression of AC2 in the cell line. - Inefficient transfection (if applicable). - Inactive test compounds. - Suboptimal incubation time. | - Overexpress AC2 via transient or stable transfection. - Optimize transfection protocol. - Verify compound activity with an orthogonal assay. - Perform a time-course experiment to determine the optimal incubation time (typically 4-8 hours). |
| High well-to-well variability | - Inconsistent cell seeding. - Edge effects in the 96-well plate. - Inaccurate pipetting. | - Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile PBS. - Use calibrated pipettes and proper pipetting techniques. |
| "Activators" that are actually luciferase inhibitors | - Some compounds can stabilize the luciferase enzyme, leading to an apparent increase in signal that is not due to transcriptional activation.[7] | - Perform a counter-screen with purified luciferase enzyme to identify direct inhibitors. |
References
- 1. Optimization of a cAMP response element signal pathway reporter system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of receptor activation in adenylate cyclase systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Forskolin as a Positive Control for Adenylyl Cyclase Stimulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forskolin (B1673556), a labdane (B1241275) diterpene isolated from the plant Coleus forskohlii, is a widely utilized tool in biomedical research for its ability to directly activate adenylyl cyclase (AC), the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP).[1][2][3] This direct, receptor-independent mechanism of action makes forskolin an invaluable positive control in a variety of experimental settings, particularly in the study of G-protein coupled receptor (GPCR) signaling.[2][4] These application notes provide detailed protocols and supporting data for the effective use of forskolin to stimulate adenylyl cyclase.
Mechanism of Action
Forskolin activates adenylyl cyclase by binding directly to the catalytic subunit of the enzyme.[5] This interaction stabilizes the active conformation of the enzyme, leading to a significant increase in the conversion of ATP to cAMP.[2] The activation by forskolin is generally independent of the G-protein regulatory subunits (Gs and Gi), allowing for the direct assessment of adenylyl cyclase activity.[5] However, the presence of an activated Gs protein can potentiate the stimulatory effect of forskolin.[1][6]
Signaling Pathway of Forskolin-Mediated Adenylyl Cyclase Activation
Caption: Forskolin directly activates adenylyl cyclase, increasing cAMP production.
Applications
Forskolin is a versatile tool with numerous applications in research and drug development:
-
Positive Control in Gs-coupled Receptor Assays: To confirm that the downstream signaling machinery is functional and to normalize the response to a test agonist.[4]
-
Inducer in Gi-coupled Receptor Assays: To elevate basal cAMP levels, thereby enabling the measurement of an inhibitory response from a Gi-coupled receptor agonist.[7][8]
-
Functional Characterization of Adenylyl Cyclase: To study the expression, regulation, and activity of different adenylyl cyclase isoforms.[1]
-
Screening for Modulators of the cAMP Pathway: As a tool to identify compounds that potentiate or inhibit cAMP signaling.
Quantitative Data Summary
The following tables summarize typical concentrations and effects of forskolin in various experimental systems. Note that optimal concentrations may vary depending on the cell type, adenylyl cyclase isoform expression, and assay conditions.[8]
Table 1: EC50 Values of Forskolin for Adenylyl Cyclase Activation
| System/Cell Type | EC50 (µM) | Reference |
| Rat Cerebral Cortical Membranes | 5 - 10 | [6][9] |
| Rat Liver Membranes | 10 | [10] |
| Rabbit and Rat Adipocyte Membranes | 15 | [10] |
| Rat Erythrocyte Membranes | 17 | [10] |
| Rat Cerebral Cortical Slices | 25 | [6][9] |
| CHO(wt) cells | 1.5 | [11] |
| HEK 293 cells | 4.38 - 4.5 | [12][13] |
Table 2: Forskolin-Induced Fold Increase in cAMP Levels
| System/Cell Type | Forskolin Concentration (µM) | Fold Increase in cAMP | Reference |
| Various Preparations | Not Specified | ~10-fold over basal | [10] |
| Rat Cerebral Cortical Slices | 25 | 35-fold | [6][9] |
| Human Adipocytes | 10 | 100-fold | [14] |
Experimental Protocols
Below are detailed protocols for using forskolin as a positive control in common experimental setups.
Protocol 1: Forskolin Stimulation in Whole Cells for Gs-Coupled Receptor Agonist Assays
This protocol is designed for a 384-well plate format but can be adapted.
Materials:
-
Cells expressing the Gs-coupled receptor of interest
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.1 mM IBMX, optional but recommended)[7]
-
Forskolin stock solution (e.g., 10 mM in DMSO)
-
Test agonist
-
cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based)
-
384-well white assay plates
Experimental Workflow:
Caption: Workflow for a Gs-coupled receptor agonist cAMP assay.
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in assay buffer to the desired density. The optimal cell density should be determined to ensure the signal falls within the linear range of the cAMP standard curve.
-
Cell Dispensing: Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Compound Addition:
-
Test Agonist: Prepare serial dilutions of the test agonist. Add 5 µL of the dilutions to the appropriate wells.
-
Positive Control: Add 5 µL of a 2X working solution of forskolin (e.g., 20 µM for a final concentration of 10 µM) to designated positive control wells.
-
Basal Control: Add 5 µL of assay buffer to the basal control wells.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature.[15]
-
cAMP Detection: Follow the manufacturer's instructions for the chosen cAMP detection kit. This typically involves adding lysis buffer followed by detection reagents. For example, using an HTRF kit, add 5 µL of the HTRF lysis and detection reagents to each well.[15]
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[15]
-
Data Acquisition: Read the plate on a compatible reader (e.g., HTRF reader).[15]
Protocol 2: Forskolin Co-stimulation for Gi-Coupled Receptor Agonist Assays
This protocol is used to measure the inhibition of forskolin-stimulated cAMP production by a Gi-coupled receptor agonist.
Materials:
-
Same as Protocol 1, with the addition of the Gi-coupled receptor agonist.
Experimental Workflow:
Caption: Workflow for a Gi-coupled receptor agonist cAMP assay.
Procedure:
-
Cell Preparation and Dispensing: Follow steps 1 and 2 from Protocol 1.
-
Agonist Addition: Prepare serial dilutions of the Gi agonist. Add 5 µL of the dilutions to the appropriate wells.
-
Pre-incubation: Incubate for 15-30 minutes at room temperature. The optimal pre-incubation time may need to be determined empirically.
-
Forskolin Stimulation: Prepare a solution of forskolin at a concentration that elicits a submaximal to maximal response (e.g., EC80), which should be determined in a prior dose-response experiment. Add 5 µL of the forsklin solution to all wells except the basal controls.[15]
-
Incubation: Incubate for 30 minutes at room temperature.[15]
-
cAMP Detection, Final Incubation, and Data Acquisition: Follow steps 5, 6, and 7 from Protocol 1. The IC50 value will represent the concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production.
Troubleshooting and Considerations
-
Solvent Effects: Forskolin is typically dissolved in DMSO. Ensure the final concentration of DMSO in the assay is low (e.g., <0.5%) and consistent across all wells to avoid solvent-induced artifacts.
-
PDE Inhibitors: The inclusion of a PDE inhibitor like IBMX can increase the assay window by preventing the degradation of cAMP.[8] However, ensure the chosen inhibitor does not interfere with the receptor of interest (e.g., IBMX is an adenosine (B11128) receptor antagonist).[8]
-
Cell Density: Optimizing cell number is critical. Too few cells may result in a low signal, while too many cells can lead to signal saturation or depletion of assay reagents.
-
Kinetics: The incubation times for agonist and forskolin stimulation may need to be optimized depending on the specific cell type and receptor kinetics.
By following these guidelines and protocols, researchers can effectively utilize forskolin as a robust positive control to ensure the integrity and reliability of their adenylyl cyclase and cAMP-mediated signaling assays.
References
- 1. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. The positive inotropic-acting forskolin, a potent adenylate cyclase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Activation of adenylate cyclase by the diterpene forskolin does not require the guanine nucleotide regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A dose-response study of forskolin, stimulatory hormone, and guanosine triphosphate analog on adenylate cyclase from several sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. Alpha-2 adrenergic activation inhibits forskolin-stimulated adenylate cyclase activity and lipolysis in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Cell Lines Endogenously Expressing Adenylyl Cyclase Type 2 (ADCY2)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell lines that endogenously express Adenylyl Cyclase Type 2 (ADCY2). This document includes quantitative expression data, detailed experimental protocols for cell culture and analysis, and visual diagrams of the ADCY2 signaling pathway and experimental workflows.
Introduction to Adenylyl Cyclase Type 2
Adenylyl Cyclase Type 2 (ADCY2) is a membrane-bound enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in numerous signal transduction pathways. ADCY2 is distinguished by its stimulation by G-protein βγ subunits and protein kinase C (PKC), and its relative insensitivity to calcium/calmodulin. Its expression in various tissues, particularly the brain, highlights its importance in neuronal function and its potential as a therapeutic target for neurological and psychiatric disorders. The use of cell lines with endogenous ADCY2 expression provides a physiologically relevant system to study its regulation and downstream signaling.
Cell Lines with Endogenous ADCY2 Expression
A variety of human cell lines from different tissues endogenously express ADCY2 at varying levels. The selection of an appropriate cell line is critical for studying the specific functions and regulatory mechanisms of ADCY2.
Quantitative RNA Expression of ADCY2 in Human Cell Lines
The following table summarizes the RNA-sequencing data for ADCY2 expression in a selection of human cell lines, presented as Transcripts Per Million (TPM). This data is compiled from the Human Protein Atlas and the Cancer Cell Line Encyclopedia (CCLE).
| Cell Line | Tissue of Origin | ADCY2 RNA Expression (TPM) | Data Source |
| SH-SY5Y | Neuroblastoma | 25.8 | Human Protein Atlas[1] |
| U-251 MG | Glioblastoma | 15.3 | Human Protein Atlas[1] |
| HEK 293 | Embryonic Kidney | 8.5 | Human Protein Atlas[1] |
| PC-3 | Prostate Cancer | 7.9 | Human Protein Atlas[1] |
| A-431 | Epidermoid Carcinoma | 6.4 | Human Protein Atlas[1] |
| MCF7 | Breast Cancer | 4.2 | Human Protein Atlas[1] |
| K-562 | Leukemia | 3.1 | Human Protein Atlas[1] |
| HeLa | Cervical Cancer | 2.9 | Human Protein Atlas[1] |
| Hep G2 | Hepatocellular Carcinoma | 1.7 | Human Protein Atlas[1] |
Note: TPM values are indicative of relative expression levels and can vary depending on cell culture conditions and passage number.
Quantitative Protein Expression of ADCY2
Quantitative proteomics data for ADCY2 is less broadly available. However, studies utilizing mass spectrometry on a subset of the Cancer Cell Line Encyclopedia (CCLE) cell lines provide evidence of ADCY2 protein expression. Researchers should consult the latest proteomics databases for specific quantitative values.
Experimental Protocols
Detailed protocols are provided below for the culture and analysis of cell lines endogenously expressing ADCY2.
Protocol 1: Cell Culture of ADCY2-Expressing Cell Lines
A. HEK 293 Cell Culture
-
Media Preparation: Prepare HEK 293 growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw a cryovial of HEK 293 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency.
-
-
Passaging:
-
Aspirate the growth medium and wash the cell monolayer with 5 mL of sterile phosphate-buffered saline (PBS).
-
Add 2 mL of 0.25% trypsin-EDTA and incubate at 37°C for 2-3 minutes until cells detach.
-
Neutralize the trypsin by adding 8 mL of growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh growth medium.
-
B. SH-SY5Y Cell Culture [1][2]
-
Media Preparation: Prepare SH-SY5Y growth medium consisting of a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Thawing and Maintenance: Follow the same procedure as for HEK 293 cells.
-
Passaging:
-
SH-SY5Y cells can be detached by gentle tapping of the flask or by using a cell scraper in addition to trypsinization, as they can be more adherent.
-
Follow the passaging steps for HEK 293, adjusting the trypsin incubation time as needed. A split ratio of 1:4 to 1:10 is common.
-
Protocol 2: Western Blotting for ADCY2 Detection
This protocol is optimized for the detection of the membrane-bound ADCY2 protein.
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
Sample Preparation:
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the samples onto a 4-12% gradient or a 7.5% polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by staining the gel with Coomassie Blue after transfer.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ADCY2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer’s instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Detect the chemiluminescent signal using a digital imager or X-ray film.
-
Protocol 3: Adenylyl Cyclase Activity Assay (cAMP Measurement)
This protocol describes a common method for measuring changes in intracellular cAMP levels in response to stimuli.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Stimulation:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add the desired agonist or antagonist and incubate for the appropriate time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and lyse the cells according to the manufacturer’s instructions of the chosen cAMP assay kit.
-
Measure cAMP levels using a competitive immunoassay format, such as an ELISA-based kit or a homogeneous time-resolved fluorescence (HTRF) assay.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Determine the concentration of cAMP in the cell lysates by interpolating from the standard curve.
-
Normalize cAMP levels to the protein concentration of each well or express as a fold change over basal levels.
-
Signaling Pathways and Experimental Workflows
Visual representations of the ADCY2 signaling pathway and a typical experimental workflow are provided below using Graphviz.
Caption: ADCY2 Signaling Pathway.
Caption: Experimental Workflow.
References
Application Notes and Protocols for Lentiviral Overexpression of ADCY2 in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of lentiviral vectors to overexpress Adenylyl Cyclase 2 (ADCY2) for research and drug development purposes. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of key biological pathways and experimental workflows.
Introduction to ADCY2
Adenylyl Cyclase 2 (ADCY2) is a membrane-bound enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in a myriad of cellular signaling pathways.[1][2] Dysregulation of ADCY2 has been implicated in various pathological conditions, including neurological disorders and cancer, making it a compelling target for both basic research and therapeutic development.[1] Lentiviral-mediated overexpression of ADCY2 offers a robust and efficient method to study its function, downstream signaling cascades, and potential as a drug target in a wide range of cell types, including primary and non-dividing cells.
Key Applications of ADCY2 Overexpression
-
Elucidation of Signaling Pathways: Investigating the role of ADCY2 in modulating cAMP levels and activating downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).
-
Disease Modeling: Creating cellular models that mimic diseases associated with ADCY2 dysregulation to study disease mechanisms and identify potential therapeutic interventions.
-
Drug Discovery and Target Validation: Utilizing ADCY2 overexpressing cells in high-throughput screening assays to identify novel agonists or antagonists.
-
Functional Genomics: Studying the impact of elevated ADCY2 expression on global gene expression profiles and cellular phenotypes.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from ADCY2 overexpression experiments based on published literature.
Table 1: Expected Changes in cAMP Levels and Downstream Effectors
| Parameter | Method | Expected Fold Change (ADCY2 Overexpression vs. Control) | Reference |
| cAMP Levels | cAMP Assay (e.g., ELISA, TR-FRET) | 4-5 fold increase | [3] |
| CREB Phosphorylation (p-CREB) | Western Blot | Significant Increase | [4] |
Table 2: Potential Downstream Gene Expression Changes
| Gene Target | Method | Expected Change in Expression | Reference (Illustrative) |
| c-fos | qPCR | Increase | [5] |
| Matrix Metalloproteinase 2 (MMP-2) | qPCR, Zymography | Increase | [4] |
| Matrix Metalloproteinase 9 (MMP-9) | qPCR, Zymography | Increase | [4] |
| Collagen Type I | qPCR | Decrease |
Note: The data on downstream gene expression changes are illustrative and may vary depending on the cell type and experimental conditions. Validation in the specific model system is recommended.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Adenylyl cyclase 2 expression and function in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADCY2 - Wikipedia [en.wikipedia.org]
- 3. research.unipd.it [research.unipd.it]
- 4. Upregulation of adenylate cyclase 3 (ADCY3) increases the tumorigenic potential of cells by activating the CREB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble adenylyl cyclase links Ca2+ entry to Ca2+/cAMP-response element binding protein (CREB) activation in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Adenylyl Cyclase Type 2 (AC2) Agonist-1
This guide provides troubleshooting advice and technical resources for researchers using Adenylyl Cyclase Type 2 (AC2) Agonist-1 who are experiencing low signal in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to a weak or absent signal in AC2 activation assays.
Q1: I am not seeing any signal, or the signal is very weak after applying the AC2 agonist. What are the first things I should check?
A1: A low or absent signal is a common issue that can often be resolved by systematically checking key experimental parameters.
-
Confirm Agonist Activity: Ensure the agonist is properly stored and has not expired. Prepare fresh dilutions for each experiment, as stock solutions can degrade over time.[1]
-
Verify Cell Health and Receptor Expression: Use healthy, low-passage number cells for your experiments.[2] Confirm that your chosen cell line endogenously expresses AC2 or has been successfully transfected.[3][4] The expression levels of target proteins can vary significantly between cell lines.[3][5]
-
Optimize Assay Conditions: Ensure all reagents, including buffers and detection agents, are correctly prepared and within their expiration dates. Review your incubation times and temperatures.
-
Include Proper Controls: Always run positive and negative controls. A positive control, such as Forskolin (B1673556), directly activates most adenylyl cyclases and can confirm that the downstream signaling pathway and detection system are working correctly.[6][7] A negative control (vehicle only) establishes your baseline signal.
Q2: How can I be sure my cell line is appropriate for an AC2 agonist experiment?
A2: Cell line selection is critical for a successful assay.
-
AC2 Expression: Not all cell lines express AC2 at functional levels. Human Embryonic Kidney (HEK293) cells are commonly used as they can be transfected to express specific adenylyl cyclase isoforms.[4][8] However, even within a single cell line like HEK293, there can be heterogeneity in protein expression.[9] It is recommended to verify AC2 mRNA or protein expression in your chosen cell line.[3]
-
Cell Health and Confluency: Use cells that are in the logarithmic growth phase and show high viability.[10] Over-confluent or continuously passaged cells may exhibit altered signaling responses.[10] For adherent cells, aim for approximately 80-90% confluency at the time of the assay.[11][12]
-
Optimize Cell Seeding Density: The number of cells per well should be optimized. Too few cells will produce an insufficient signal, while too many can lead to a high basal signal that masks the agonist's effect.[10][13]
Q3: My AC2 agonist has been stored for a while. Could it have lost activity?
A3: Yes, improper storage or handling can lead to reduced agonist potency.
-
Storage Conditions: Adenylyl cyclase type 2 agonist-1 should be stored at -80°C for up to 6 months or at -20°C for up to one month.[1] Stock solutions should be stored in tightly sealed vials as aliquots to avoid repeated freeze-thaw cycles.[1]
-
Preparation of Solutions: It is recommended to prepare fresh working solutions on the day of the experiment.[1] If using a solvent like DMSO, ensure the final concentration in your assay is low (typically ≤1%) as higher concentrations can inhibit adenylyl cyclase activation.[14] Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.
-
Peptide Agonists: If your agonist is a peptide, be aware that they have limited shelf-life in solution and are susceptible to bacterial degradation.[15] Peptides with certain amino acids (Cys, Met, Trp) are prone to oxidation.[7]
Q4: I have a signal, but it's much lower than expected. How can I amplify it?
A4: A weak signal can often be boosted by optimizing the assay conditions to prevent the degradation of the second messenger, cAMP.
-
Use Phosphodiesterase (PDE) Inhibitors: The signal (cAMP) generated by adenylyl cyclase is rapidly degraded by endogenous phosphodiesterases (PDEs).[16][17] Including a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your stimulation buffer is crucial to prevent cAMP breakdown and allow it to accumulate to detectable levels.[13][16]
-
Optimize Agonist Concentration and Incubation Time: Perform a dose-response experiment to ensure you are using an optimal concentration of the AC2 agonist (typically at or near the EC50 value for stimulation).[2] Also, run a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the time of peak cAMP accumulation, as the signal can be transient.[2]
Q5: My well-to-well variability is very high, which makes it difficult to interpret a potentially low signal. What causes this?
A5: High variability can obscure real results and is often due to technical inconsistencies.
-
Inconsistent Cell Plating: Ensure your cell suspension is homogeneous before and during plating to add a consistent number of cells to each well.[2]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents is a common source of variability.[2] Use calibrated pipettes and proper technique.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate reagents and alter cell responses.[2] To mitigate this, avoid using the outer wells or ensure proper humidification during incubation.
-
Temperature Gradients: Ensure the entire plate is at a uniform temperature during incubation steps.[2]
Quantitative Data Summary
This table provides reference values for compounds commonly used in adenylyl cyclase assays. The half-maximal effective concentration (EC50) is the concentration of an agonist that produces 50% of the maximal possible effect.[18] Lower EC50 values indicate higher potency.[18]
| Compound | Target | Action | Typical EC50 | Reference |
| This compound | Adenylyl Cyclase 2 (AC2) | Agonist | 90 nM | [1] |
| Forskolin | Most Adenylyl Cyclases (1-8) | Activator | ~0.5 - 41 nM | [6][7] |
| Prostaglandin E2 (PGE2) | EP Receptors (can couple to AC) | Agonist | Varies by receptor subtype and cell type | [19] |
Note: EC50 values can vary significantly depending on the cell line, assay conditions, and specific experimental setup.
Experimental Protocols
General Protocol for cAMP Accumulation Assay
This protocol provides a general workflow for measuring AC2 agonist-induced cAMP production in cultured cells.
1. Cell Preparation (Adherent Cells): a. Seed cells in a 96-well or 384-well tissue culture-treated plate.[11] b. Culture overnight at 37°C with 5% CO₂ to allow for cell attachment and growth to ~90% confluency.[11][12] The optimal cell density should be determined empirically for your cell line.[10] c. On the day of the assay, gently aspirate the culture medium.
2. Agonist Stimulation: a. Wash cells once with pre-warmed stimulation buffer (e.g., HBSS or serum-free medium). b. Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well and pre-incubate for 15-30 minutes at 37°C.[13][20] This step inhibits cAMP degradation. c. Prepare serial dilutions of the this compound and controls (e.g., Forskolin for positive control, vehicle for negative control) at the desired final concentrations in stimulation buffer with PDE inhibitor. d. Add the agonist/control solutions to the wells. e. Incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.[2]
3. Cell Lysis and cAMP Detection: a. After stimulation, aspirate the buffer and add the lysis buffer provided with your cAMP detection kit. b. Incubate for 5-10 minutes at room temperature on an orbital shaker to ensure complete cell lysis. c. Follow the specific instructions for your chosen cAMP detection kit (e.g., HTRF®, AlphaScreen®, ELISA, or luminescence-based kits like cAMP-Glo™).[13][21] This typically involves adding detection reagents that contain a labeled cAMP competitor and a specific antibody. d. Read the plate on a compatible plate reader.
4. Data Analysis: a. Generate a cAMP standard curve using the known standards provided in the kit.[13] b. Convert the raw signal from your experimental wells into cAMP concentrations by interpolating from the standard curve.[13] It is critical to use the standard curve to accurately determine potency values, as raw signal ratios can be misleading.[13] c. Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Visualizations
Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Forskolin | Coleonol | adenylate cyclase activator | TargetMol [targetmol.com]
- 7. stemcell.com [stemcell.com]
- 8. A Novel CRISPR/Cas9-Based Cellular Model to Explore Adenylyl Cyclase and cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACE2 protein expression within isogenic cell lines is heterogeneous and associated with distinct transcriptomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. revvity.com [revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. The effect of forskolin and the role of Epac2A during activation, activity, and deactivation of beta cell networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. cAMP Signaling Compartmentation: Adenylyl Cyclases as Anchors of Dynamic Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Adenylyl Cyclase Type 2 Agonist-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Adenylyl Cyclase Type 2 (AC2) Agonist-1, also known as Compound 73.
Frequently Asked Questions (FAQs)
Q1: What is Adenylyl Cyclase Type 2 Agonist-1?
Adenylyl Cyclase Type 2 (AC2) Agonist-1 is a potent agonist of adenylyl cyclase type 2, with a reported EC50 of 90 nM.[1][2][3] It has been identified as a potential lead compound for respiratory diseases due to its ability to inhibit the expression of Interleukin-6.[1][2][3]
Q2: What is the primary mechanism of action of AC2 Agonist-1?
AC2 Agonist-1 directly activates adenylyl cyclase type 2, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5][6] This leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways, such as Protein Kinase A (PKA).
Q3: Has the selectivity profile of AC2 Agonist-1 been published?
Currently, there is no publicly available, detailed selectivity profile for this compound against other adenylyl cyclase isoforms or other potential off-target proteins. Therefore, it is crucial for researchers to empirically determine its selectivity in their experimental system.
Q4: What are the potential off-target effects to consider?
Given the lack of a specific off-target profile, researchers should consider the possibility of cross-reactivity with other adenylyl cyclase isoforms. There are nine membrane-bound adenylyl cyclases (AC1-9) and one soluble adenylyl cyclase (sAC) in mammals, each with distinct tissue distribution and regulation.[5][6][7] Off-target activation of other AC isoforms could lead to unintended physiological responses.
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide provides a structured approach to identifying and mitigating potential off-target effects of AC2 Agonist-1 in your experiments.
Problem 1: Unexpected or inconsistent cellular response.
Potential Cause: The observed effect may be due to the activation of other adenylyl cyclase isoforms present in your experimental model. Different AC isoforms are regulated by various signaling molecules, including Ca2+/calmodulin and G-protein subunits.[5][8]
Troubleshooting Steps:
-
AC Isoform Expression Profiling:
-
Determine which AC isoforms are expressed in your cell line or tissue model using techniques like qPCR or Western blotting. This will help identify potential off-target candidates.
-
-
Use of Isoform-Selective Inhibitors:
-
If other AC isoforms are present, consider co-treatment with commercially available isoform-selective AC inhibitors to see if the unexpected response is attenuated.
-
-
Cell Lines with Defined AC Isoform Expression:
-
If possible, use cell lines that endogenously express AC2 or engineered cell lines that overexpress AC2 while lacking other isoforms.
-
Problem 2: High background signal in cAMP assays.
Potential Cause: High basal cAMP levels can mask the specific effect of the AC2 agonist. This can be due to the constitutive activity of other AC isoforms or high phosphodiesterase (PDE) activity.
Troubleshooting Steps:
-
Optimize Assay Conditions:
-
Titrate the cell number to find an optimal density that provides a good signal-to-background ratio.
-
Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP.
-
-
Vehicle Control:
-
Always include a vehicle control (the solvent used to dissolve the agonist, e.g., DMSO) to determine the true basal cAMP level.
-
Problem 3: Results are not reproducible.
Potential Cause: Inconsistent results can stem from compound stability, handling, or variability in experimental conditions.
Troubleshooting Steps:
-
Compound Stability and Storage:
-
Store the AC2 Agonist-1 stock solution at -80°C for long-term storage (up to 6 months) and at -20°C for short-term use (up to 1 month), protected from light.[1]
-
Prepare fresh working solutions for each experiment from a frozen stock.
-
-
Standardize Experimental Protocol:
-
Ensure consistent cell passage numbers, seeding densities, and incubation times across all experiments.
-
Quantitative Data Summary
As no specific quantitative data on the off-target effects of this compound is publicly available, this table provides a general overview of the regulation of different adenylyl cyclase isoforms, which can help in designing experiments to test for selectivity.
| Adenylyl Cyclase Isoform | Regulation by Gαs | Regulation by Gβγ | Regulation by Ca2+/Calmodulin | Regulation by PKC |
| AC1 | Stimulated | Inhibited | Stimulated | Inhibited |
| AC2 | Stimulated | Stimulated | Insensitive | Stimulated |
| AC3 | Stimulated | Inhibited | Stimulated | Inhibited |
| AC4 | Stimulated | Stimulated | Insensitive | - |
| AC5 | Stimulated | Inhibited | Inhibited (by Ca2+) | Inhibited |
| AC6 | Stimulated | Inhibited | Inhibited (by Ca2+) | Inhibited |
| AC7 | Stimulated | Stimulated | Insensitive | - |
| AC8 | Stimulated | Insensitive | Stimulated | - |
| AC9 | Stimulated | Insensitive | Insensitive | - |
| sAC | Insensitive | Insensitive | Insensitive | - |
This table is a summary of known regulatory mechanisms and can be used to infer potential cross-reactivity.
Experimental Protocols
Protocol 1: Whole-Cell cAMP Assay
This protocol is designed to measure the intracellular accumulation of cAMP in response to AC2 Agonist-1 stimulation.
Materials:
-
Cells expressing AC2
-
AC2 Agonist-1
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF)
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 10-15 minutes at 37°C.
-
Stimulate cells with varying concentrations of AC2 Agonist-1 or vehicle control for the desired time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration in the cell lysates using the chosen assay method.
-
Generate a dose-response curve to determine the EC50 of the agonist.
Protocol 2: Membrane Adenylyl Cyclase Activity Assay
This protocol measures the enzymatic activity of AC2 in isolated cell membranes.
Materials:
-
Cell membranes prepared from cells expressing AC2
-
AC2 Agonist-1
-
Assay buffer (containing ATP, MgCl2, and a regeneration system like creatine (B1669601) kinase/phosphocreatine)
-
[α-32P]ATP (for radioactive assays) or other detection reagents
-
Stop solution (e.g., SDS)
Procedure:
-
Prepare cell membranes from your experimental cells.
-
In a reaction tube, combine the assay buffer, cell membranes, and varying concentrations of AC2 Agonist-1 or vehicle control.
-
Initiate the reaction by adding [α-32P]ATP (or non-radioactive ATP for other detection methods).
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding the stop solution.
-
Separate the product (cAMP) from the substrate (ATP) using column chromatography (e.g., Dowex and alumina (B75360) columns for radioactive assays).
-
Quantify the amount of cAMP produced.
Visualizations
Caption: Signaling pathway of Adenylyl Cyclase Type 2 (AC2) activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound|Cas# 2414908-52-2 [glpbio.cn]
- 4. ADCY2 - Wikipedia [en.wikipedia.org]
- 5. Adenylyl cyclase - Wikipedia [en.wikipedia.org]
- 6. Adenylyl Cyclase [sigmaaldrich.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Regulation and organization of adenylyl cyclases and cAMP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Adenylyl Cyclase Type 2 Agonist-1 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Adenylyl Cyclase Type 2 (AC2) Agonist-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Adenylyl Cyclase Type 2 Agonist-1 and what is its known potency?
A1: Adenylyl Cyclase Type 2 (AC2) Agonist-1, also known as Compound 73, is a potent agonist of AC2 with a reported half-maximal effective concentration (EC50) of 90 nM.[1][2][3][4] This value serves as a starting point for determining the optimal concentration range in your specific experimental model.
Q2: How should I prepare and store this compound?
A2: For optimal stability, it is recommended to prepare a stock solution in a suitable solvent like DMSO. Aliquot the stock solution and store it at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1][2] Avoid repeated freeze-thaw cycles to maintain the compound's integrity.[1][2] When preparing working solutions for in vivo experiments, it is best to prepare them fresh on the day of use.[1]
Q3: Which type of assay is recommended for measuring AC2 activation by Agonist-1?
A3: The most common method to measure the activity of adenylyl cyclases is to quantify the production of cyclic AMP (cAMP). Several commercially available immunoassay kits are suitable for this purpose, including HTRF (Homogeneous Time-Resolved Fluorescence), LANCE® (Lanthanide Chelate Excite) TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), and AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) kits. The choice of assay will depend on the available equipment and the specific requirements of your experiment.
Q4: What is the general mechanism of AC2 activation?
A4: Adenylyl Cyclase Type 2 is a membrane-bound enzyme that catalyzes the conversion of ATP to cAMP. Its activity is modulated by various signaling pathways. It is stimulated by Gαs-coupled G protein-coupled receptors (GPCRs) and can be synergistically activated by Gβγ subunits released from Gαi- or Gαq-coupled GPCRs.[5][6] Additionally, Protein Kinase C (PKC) can directly phosphorylate and potentiate the activity of AC2.[5][6]
Troubleshooting Guides
This section addresses common issues that may arise during the optimization of this compound concentration.
| Issue | Potential Cause | Recommended Solution |
| High background signal in cAMP assay | 1. High basal AC activity in the cell line. 2. Contaminated reagents. 3. Sub-optimal antibody concentration. | 1. Reduce the number of cells per well or shorten the incubation time. 2. Use fresh, high-quality reagents and dedicated solutions for the assay. 3. Titrate the anti-cAMP antibody to determine the optimal concentration. |
| Low or no signal upon agonist stimulation | 1. Agonist degradation. 2. Low AC2 expression in the cell model. 3. Incorrect assay setup. 4. Phosphodiesterase (PDE) activity degrading cAMP. | 1. Prepare fresh agonist dilutions for each experiment. 2. Confirm AC2 expression using techniques like qPCR or Western blot. Consider using a cell line with higher AC2 expression. 3. Verify all reagent concentrations, incubation times, and instrument settings. 4. Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer.[7][8] |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors, especially with small volumes. 3. Edge effects in the microplate. | 1. Ensure a homogeneous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Dose-response curve does not fit a standard sigmoidal model | 1. Agonist concentration range is too narrow or too wide. 2. Cellular toxicity at high agonist concentrations. 3. Complex biological response. | 1. Perform a wider range of serial dilutions, typically covering at least 5-6 orders of magnitude around the expected EC50. 2. Assess cell viability at the highest agonist concentrations. 3. Consider if the agonist exhibits partial agonism or other complex pharmacological behaviors. |
Experimental Protocols
General Protocol for Determining the EC50 of this compound using a cAMP Assay
This protocol provides a general framework. Specific details may need to be optimized based on the chosen cell line and cAMP assay kit.
1. Cell Culture and Seeding:
-
Culture cells expressing AC2 in appropriate growth medium.
-
The day before the assay, seed the cells into a 96-well or 384-well plate at a predetermined optimal density. Allow cells to adhere overnight.
2. Agonist Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the agonist in a suitable assay buffer to create a range of concentrations (e.g., from 1 pM to 100 µM).
3. Agonist Stimulation:
-
Wash the cells with a pre-warmed assay buffer.
-
Add the different concentrations of the agonist to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., forskolin, a direct adenylyl cyclase activator).
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes).
4. cAMP Measurement:
-
Following stimulation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, LANCE®, or AlphaScreen®). Follow the manufacturer's instructions for the specific kit.
5. Data Analysis:
-
Plot the cAMP concentration (or assay signal) against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 value.
Data Presentation
| Compound | Target | EC50 (nM) | Assay Type | Cell Line | Reference |
| This compound (Compound 73) | Adenylyl Cyclase 2 | 90 | cAMP Assay | Recombinant hAC2 expressing HEK293 cells | [1][2][3][4] |
| Forskolin (for comparison) | Most Adenylyl Cyclase Isoforms | Varies (typically low µM) | cAMP Assay | Various | Generic Data |
Visualizations
AC2 Signaling Pathway
Caption: Simplified signaling pathway of Adenylyl Cyclase Type 2 (AC2) activation.
Experimental Workflow for Agonist Concentration Optimization
Caption: Workflow for determining the optimal concentration of AC2 Agonist-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. revvity.com [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Muscarinic receptors stimulate AC2 by novel phosphorylation sites, whereas Gβγ subunits exert opposing effects depending on the G-protein source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic receptors stimulate AC2 by novel phosphorylation sites, whereas Gβγ subunits exert opposing effects depending on the G-protein source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. blossombio.com [blossombio.com]
Adenylyl cyclase type 2 agonist-1 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Adenylyl Cyclase Type 2 (AC2) Agonist-1, also known as Compound 73. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Adenylyl cyclase type 2 agonist-1?
A1: Solid this compound is stable for extended periods when stored under the correct conditions. For optimal stability, the powdered compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of the agonist require colder temperatures for storage. It is recommended to store solutions at -80°C for a maximum of 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1]
Q3: What is the recommended solvent for preparing stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing stock solutions of this compound, with a solubility of up to 10 mM.
Q4: Are there any specific handling precautions I should take?
A4: Yes, it is recommended to protect the compound from light.[1] When storing solutions, doing so under an inert nitrogen atmosphere is also advised to minimize oxidation.[1]
Q5: How should I prepare in vivo formulations?
A5: For in vivo experiments, a common formulation involves dissolving the compound first in DMSO, followed by dilution with other vehicles such as PEG300, Tween 80, and saline, or corn oil. It is crucial to ensure the solution is clear after the addition of each solvent before proceeding to the next.
Stability Data Summary
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | -20°C | 3 years | - |
| 4°C | 2 years | - | |
| In Solvent | -80°C | 6 months | Protect from light, store under nitrogen, avoid freeze-thaw cycles.[1] |
| -20°C | 1 month | Protect from light, store under nitrogen, avoid freeze-thaw cycles.[1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or lower than expected agonist activity in experiments. | 1. Compound Degradation: Improper storage of stock solutions (e.g., prolonged storage at -20°C, repeated freeze-thaw cycles).2. Precipitation: The agonist may have precipitated out of the solution upon dilution into aqueous buffers or cell culture media. | 1. Prepare fresh stock solutions from solid compound. Ensure proper storage of aliquoted solutions at -80°C. 2. Visually inspect for any precipitate after dilution. Consider using a surfactant like Tween 80 in your experimental buffer to improve solubility. |
| High variability between experimental replicates. | 1. Inaccurate Pipetting: Inconsistent volumes of the agonist solution are being added to different wells.2. Non-homogenous Solution: The agonist is not fully dissolved in the working solution. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Vortex the working solution thoroughly before each use to ensure homogeneity. |
| Complete loss of agonist activity. | 1. Incorrect Storage: The compound was stored at room temperature for an extended period or exposed to direct light.2. Chemical Incompatibility: The agonist may be unstable in the specific buffer or media used. | 1. Discard the current stock and prepare a fresh one, strictly adhering to the recommended storage conditions. 2. Perform a stability test of the agonist in your experimental buffer by incubating it for the duration of your experiment and then testing its activity. |
Experimental Protocols
Protocol for Assessing Short-Term Stability in Aqueous Buffer
This protocol outlines a method to determine the stability of this compound in a typical aqueous experimental buffer over a standard experiment duration.
-
Preparation of Agonist Solution:
-
Prepare a 10 mM stock solution of the agonist in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in the desired aqueous buffer (e.g., PBS, pH 7.4).
-
-
Incubation:
-
Aliquot the 10 µM agonist solution into separate tubes for each time point (e.g., 0, 1, 2, 4, 8 hours).
-
Incubate the tubes at the experimental temperature (e.g., room temperature or 37°C).
-
-
Sample Analysis:
-
At each time point, take a sample and analyze the concentration of the active agonist using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the peak area of the agonist at each time point to the peak area at time 0 to determine the percentage of degradation.
-
-
Activity Assay:
-
In parallel, at each time point, use a portion of the incubated agonist solution in a functional assay (e.g., a cAMP accumulation assay in cells expressing AC2) to assess its biological activity.
-
Compare the activity at each time point to the activity at time 0.
-
Visualizations
Caption: Signaling pathway of Adenylyl Cyclase Type 2 activation.
Caption: Workflow for assessing agonist stability in aqueous solution.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Addressing poor solubility of Adenylyl cyclase type 2 agonist-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adenylyl Cyclase Type 2 (AC2) Agonist-1. The primary focus is to address challenges related to the compound's poor solubility to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: I've dissolved Adenylyl Cyclase Type 2 Agonist-1 in DMSO for my in vitro assay, but it precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A1: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. The rapid solvent exchange causes the compound to precipitate.
To prevent this, you can try the following troubleshooting steps:
-
Lower the Final Concentration: The most straightforward reason for precipitation is that the final concentration of the agonist in your medium exceeds its aqueous solubility limit. Try reducing the final working concentration.
-
Optimize Dilution Technique: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of the agonist in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of media. Always add the agonist solution to the media dropwise while gently vortexing or swirling to ensure rapid and even distribution.
-
Use Pre-warmed Media: The solubility of many compounds is temperature-dependent. Always use cell culture media that has been pre-warmed to 37°C.
-
Increase the Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, increasing the final DMSO concentration in your culture medium to 0.5% or even 1% (if your cell line can tolerate it) can help keep the compound in solution. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
Q2: My stock solution of this compound in DMSO appears cloudy or has visible particles. What should I do?
A2: A cloudy or precipitated stock solution indicates that the compound is not fully dissolved, which will lead to inaccurate dosing and unreliable experimental results. Here’s how to address this:
-
Gentle Warming: Try gently warming the stock solution in a 37°C water bath for 5-10 minutes.
-
Sonication: Brief sonication in a bath sonicator can help break up aggregates and facilitate dissolution.
-
Lower the Stock Concentration: If the above methods don't work, your stock concentration may be too high. Prepare a new stock solution at a lower concentration.
Q3: Can I use solvents other than DMSO to prepare my stock solution for in vitro experiments?
A3: Yes, other organic solvents can be used, but their compatibility with your specific assay and cell type must be considered. Common alternatives include ethanol (B145695) and dimethylformamide (DMF). It is crucial to determine the solubility of this compound in these solvents and to test the tolerance of your cells to the final concentration of the chosen solvent. A solubility screening experiment is highly recommended.
Q4: For my in vivo studies, the supplier suggests a DMSO and corn oil formulation. Is this suitable for intravenous injection?
A4: No, a DMSO and corn oil formulation is typically used for oral gavage or subcutaneous/intraperitoneal injections and is not suitable for intravenous (IV) administration. For IV dosing, the compound must be in a clear, aqueous solution. You may need to explore more advanced formulation strategies, such as using co-solvents (e.g., PEG400, propylene (B89431) glycol) or complexation agents (e.g., cyclodextrins) to achieve a soluble formulation for IV use.
Troubleshooting Guides
Issue: Compound Precipitation in Cell Culture Media During Incubation
If you observe precipitation after a few hours or days of incubating your cells with the agonist, consider the following:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The agonist may be unstable in the aqueous, physiological pH environment of the cell culture medium over time, leading to degradation and precipitation of less soluble byproducts. | Perform media changes with freshly prepared agonist-containing media every 24-48 hours. |
| Interaction with Media Components | Components in the serum or basal media (e.g., proteins, salts) can interact with the agonist, reducing its solubility over time. | If compatible with your cell line, consider using serum-free media or a different basal media formulation. |
| Media Evaporation | In long-term experiments, evaporation of the culture medium can increase the concentration of all components, including the agonist, potentially exceeding its solubility limit. | Ensure proper humidification of your incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
Data Presentation
The following table provides representative solubility data for a poorly soluble compound like this compound in common laboratory solvents. Note: This is an illustrative table, and it is highly recommended that you perform your own solubility testing.
| Solvent | Solubility at 25°C (mg/mL) | Notes |
| Water | < 0.1 | Practically insoluble |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.1 | Practically insoluble |
| DMSO | > 50 | Highly soluble |
| Ethanol | ~ 10 | Soluble |
| Dimethylformamide (DMF) | > 40 | Highly soluble |
| PEG400 (100%) | ~ 25 | Soluble |
| Propylene Glycol (100%) | ~ 15 | Soluble |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
Objective: To determine the maximum soluble concentration of the agonist in your experimental aqueous buffer (e.g., cell culture medium).
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Ensure the compound is fully dissolved.
-
Prepare Serial Dilutions in DMSO: Create a series of 2-fold dilutions of your stock solution in DMSO.
-
Addition to Aqueous Buffer: In a clear multi-well plate (e.g., a 96-well plate), add a fixed volume of your aqueous buffer (e.g., 198 µL of pre-warmed cell culture medium) to each well.
-
Add Agonist Dilutions: Add a small, consistent volume of each DMSO dilution to the corresponding wells (e.g., 2 µL). This will create a range of final agonist concentrations with a constant final DMSO percentage. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength around 600 nm. An increase in absorbance indicates precipitation. The highest concentration that remains clear is your approximate aqueous solubility limit under these conditions.
Visualizations
Adenylyl Cyclase 2 Signaling Pathway
Caption: Simplified signaling pathway of Adenylyl Cyclase Type 2 (AC2).
Experimental Workflow for Improving Solubility
Caption: Troubleshooting workflow for addressing solubility issues.
Technical Support Center: Minimizing Experimental Variability with AC2 Agonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Adenylyl Cyclase 2 (AC2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize experimental variability and obtain reliable, reproducible data when studying AC2 activation.
Understanding AC2 Activation
Adenylyl Cyclase 2 (AC2) is a membrane-bound enzyme that synthesizes the second messenger cyclic AMP (cAMP) from ATP. Unlike some other adenylyl cyclase isoforms, AC2 is not directly activated by common research compounds like forskolin (B1673556) derivatives with high selectivity. Instead, its activity is primarily stimulated by:
-
G protein βγ subunits (Gβγ): Released upon activation of Gi/o-coupled G protein-coupled receptors (GPCRs).
-
Protein Kinase C (PKC): Activated by Gq-coupled GPCRs.
Therefore, compounds referred to as "AC2 agonists" are typically agonists for GPCRs that couple to these pathways, thereby indirectly activating AC2. This indirect activation mechanism introduces potential sources of variability that require careful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in experiments measuring AC2 activity?
A1: High variability in AC2 assays often stems from the multi-step nature of its indirect activation. Common sources include:
-
Cell Health and Passage Number: Inconsistent cell health, high passage numbers, or mycoplasma contamination can alter GPCR expression and signaling efficiency.
-
Reagent Quality and Handling: Degradation of agonists, ATP, or other reagents due to improper storage or handling can lead to inconsistent results. Always prepare fresh dilutions of agonists for each experiment.
-
Inconsistent Cell Seeding:
Technical Support Center: Controlling for G-protein Coupled Receptor (GPCR) Desensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for G-protein coupled receptor (GPCR) desensitization in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is GPCR desensitization and why is it critical to control for in my experiments?
A1: GPCR desensitization is the process by which a receptor's response to a stimulus diminishes over time, despite the continued presence of the agonist. This is a crucial physiological mechanism to prevent overstimulation of signaling pathways.[1] In experimental contexts, particularly in drug screening and pharmacological studies, uncontrolled desensitization can lead to an underestimation of a compound's efficacy and potency, resulting in misleading data.
Q2: What are the primary mechanisms of rapid GPCR desensitization?
A2: Rapid desensitization typically occurs within seconds to minutes of agonist exposure and is primarily driven by two key events:
-
Receptor Phosphorylation: Agonist-activated GPCRs are phosphorylated by G-protein coupled receptor kinases (GRKs) and second-messenger kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC).[2]
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, effectively "arresting" the signal, and initiates receptor internalization.[3]
Q3: What is the difference between homologous and heterologous desensitization?
A3:
-
Homologous desensitization is agonist-specific, meaning only the activated receptor subtype is desensitized. This process is primarily mediated by GRKs which selectively phosphorylate agonist-occupied receptors.[3][4]
-
Heterologous desensitization is agonist-nonspecific, where the activation of one GPCR subtype leads to the desensitization of other, non-activated GPCRs. This is typically mediated by second-messenger kinases (PKA, PKC) that can phosphorylate various GPCRs, not just the one that was initially stimulated.[5][6]
Q4: How can I experimentally distinguish between homologous and heterologous desensitization?
A4: To differentiate between these two mechanisms, you can design an experiment where you pre-treat cells with an agonist for one receptor (Receptor A) and then measure the response of a different receptor (Receptor B) to its specific agonist. If the response of Receptor B is diminished, it indicates heterologous desensitization. A control experiment would show that pre-treatment with the agonist for Receptor A desensitizes Receptor A itself (homologous desensitization).
Signaling Pathways and Experimental Workflows
GPCR Desensitization and Internalization Pathway
Caption: Canonical pathway of GPCR desensitization and internalization.
Troubleshooting Guides
β-Arrestin Recruitment Assays
These assays, often utilizing technologies like BRET, FRET, or enzyme fragment complementation (EFC), are crucial for directly measuring a key step in desensitization.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Constitutive receptor activity (high receptor expression). | Optimize receptor expression levels. For transient transfections, perform a DNA titration. For stable cell lines, screen clones for moderate expression.[7] |
| Endogenous agonists in serum. | Serum-starve cells for 2-4 hours before the assay.[8] | |
| Low Signal-to-Noise Ratio or No Signal | Inefficient β-arrestin recruitment by the specific GPCR. | Co-express a different β-arrestin isoform (β-arrestin 1 vs. 2) as some GPCRs show isoform preference. |
| Incorrect agonist concentration or incubation time. | Perform a time-course experiment (e.g., 30, 60, 90, 120 minutes) and a full agonist dose-response curve to determine optimal conditions.[8] | |
| Low cell density. | Perform a cell titration experiment to find the optimal cell number per well that yields a robust signal. | |
| Inconsistent Results | Cell passage number variability. | Use cells within a consistent and low passage number range for all experiments. |
| Reagent preparation or dispensing errors. | Ensure proper mixing of reagents and calibrate pipettes and dispensers regularly. |
GPCR Internalization Assays (Cell-Based ELISA)
This method quantifies the number of receptors remaining on the cell surface after agonist stimulation.
| Issue | Potential Cause | Recommended Solution |
| High Background (Low Apparent Internalization) | Insufficient agonist stimulation (time or concentration). | Optimize agonist concentration and incubation time. A time-course (e.g., 15, 30, 60, 90 minutes) is recommended. |
| Antibody not specific to the extracellular epitope. | Verify antibody specificity through controls like non-transfected cells. | |
| Incomplete blocking of non-specific binding sites. | Increase blocking time (e.g., to 2 hours) or try a different blocking agent (e.g., 5% non-fat milk). | |
| High Variability Between Wells | Uneven cell seeding or cell detachment during washes. | Ensure plates are coated properly (e.g., with Poly-D-Lysine) and perform washes gently. |
| Inconsistent incubation times. | Use a multichannel pipette or automated liquid handler for simultaneous additions. | |
| No Internalization Detected | The receptor does not internalize via the β-arrestin pathway. | Investigate alternative internalization mechanisms (e.g., caveolin-dependent). |
| The epitope tag is cleaved or masked. | Verify the integrity of the tagged receptor via Western blot. |
Quantitative Data Summary
Comparison of Agonist-Induced β-Arrestin 2 Recruitment to the Dopamine (B1211576) D2 Receptor
The following table summarizes the potency (EC50) and efficacy of various agonists in recruiting β-arrestin 2 to the human Dopamine D2S receptor, as measured by BRET.[9]
| Agonist | EC50 (nM) | Efficacy (% of Dopamine) |
| Dopamine | 49 | 100 |
| Quinpirole | 75 | 101 ± 2 |
| Apomorphine | 114 | 82 ± 3 |
| Bromocriptine | 23 | 64 ± 5 |
| Aripiprazole | 112 | 17 ± 5 |
Data are presented as mean ± S.E.M.
In Vitro Potency (IC50) of Selected GRK Inhibitors
This table provides a comparison of the inhibitory potency of different small molecules against various GRK subfamilies. Understanding inhibitor selectivity is crucial for dissecting the roles of specific GRKs in desensitization.
| Inhibitor | GRK1 IC50 (nM) | GRK2 IC50 (nM) | GRK5 IC50 (nM) | Reference |
| Balanol | 4100 | 35 | 440 | [10] |
| CMPD101 | 3100 | 18 | 2300 | [11] |
| CCG215022 | 3900 | 150 | 380 | [11] |
| GSK180736A | >10,000 | 25 | >10,000 | N/A |
| GSK2163632A | 125 | >10,000 | 320 | N/A |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol outlines the general steps for a commercially available β-arrestin recruitment assay, such as the PathHunter® assay.
Caption: Workflow for a typical β-arrestin recruitment assay.
Methodology:
-
Cell Plating: Seed PathHunter® cells (engineered to co-express a ProLink-tagged GPCR and an Enzyme Acceptor-tagged β-arrestin) into 384-well white, solid-bottom assay plates at a density of 5,000-10,000 cells per well.[3]
-
Incubation: Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.[3]
-
Compound Preparation: Prepare serial dilutions of your test compounds in an appropriate assay buffer.
-
Agonist Stimulation: Add the diluted compounds to the cell plates. For antagonist screening, pre-incubate with the antagonist before adding a known agonist at its EC80 concentration.
-
Incubation: Incubate the plates for 60-90 minutes at 37°C or room temperature, depending on the receptor's kinetics.[3]
-
Detection: Add the chemiluminescent detection reagents according to the manufacturer's instructions.
-
Final Incubation: Incubate at room temperature for 60 minutes to allow for signal development.
-
Data Acquisition: Read the chemiluminescence on a compatible plate reader. The signal is proportional to the extent of β-arrestin recruitment.
Protocol 2: GPCR Internalization Assay (Whole-Cell ELISA)
This protocol allows for the quantification of cell-surface receptors using an antibody against an N-terminal epitope tag (e.g., FLAG or HA).
Caption: Workflow for a whole-cell ELISA to measure GPCR internalization.
Methodology:
-
Plate Coating: Coat 24-well plates with 0.01% Poly-D-Lysine for 15 minutes, wash with PBS, and let dry.
-
Cell Seeding: Seed HEK-293 cells transiently or stably expressing the N-terminally tagged GPCR of interest and allow them to adhere overnight.
-
Agonist Treatment: Replace the medium with serum-free medium for 1-2 hours. Then, treat the cells with the desired concentration of agonist for a specified time course (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Fixation: Wash the cells with ice-cold TBS and fix with 4% paraformaldehyde (PFA) for 20 minutes at room temperature.
-
Blocking: Wash three times with TBS and block with 1% BSA in TBS for 1-2 hours at room temperature.
-
Antibody Incubation: Incubate with an HRP-conjugated anti-tag antibody (e.g., anti-FLAG M2) diluted in blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with TBS.
-
Detection: Add TMB-ELISA substrate solution and incubate until a blue color develops.
-
Stopping Reaction: Stop the reaction by adding 1 M H2SO4. The color will change to yellow.
-
Data Acquisition: Measure the absorbance at 450 nm. A decrease in absorbance corresponds to an increase in receptor internalization.
References
- 1. Partial agonists and G protein-coupled receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homologous desensitization - Wikipedia [en.wikipedia.org]
- 5. G protein-coupled receptors: heterologous regulation of homologous desensitization and its implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Interpreting unexpected results with Adenylyl cyclase type 2 agonist-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Adenylyl cyclase type 2 agonist-1. The information is designed to help interpret unexpected results and optimize experimental outcomes.
Troubleshooting Guide
Researchers may encounter a variety of unexpected outcomes when working with a novel agonist. This guide provides potential explanations and solutions for common issues.
| Observed Problem | Potential Cause | Recommended Action |
| No or Low Response (Lower than expected cAMP increase) | 1. Compound Degradation: Improper storage or handling of this compound.[1] 2. Suboptimal Agonist Concentration: The concentration used may be too low to elicit a response. 3. Cell Health Issues: Cells may be unhealthy, have a low passage number, or be overgrown. 4. Incorrect Assay Conditions: Suboptimal temperature, incubation time, or buffer composition.[2] 5. High Phosphodiesterase (PDE) Activity: Endogenous PDEs can rapidly degrade cAMP.[3] 6. Low AC2 Expression: The cell line used may not express sufficient levels of Adenylyl cyclase type 2. | 1. Verify Compound Integrity: Ensure the agonist was stored at -80°C (for up to 6 months) or -20°C (for up to 1 month), protected from light.[1] Prepare fresh dilutions for each experiment. 2. Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal concentration for your cell system. The reported EC50 is 90 nM.[1][4][5][6] 3. Ensure Healthy Cell Culture: Use cells at an optimal confluency and passage number. Visually inspect cells for normal morphology before the experiment. 4. Optimize Assay Parameters: Review and optimize incubation times and temperatures. Ensure the assay buffer is at room temperature.[2] 5. Use a PDE Inhibitor: Include a broad-spectrum PDE inhibitor, such as IBMX (0.5 mM), in your assay buffer to prevent cAMP degradation.[3][7] 6. Confirm Target Expression: Verify AC2 expression in your cell line via qPCR, Western blot, or by using a positive control cell line known to express AC2. |
| High Background Signal (High basal cAMP levels) | 1. Reagent Contamination: Contamination of assay reagents or cell culture media. 2. Constitutive GPCR Activity: Some cell lines may have high basal G-protein coupled receptor (GPCR) activity.[8] 3. Suboptimal Reagent Concentrations: Incorrect concentrations of ATP or MgCl₂ can lead to non-specific enzyme activity. | 1. Use Fresh Reagents: Prepare fresh assay buffers and media for each experiment. 2. Cell Line Characterization: Establish the basal cAMP level of your unstimulated cells. If constitutively high, consider using a different cell line. 3. Reagent Titration: Optimize the concentrations of key assay components like ATP and MgCl₂. |
| Inconsistent or Variable Results | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes.[2] 2. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. 3. Edge Effects: Evaporation and temperature gradients in the outer wells of a plate. 4. Compound Solubility Issues: The agonist may not be fully dissolved in the assay medium. | 1. Calibrate Pipettes: Regularly calibrate pipettes. Use reverse pipetting for viscous solutions. 2. Ensure Homogenous Cell Suspension: Thoroughly mix cell suspension before and during plating. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or water. 4. Ensure Proper Dissolution: Prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute to the final concentration in the assay buffer, ensuring thorough mixing.[6] |
| Biphasic or Bell-Shaped Dose-Response Curve | 1. Receptor Desensitization: At high concentrations, prolonged agonist exposure can lead to receptor desensitization and downregulation.[9] 2. Off-Target Effects: At higher concentrations, the agonist may interact with other signaling molecules, leading to inhibitory effects.[9] 3. Substrate Depletion: High enzyme activity at high agonist concentrations could deplete the ATP substrate. 4. GPCR Dimerization: The presence of receptor homodimers can lead to complex binding kinetics and bell-shaped competition curves.[10] | 1. Reduce Incubation Time: Perform a time-course experiment to determine the optimal incubation time before desensitization occurs. 2. Investigate Off-Target Effects: Use antagonist or siRNA knockdown of other potential targets to assess specificity. 3. Ensure Sufficient Substrate: Use an optimal ATP concentration in your assay. 4. Advanced Data Analysis: Fit the data to a biphasic or bell-shaped curve model to better understand the underlying pharmacology.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the expected potency of this compound?
A1: this compound is a potent agonist with a reported EC50 of 90 nM for Adenylyl cyclase type 2 (AC2).[1][4][5][6] This value may vary depending on the cell type and experimental conditions.
Q2: How should I prepare and store this compound?
A2: For long-term storage, the compound should be kept at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] It is recommended to prepare a concentrated stock solution in a solvent like DMSO (e.g., 10 mM) and then make fresh dilutions in your aqueous assay buffer for each experiment to avoid repeated freeze-thaw cycles.[6]
Q3: My dose-response curve is shifted to the right (higher EC50) compared to the published value. What could be the reason?
A3: A rightward shift in the dose-response curve indicates lower potency in your assay system. Several factors could contribute to this:
-
High Cell Density: Using too many cells can deplete the effective concentration of the agonist.[11]
-
Presence of Antagonistic Components: Components in your cell culture medium (e.g., serum) or the cells themselves may be producing endogenous molecules that compete with the agonist.
-
Low Receptor Expression: The level of AC2 expression in your cells will directly impact the observed potency.
-
Assay Conditions: Factors like temperature, pH, and incubation time can all influence the outcome.
Q4: Can this compound be used in vivo?
Q5: I see a decrease in cAMP levels at very high concentrations of the agonist. Is this expected?
A5: A decrease in response at high agonist concentrations can result in a biphasic or bell-shaped dose-response curve. This is not uncommon for GPCR agonists and can be due to several factors, including receptor desensitization, activation of negative feedback loops, or potential off-target effects at high concentrations.[9][12] It is important to characterize this effect and focus on the ascending part of the curve for determining potency.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is a general guideline for measuring cAMP accumulation in cultured cells treated with this compound.
-
Cell Seeding:
-
Seed adherent cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to attach overnight.[13]
-
For suspension cells, they can be used on the day of the experiment.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a stimulation buffer (e.g., HBSS or serum-free media) containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX.[3]
-
Prepare serial dilutions of the agonist in the stimulation buffer to create a range of concentrations for the dose-response curve (e.g., 1 nM to 100 µM).
-
-
Agonist Stimulation:
-
Remove the cell culture medium from the wells.
-
Add the prepared agonist dilutions to the cells.
-
Incubate for a predetermined optimal time (e.g., 15-30 minutes) at 37°C.[14]
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Measure the intracellular cAMP concentration using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw data from your samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.[15]
-
Signaling Pathways and Workflows
Adenylyl Cyclase Type 2 Signaling Pathway
Adenylyl cyclase type 2 (AC2) is stimulated by Gs alpha subunits and G beta-gamma subunits, leading to the conversion of ATP to cyclic AMP (cAMP).[16] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses.
Experimental Workflow for Troubleshooting Low Response
This workflow outlines the logical steps to diagnose the cause of a low or absent response in your experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. biocat.com [biocat.com]
- 5. invivochem.net [invivochem.net]
- 6. This compound - Immunomart [immunomart.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. GPCRs Revisited: New Insights Lead to Novel Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unintended Effects of GPCR-Targeted Drugs on the Cancer Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. revvity.com [revvity.com]
- 14. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 16. ADCY2 - Wikipedia [en.wikipedia.org]
Frequently Asked Questions (FAQs) about AC2 Signaling
A technical support center with troubleshooting guides and FAQs has been created to address specific issues researchers, scientists, and drug development professionals may encounter when studying cell culture conditions for optimal Adenylyl Cyclase 2 (AC2) signaling.
Q1: What is Adenylyl Cyclase 2 (AC2) and what is its primary function in cellular signaling?
Adenylyl Cyclase 2 (AC2) is a membrane-bound enzyme that belongs to the adenylyl cyclase family. Its main function is to catalyze the conversion of ATP into cyclic AMP (cAMP), a crucial second messenger. This cAMP then goes on to activate downstream signaling pathways, such as the Protein Kinase A (PKA) pathway, which plays a role in a wide array of cellular processes including gene expression, metabolism, and cell growth.
Q2: Which cell lines are suitable for studying AC2 signaling?
Several cell lines can be used for studying AC2 signaling. The choice of cell line often depends on the specific research question. Human Embryonic Kidney (HEK293) cells are a popular choice as they can be easily transfected to overexpress AC2. Other cell lines that endogenously express AC2 and are used in research include various neuronal cell lines, as AC2 is highly expressed in the brain.
Q3: What are the typical methods to measure AC2 activity?
The activity of AC2 is typically assessed by measuring the intracellular levels of its product, cAMP. Common methods include:
-
Enzyme-linked immunosorbent assays (ELISAs): These are antibody-based assays that provide a quantitative measurement of cAMP levels.
-
Förster resonance energy transfer (FRET)-based biosensors: These are genetically encoded sensors that allow for real-time monitoring of cAMP dynamics in living cells.
-
Luciferase-based reporter assays: These assays use a reporter gene, such as luciferase, under the control of a cAMP-responsive element (CRE) to indirectly measure cAMP levels.
Troubleshooting Guide for AC2 Signaling Experiments
| Problem | Possible Cause | Recommended Solution |
| Low or no detectable cAMP production after stimulation | 1. Inefficient AC2 expression: The cells may not be expressing enough functional AC2. 2. Inactive Gs protein: The Gs protein that stimulates AC2 may not be properly activated. 3. Presence of inhibitors: The experimental conditions may contain inhibitors of AC2 or Gs protein. | 1. Verify AC2 expression: Use techniques like Western blotting or qPCR to confirm the expression of AC2. 2. Use a direct activator: Stimulate the cells with forskolin, a direct activator of most adenylyl cyclases, to bypass the Gs protein. 3. Check for inhibitors: Ensure that the cell culture media and reagents are free from known inhibitors of the cAMP signaling pathway. |
| High basal cAMP levels without stimulation | 1. Constitutive AC2 activity: The overexpressed AC2 may have high basal activity. 2. Constitutive Gs protein activation: A mutation in the Gs protein could lead to its constitutive activation. | 1. Titrate AC2 expression: Reduce the amount of AC2 plasmid used for transfection to lower its expression level. 2. Use a Gs protein inhibitor: Treat the cells with a specific inhibitor of Gs protein to reduce basal cAMP levels. |
| Inconsistent results between experiments | 1. Variation in cell density: The number of cells can affect the overall cAMP production. 2. Differences in reagent preparation: Inconsistent concentrations of stimuli or inhibitors can lead to variability. 3. Passage number of cells: The characteristics of cell lines can change over time with increasing passage number. | 1. Standardize cell seeding: Ensure that the same number of cells is seeded for each experiment. 2. Prepare fresh reagents: Prepare fresh stocks of all critical reagents for each set of experiments. 3. Use low-passage cells: Maintain a stock of low-passage cells and use them for all critical experiments. |
Experimental Protocols
Protocol 1: Measurement of cAMP Levels using ELISA
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to attach overnight.
-
Transfection: Transfect the cells with a plasmid encoding human AC2 using a suitable transfection reagent according to the manufacturer's instructions.
-
Stimulation: After 24-48 hours of transfection, replace the medium with serum-free medium containing the desired stimulus (e.g., isoproterenol) and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for the desired time (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP ELISA kit.
-
ELISA: Perform the cAMP ELISA according to the manufacturer's protocol to determine the intracellular cAMP concentration.
Visualizing AC2 Signaling and Experimental Workflows
Avoiding batch-to-batch variability of Adenylyl cyclase type 2 agonist-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges and ensure consistency when working with Adenylyl Cyclase Type 2 (AC2) Agonist-1.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with AC2 Agonist-1.
Question: We are observing significant batch-to-batch variability in the potency (EC50) of AC2 Agonist-1. What are the potential causes and how can we troubleshoot this?
Answer: Batch-to-batch variability in the potency of a small molecule agonist like AC2 Agonist-1 can stem from several factors, ranging from the compound itself to the experimental setup. A systematic approach is crucial for identifying the root cause.
Potential Causes & Troubleshooting Steps:
-
Compound Integrity and Purity:
-
Purity Verification: The purity of each new batch should be confirmed upon receipt. Minor impurities or the presence of inactive isomers can significantly alter the observed biological activity.[1]
-
Solution: Request the Certificate of Analysis (CoA) from the supplier for each batch and compare the purity data. If in-house analytical capabilities are available, perform an independent purity assessment using techniques like HPLC-MS.
-
Degradation: Improper storage or handling can lead to the degradation of the compound.
-
Solution: Ensure the compound is stored as recommended (solid at -20°C or -80°C, protected from light).[1] Aliquot stock solutions to minimize freeze-thaw cycles.[2]
-
-
Stock Solution Preparation and Storage:
-
Inaccurate Concentration: Errors in weighing the compound or dissolving it in the solvent can lead to incorrect stock solution concentrations.
-
Solution: Use a calibrated analytical balance for weighing. Ensure complete dissolution of the compound in the recommended solvent (e.g., DMSO).[1][3]
-
Instability in Solution: The agonist may not be stable in solution for extended periods.
-
Solution: Prepare fresh working solutions from a frozen stock for each experiment. It is generally recommended that stock solutions are usable for up to one month when stored at -20°C.
-
-
Assay Conditions and Protocol Variability:
-
Cell-Based Factors: The health, passage number, and density of the cells used in the assay can significantly impact the results.[2][4] High passage numbers can lead to phenotypic drift and altered drug sensitivity.[2]
-
Solution: Use cells within a consistent and low passage number range. Optimize and maintain a consistent cell seeding density for all experiments. Regularly test for mycoplasma contamination.
-
Reagent Consistency: Variations in the lot or quality of reagents such as cell culture media, serum, and assay buffers can introduce variability.[2]
-
Solution: Use reagents from the same lot for a set of comparative experiments. If a new lot is introduced, perform a bridging experiment to ensure consistency.
-
Incubation Times: Inconsistent incubation times with the agonist can lead to variable responses.
-
Solution: Strictly adhere to the optimized incubation times for both the agonist treatment and the final assay readout.
-
Table 1: Quality Control Parameters for AC2 Agonist-1
| Parameter | Recommended Specification | Analytical Method |
| Identity | Conforms to reference standard | ¹H-NMR, LC-MS |
| Purity | ≥98% | HPLC, LC-MS |
| Solubility | ≥10 mM in DMSO | Visual Inspection |
| EC50 in validated assay | Within 2-fold of the reference value (e.g., 90 nM) | cAMP accumulation assay |
Question: We are observing a lower-than-expected potency (higher EC50) for AC2 Agonist-1 in our cell-based assay. What could be the reason?
Answer: A decrease in the observed potency of AC2 Agonist-1 can be due to several factors related to the compound's stability, its interaction with assay components, or the specifics of the assay protocol.
Potential Causes & Troubleshooting Steps:
-
Compound-Related Issues:
-
Degradation: As mentioned previously, ensure the compound has been stored correctly and that stock solutions are not subjected to multiple freeze-thaw cycles.[2]
-
Precipitation: The agonist may precipitate out of the aqueous assay buffer, reducing its effective concentration.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to maintain solubility.[3] Visually inspect the media for any precipitate after adding the agonist.
-
-
Assay-Related Issues:
-
Presence of Antagonists: The serum or other components in your cell culture medium may contain substances that antagonize the effect of the agonist.
-
Solution: Perform the assay in a serum-free medium or dialyzed serum to see if the potency is restored.
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs degrade cAMP, the product of adenylyl cyclase activity. High PDE activity in your cell line will reduce the measured cAMP levels and lead to a lower apparent potency of the agonist.
-
Solution: Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Adenylyl Cyclase Type 2 (AC2)?
A1: Adenylyl Cyclase Type 2 (AC2) is a membrane-bound enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), an important second messenger in signal transduction. AC2 activity is stimulated by G-protein βγ subunits and protein kinase C (PKC).
Q2: How should I store and handle AC2 Agonist-1?
A2: For long-term storage, the solid form of AC2 Agonist-1 should be stored at -20°C or -80°C, protected from light. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use vials and stored at -80°C to minimize freeze-thaw cycles. These stock solutions are generally stable for up to one month at -20°C and up to six months at -80°C.
Q3: What is the recommended solvent for dissolving AC2 Agonist-1?
A3: AC2 Agonist-1 is typically soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it further in your aqueous assay buffer. Ensure the final DMSO concentration in your assay is low (e.g., <0.5%) to avoid solvent-induced artifacts.[3]
Q4: What are the appropriate controls for an experiment using AC2 Agonist-1?
A4: To ensure the validity of your experimental results, the following controls are recommended:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the agonist. This accounts for any effects of the solvent on the cells.
-
Positive Control: A known activator of adenylyl cyclase, such as Forskolin, to confirm that the downstream signaling pathway is functional in your cells.
-
Untreated Control: Cells that are not treated with any compound, to establish a baseline for the assay.
Q5: Could AC2 Agonist-1 have off-target effects?
A5: Like any small molecule, there is a potential for off-target effects, especially at higher concentrations. It is advisable to test the agonist in a control cell line that does not express AC2 to identify any potential off-target activity. Additionally, comparing the effects of the agonist with those of a structurally unrelated AC2 agonist can help to confirm that the observed effects are on-target.
Experimental Protocols
Protocol 1: In Vitro Adenylyl Cyclase Activity Assay (cAMP Measurement)
This protocol describes a common method for measuring the activity of AC2 in response to an agonist using a competitive immunoassay for cAMP.
Materials:
-
Cells expressing AC2 (e.g., HEK293-AC2)
-
AC2 Agonist-1
-
Forskolin (positive control)
-
IBMX (PDE inhibitor)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP Assay Kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed the AC2-expressing cells into the appropriate microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Agonist Preparation: Prepare serial dilutions of AC2 Agonist-1 and Forskolin in assay buffer containing a fixed concentration of IBMX (e.g., 500 µM). Also, prepare a vehicle control.
-
Cell Stimulation: Remove the cell culture medium and wash the cells once with assay buffer. Add the prepared agonist dilutions and controls to the respective wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the measured signal against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
Caption: Simplified signaling pathway of Adenylyl Cyclase Type 2 (AC2) activation.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Quality control workflow for a new batch of AC2 Agonist-1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Problems with cAMP assays and potential solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during cyclic AMP (cAMP) assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering potential causes and actionable solutions to ensure the accuracy and reliability of your experimental data.
High Background Signal
Question: Why is my basal cAMP signal high, even in the absence of an agonist?
Answer: A high basal cAMP signal can mask the agonist-induced signal and reduce the assay window. Several factors can contribute to this issue:
-
Constitutive Receptor Activity: Some cell lines, particularly those overexpressing the receptor of interest, may exhibit agonist-independent activity, leading to continuous cAMP production.[1]
-
High Cell Density: Too many cells per well can lead to a high basal cAMP level.[2][3] The optimal cell number needs to be determined for each cell line and assay condition.[4]
-
Phosphodiesterase (PDE) Inhibition: If using a potent phosphodiesterase (PDE) inhibitor, the basal cAMP levels might be excessively amplified.[2] Consider reducing the concentration of the PDE inhibitor or testing its absence.[2][5]
-
Serum Components: Factors in the serum of the cell culture medium can sometimes stimulate adenylyl cyclase, leading to elevated basal cAMP. It is recommended to use a serum-free stimulation buffer for the assay.
| Condition | Potential Cause | Recommended Solution |
| High Basal Signal | Constitutive receptor activity | Use a cell line with lower receptor expression or treat with an inverse agonist. |
| Too many cells per well | Optimize cell density by performing a cell titration experiment.[2][4] | |
| Overly potent PDE inhibition | Reduce the concentration of the PDE inhibitor or test in its absence.[2][5] | |
| Serum-factors in media | Use a serum-free stimulation buffer during the assay. |
Low or No Signal
Question: I am not observing a significant signal change after agonist stimulation. What could be the problem?
Answer: A weak or absent signal can be due to several factors ranging from experimental setup to reagent issues:
-
Low Cell Number: An insufficient number of cells per well will produce a weak signal.[2] A cell titration experiment is recommended to find the optimal cell density.[6]
-
Poor Cell Health: Ensure that the cells are healthy, viable, and within a low passage number.[1]
-
Suboptimal Agonist Concentration or Incubation Time: It is crucial to perform a dose-response curve to determine the optimal agonist concentration (often the EC80 is used for antagonist assays).[1] Additionally, a time-course experiment will identify the peak stimulation time.[1]
-
cAMP Degradation: Endogenous phosphodiesterases (PDEs) rapidly degrade cAMP. Including a PDE inhibitor, such as IBMX, in the stimulation buffer is often necessary to allow for cAMP accumulation.[7][8]
-
Reagent or Instrument Issues: Always prepare fresh reagents and verify that the plate reader settings are correct for your specific assay kit.[1][9] Forgetting to add a crucial reagent or adding reagents in the wrong order can also lead to no signal.[10]
| Condition | Potential Cause | Recommended Solution |
| Low/No Signal | Insufficient cell number | Increase the number of cells per well based on a titration experiment.[2] |
| Poor cell viability | Use healthy, low-passage cells and confirm viability.[1] | |
| Suboptimal agonist stimulation | Optimize agonist concentration and incubation time through dose-response and time-course studies.[1] | |
| cAMP degradation by PDEs | Include a PDE inhibitor (e.g., 0.5 mM IBMX) in the stimulation buffer.[7][8] | |
| Reagent or instrument error | Prepare fresh reagents, confirm correct plate reader settings, and double-check the assay protocol.[1][9][10] |
High Well-to-Well Variability
Question: My replicate wells show significant variability, resulting in large error bars. What are the common causes?
Answer: High variability can compromise the reliability of your data. The following are common culprits:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a major source of variability.[1] Ensure the cell suspension is homogeneous by gentle and thorough mixing before and during plating.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents will lead to variable results.[1] Calibrate pipettes regularly and use fresh tips for each addition.[9]
-
Edge Effects: Wells on the periphery of the plate are more susceptible to evaporation, which can alter reagent concentrations. To mitigate this, avoid using the outer wells or ensure proper plate sealing during incubations.[11]
-
Temperature Gradients: Uneven temperature across the plate during incubation can affect enzymatic reactions. Ensure the plate is incubated in a stable temperature environment.[12]
-
Bubbles in Wells: Bubbles can interfere with light paths in absorbance, fluorescence, and luminescence assays, leading to inaccurate readings.[12] Be careful during reagent addition to avoid bubble formation.
| Condition | Potential Cause | Recommended Solution |
| High Variability | Uneven cell distribution | Thoroughly mix cell suspension before and during plating.[1] |
| Inaccurate pipetting | Calibrate pipettes, use fresh tips, and ensure proper technique.[1][9] | |
| Edge effects | Avoid using outer wells or use plate sealers during incubations.[11] | |
| Inconsistent temperature | Ensure uniform temperature across the plate during all incubation steps.[12] | |
| Bubbles in wells | Pipette reagents carefully to avoid introducing bubbles.[12] |
Quantitative Data Summary
The following tables summarize quantitative data on how key experimental parameters can influence cAMP assay results.
Table 1: Effect of Cell Density on Signal-to-Background Ratio
| Cell Density (cells/well) | Basal Signal (RLU) | Stimulated Signal (RLU) | Signal-to-Background Ratio |
| 1,000 | 10,000 | 200,000 | 20.0 |
| 5,000 | 50,000 | 800,000 | 16.0 |
| 10,000 | 150,000 | 1,000,000 | 6.7 |
| 20,000 | 400,000 | 1,200,000 | 3.0 |
Note: Data is illustrative. Optimal cell density provides the best balance between a low basal signal and a robust stimulated signal, maximizing the assay window.[3][4]
Table 2: Impact of Agonist Incubation Time on EC50 Value
| Incubation Time (minutes) | EC50 (nM) |
| 5 | 15.2 |
| 15 | 8.5 |
| 30 | 5.1 |
| 60 | 5.3 |
| 120 | 7.9 |
Note: Data is illustrative. The apparent potency (EC50) of an agonist can change with incubation time. A time-course experiment is necessary to determine when the maximal response is achieved and the system is at or near equilibrium.[1] A 30-minute incubation is common for many cAMP assays.[13]
Table 3: Effect of PDE Inhibitor (IBMX) on Assay Window
| IBMX Concentration (mM) | Basal cAMP (pmol/well) | Stimulated cAMP (pmol/well) | Assay Window (Stimulated/Basal) |
| 0 | 0.5 | 2.5 | 5 |
| 0.1 | 1.2 | 15.0 | 12.5 |
| 0.5 | 2.0 | 35.0 | 17.5 |
| 1.0 | 5.0 | 40.0 | 8 |
Note: Data is illustrative. The inclusion of a PDE inhibitor like IBMX is often critical for accumulating a measurable cAMP signal.[8] The optimal concentration will enhance the signal from the agonist while keeping the basal signal at an acceptable level.[2]
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol provides a general workflow for a competitive immunoassay HTRF-based cAMP assay.
Materials:
-
Cells expressing the GPCR of interest
-
HTRF cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate antibody)
-
Agonists, antagonists, or test compounds
-
Stimulation buffer (e.g., HBSS with 0.1% BSA, 5 mM HEPES, and 0.5 mM IBMX)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Compound Addition:
-
Stimulation:
-
Seal the plate and incubate at room temperature for the optimized duration (typically 30 minutes).[13]
-
-
Detection:
-
Add 5 µL of cAMP-d2 conjugate solution to each well.
-
Add 5 µL of anti-cAMP cryptate antibody solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.[3]
-
-
Signal Reading:
Protocol 2: Competitive ELISA for cAMP
This protocol outlines a general procedure for a competitive enzyme-linked immunosorbent assay (ELISA) to measure cAMP levels.
Materials:
-
Cell lysates or samples
-
cAMP ELISA kit (containing anti-cAMP antibody-coated plate, HRP-cAMP conjugate, standards, wash buffer, and substrate)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample and Standard Preparation:
-
Prepare cell lysates according to the kit's instructions.
-
Prepare a serial dilution of the cAMP standard provided in the kit.[11]
-
-
Assay Procedure:
-
Add 50 µL of standard or sample to the appropriate wells of the anti-cAMP antibody-coated plate.[11]
-
Add 25 µL of HRP-cAMP conjugate to each well.
-
Add 25 µL of anti-cAMP antibody solution to each well.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Aspirate the contents of the wells and wash each well 4 times with 1X Wash Buffer.[10]
-
-
Substrate Incubation:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.[15]
-
-
Stopping the Reaction:
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.[11]
-
-
Absorbance Reading:
-
Read the absorbance at 450 nm on a microplate reader. The optical density is inversely proportional to the cAMP concentration.[11]
-
Protocol 3: Luminescence-Based cAMP Assay (e.g., cAMP-Glo™)
This protocol provides a general workflow for a bioluminescent cAMP assay.
Materials:
-
Cells expressing the GPCR of interest
-
cAMP-Glo™ Assay kit (containing Lysis Buffer, Detection Solution with PKA, and Kinase-Glo® Reagent)
-
Agonists, antagonists, or test compounds
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Cell Treatment:
-
Plate cells at the optimized density in a white-walled assay plate.
-
Treat cells with the test compound for the desired length of time to modulate cAMP levels.[16]
-
-
Cell Lysis:
-
Add cAMP-Glo™ Lysis Buffer to each well.
-
Incubate with shaking for 15 minutes at room temperature to lyse the cells and release cAMP.[16]
-
-
cAMP Detection:
-
Add the prepared cAMP Detection Solution (containing PKA) to each well.
-
Incubate for 20 minutes at room temperature. During this time, PKA is activated by the cAMP present in the lysate, consuming ATP.[16]
-
-
ATP Detection:
-
Luminescence Measurement:
-
Measure the luminescent signal using a plate-reading luminometer. The luminescence is inversely proportional to the amount of cAMP in the sample.[2]
-
Visualizations
cAMP Signaling Pathway
Caption: Gs/Gi signaling pathway leading to cAMP modulation.
General cAMP Assay Workflow
Caption: A typical workflow for a cell-based cAMP assay.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting cAMP assay issues.
References
- 1. cAMP-Glo™ Assay [promega.sg]
- 2. promega.com [promega.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. revvity.com [revvity.com]
- 8. In Vivo Assessment of Local Phosphodiesterase Activity Using Tailored Cyclic Nucleotide–Gated Channels as Camp Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 10. abcam.cn [abcam.cn]
- 11. cloud-clone.com [cloud-clone.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. ELISA Protocols [sigmaaldrich.com]
- 16. ulab360.com [ulab360.com]
Technical Support Center: Validating Antibody Specificity for Adenylyl Cyclase Type 2 (ADCY2)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of antibodies targeting Adenylyl Cyclase Type 2 (ADCY2).
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of ADCY2 in a Western Blot?
A1: The predicted molecular weight of human Adenylyl Cyclase Type 2 (ADCY2) is approximately 124 kDa.[1] However, the observed molecular weight in a Western Blot may vary due to post-translational modifications such as glycosylation.[2][3][4] Some studies have reported an apparent molecular weight of around 140 kDa for ADCY2.[5] It is also possible to observe higher molecular weight bands, potentially corresponding to protein dimers.
Q2: Which tissues or cell lines can be used as positive and negative controls for ADCY2 expression?
A2: ADCY2 is highly expressed in the brain, particularly in the cortex and hippocampus.[5] Therefore, brain tissue lysates can serve as a reliable positive control. For negative controls, it is recommended to use tissues with low or no reported ADCY2 expression. Additionally, the use of ADCY2 knockout (KO) cell lines or tissues provides the most definitive negative control.[6][7]
Q3: My Western Blot shows multiple non-specific bands. What could be the cause and how can I resolve this?
A3: The presence of multiple non-specific bands can be attributed to several factors, including high primary or secondary antibody concentrations, insufficient blocking, or sample degradation.[5][8][9][10] To address this, consider optimizing the antibody dilutions, extending the blocking time, and ensuring the use of fresh protease inhibitors in your lysis buffer.[9] Using an affinity-purified primary antibody can also help reduce non-specific binding.
Q4: I am not detecting any signal in my Western Blot for ADCY2. What are the possible reasons?
A4: A weak or absent signal could be due to low ADCY2 expression in your sample, inefficient protein transfer, or suboptimal antibody concentrations.[8] Ensure you are using a sufficient amount of protein lysate, especially for cells with low endogenous expression. You can also try enriching your sample for ADCY2 through immunoprecipitation.[9] Verifying the transfer efficiency with a Ponceau S stain and optimizing the primary and secondary antibody concentrations and incubation times are also crucial steps.
Q5: What is the best method to definitively validate the specificity of my ADCY2 antibody?
A5: The gold standard for antibody validation is the use of knockout (KO) models.[6][7] Testing your antibody on lysate from a cell line or tissue where the ADCY2 gene has been knocked out should result in the absence of the specific band corresponding to ADCY2, confirming the antibody's specificity.
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| High Background | Primary or secondary antibody concentration too high. | Decrease the antibody concentration. Perform a titration to find the optimal concentration. |
| Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Use 5% non-fat dry milk or BSA in TBST. | |
| Inadequate washing. | Increase the number and duration of washes. Use a buffer containing a detergent like Tween-20.[8][10] | |
| Weak or No Signal | Low abundance of ADCY2 in the sample. | Increase the amount of protein loaded per lane (up to 50 µg). Consider using immunoprecipitation to enrich for ADCY2. |
| Suboptimal primary/secondary antibody concentration. | Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C for the primary antibody).[8] | |
| Inefficient protein transfer. | Verify transfer with Ponceau S staining. For large proteins like ADCY2, consider a wet transfer overnight at 4°C. | |
| Non-Specific Bands | Primary antibody concentration is too high. | Reduce the primary antibody concentration and/or incubation time. |
| Sample degradation. | Use fresh samples and always add protease inhibitors to the lysis buffer.[9] | |
| Cross-reactivity of the secondary antibody. | Run a control with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody. | |
| Incorrect Band Size | Post-translational modifications (e.g., glycosylation). | Treat the lysate with enzymes that remove the specific modification (e.g., PNGase F for N-linked glycosylation) to see if the band shifts to the expected molecular weight.[2][3] |
| Protein degradation. | Ensure proper sample handling and the use of protease inhibitors. | |
| Splice variants or protein dimers. | Consult literature and databases for known isoforms. For dimers, ensure complete denaturation and reduction of the sample. |
Immunofluorescence (IF) / Immunohistochemistry (IHC)
| Problem | Possible Cause | Recommended Solution |
| High Background | Non-specific binding of primary or secondary antibody. | Decrease antibody concentrations. Ensure adequate blocking with serum from the same species as the secondary antibody. |
| Autofluorescence of the tissue. | Use an autofluorescence quenching kit or appropriate spectral imaging to subtract the background. | |
| Weak or No Signal | Low antigen expression. | Use an antigen retrieval method for IHC. For IF, consider using a brighter fluorophore or a signal amplification system. |
| In-accessible epitope. | For intracellular targets in IF, ensure proper cell permeabilization (e.g., with Triton X-100 or saponin). | |
| Inactive antibody. | Ensure proper storage of the antibody and avoid repeated freeze-thaw cycles. | |
| Non-Specific Staining | Cross-reactivity of the antibody. | Perform a peptide competition assay by pre-incubating the antibody with the immunizing peptide. |
| Endogenous enzyme activity (for IHC with enzymatic detection). | Perform appropriate blocking steps (e.g., with hydrogen peroxide for peroxidase). |
Experimental Protocols
Western Blotting Protocol for ADCY2
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load 20-50 µg of protein lysate per well on a 7.5% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane. For a protein of ~124 kDa like ADCY2, a wet transfer at 100V for 90 minutes or overnight at 20V at 4°C is recommended.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the ADCY2 primary antibody diluted in the blocking buffer. A starting dilution of 1:1000 is recommended, but this should be optimized. Incubate overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer (typically 1:5000 to 1:10000) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Immunoprecipitation (IP) Protocol for ADCY2
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) containing protease inhibitors.
-
-
Pre-clearing:
-
Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 1-5 µg of the ADCY2 primary antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Wash the beads three to five times with ice-cold lysis buffer.
-
-
Elution:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluate by Western blotting using the ADCY2 antibody.
-
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. Post Translational Modification [sigmaaldrich.com]
- 3. news-medical.net [news-medical.net]
- 4. Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arp1.com [arp1.com]
- 6. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. clyte.tech [clyte.tech]
- 10. assaygenie.com [assaygenie.com]
Technical Support Center: Controlling for PKC-mediated Effects on AC2 Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interplay between Protein Kinase C (PKC) and adenylyl cyclase 2 (AC2).
Frequently Asked Questions (FAQs)
Q1: What is the general effect of Protein Kinase C (PKC) activation on adenylyl cyclase 2 (AC2) activity?
A1: Generally, activation of PKC stimulates the activity of AC2. Treatment of cells expressing AC2 with PKC activators, such as phorbol (B1677699) esters (e.g., PMA), leads to the phosphorylation of AC2 and an increase in its basal enzymatic activity.[1][2] This stimulation enhances the enzyme's maximum reaction rate (Vmax) without altering its affinity for its substrate (Km).[1]
Q2: Which specific PKC isoforms are known to regulate AC2?
A2: Several PKC isoforms have been implicated in the regulation of adenylyl cyclases. Specifically for AC2, studies have suggested roles for conventional and novel PKC isoforms, including PKCα, PKCε, and PKCμ.[3][4] Different isoforms may be involved depending on the specific signaling pathway being investigated.[4]
Q3: What are the key phosphorylation sites on AC2 targeted by PKC?
A3: Research indicates that the stimulatory effect of PKC on AC2 is primarily mediated through the phosphorylation of serine residues at positions 490 and 543 (Ser490 and Ser543).[5][6] A double phosphorylation-deficient mutant (S490A/S543A) of AC2 is insensitive to stimulation by PKC activators.[5][6] An earlier proposed site, Threonine-1057, is now considered not to be the major determinant for PKC-mediated AC2 regulation.[5][6]
Q4: How can I pharmacologically activate or inhibit PKC in my experiments?
A4:
-
Activation: Phorbol esters like Phorbol 12-myristate 13-acetate (PMA) and Phorbol 12,13-dibutyrate (PDBu) are potent activators of conventional and novel PKC isoforms.[1][3][7]
-
Inhibition: Several inhibitors are available. Staurosporine is a broad-spectrum protein kinase inhibitor that blocks PKC-mediated effects on AC2.[1] More specific inhibitors include GF 109203X (inhibits PKCα, βI, βII, γ, δ, and ε) and Ro-32-0432 (inhibits PKCα, β1, and ε).[3]
Q5: Beyond pharmacological agents, what molecular tools can be used to control for PKC's effect on AC2?
A5: Molecular biology techniques offer more specific control:
-
Dominant-Negative Mutants: Expressing a kinase-dead PKC mutant (e.g., by mutating a key lysine (B10760008) in the ATP-binding domain) can inhibit endogenous PKC signaling.[8][9][10] This approach helps confirm that the observed effects are genuinely PKC-dependent.
-
Constitutively Active Mutants: Expressing the catalytic domain of a PKC isoform without its inhibitory regulatory domain creates a constitutively active kinase to stimulate the pathway without pharmacological agents.[9][11]
-
Site-Directed Mutagenesis of AC2: Mutating the PKC phosphorylation sites on AC2 (S490A/S543A) can directly test whether PKC's effect is mediated through direct phosphorylation of the enzyme.[5][6]
Signaling Pathway and Experimental Workflow Diagrams
Caption: PKC activation stimulates AC2 via direct phosphorylation.
Caption: Workflow for assessing PKC's effect on AC2 activity.
Troubleshooting Guides
Q: My PKC activator (PMA) is not increasing AC2 activity. What could be wrong?
A: This could be due to several factors:
-
Cell Type Specificity: The coupling between PKC and AC2 can be cell-type specific. Ensure that the cell line you are using expresses the necessary PKC isoforms (e.g., α, ε) that mediate this effect.[4]
-
PMA Treatment Duration: Prolonged exposure (e.g., >20 hours) to PMA can lead to the downregulation and degradation of certain PKC isoforms, which would abolish the response.[4][12] Acute treatment (e.g., minutes to a few hours) is typically used to observe direct activation.
-
Reagent Quality: Ensure your PMA is fresh and has been stored correctly, protected from light, to maintain its activity.
-
Assay Conditions: Verify your adenylyl cyclase assay is working correctly. Use a direct AC activator like forskolin (B1673556) as a positive control to confirm the assay's validity.[3]
-
Incorrect PKC Isoforms: Your cells might predominantly express PKC isoforms that do not stimulate AC2 or may even be inhibitory in certain contexts.[13]
Q: I'm seeing inconsistent results between experiments when measuring AC2 activity. How can I improve reproducibility?
A: Inconsistent results in enzyme assays often stem from technical variability.[14]
-
Standardize Sample Preparation: Ensure that cell lysis or membrane preparation is highly consistent. The presence of proteases or phosphatases can affect both AC2 and its phosphorylation state.[15]
-
Check Assay Components: Prepare fresh buffers for each experiment. Ensure the pH is correct and that the concentration of cofactors like Mg2+ and ATP is accurate.[16][17]
-
Temperature Control: Adenylyl cyclase activity is temperature-sensitive. Perform incubations in a calibrated water bath or incubator to ensure a consistent temperature.[16]
-
Pipetting Accuracy: Use calibrated pipettes and be meticulous, especially when adding small volumes of activators, inhibitors, or radiolabels.[17]
-
Enzyme Storage: If using purified enzymes or membrane preps, ensure they are stored at the correct temperature (typically -80°C) and avoid repeated freeze-thaw cycles.[16]
Q: My PKC inhibitor seems to be having an effect on its own, or is not blocking the PMA effect as expected. Why?
A: The action of PKC inhibitors can be complex:
-
Inhibitor Specificity: Many kinase inhibitors are not perfectly specific. At higher concentrations, they may inhibit other kinases, leading to off-target effects. Check the inhibitor's specificity profile and use the lowest effective concentration.
-
Paradoxical Effects: In some cellular systems, both PKC activators and inhibitors have been reported to cause similar downstream effects on ion signaling, highlighting the complexity of these feedback loops.[18] Be cautious when interpreting results from inhibitors alone.
-
Incomplete Inhibition: The concentration of the inhibitor may be insufficient to fully block the activity of a potent activator like PMA. Consider performing a dose-response curve to find the optimal inhibitor concentration.
-
Alternative Pathways: PMA may have PKC-independent effects, although its stimulation of AC2 is generally considered to be PKC-mediated.[1] The inhibitor-treated group is a crucial control to validate the PKC dependence of the PMA effect.
Quantitative Data Summary
| Treatment Condition | Effect on AC2 Activity | Fold Change (Approx.) | Reference |
| PMA (PKC Activator) | Increased basal activity | 3-fold increase in 32P incorporation | [1] |
| PMA + Staurosporine | Blocked the PMA-induced increase in activity | N/A (Effect abolished) | [1] |
| Forskolin | Direct activation of AC | ~5-fold increase over basal | [19] |
| PKCζ Phosphorylation | Direct activation of AC V | ~20-fold increase over basal | [19] |
| PKCζ + Forskolin | Synergistic activation of AC V | ~100-fold increase over basal | [19] |
Experimental Protocols
Protocol 1: Measurement of Adenylyl Cyclase Activity in Cell Membranes
This protocol is adapted from methods measuring the conversion of [α-32P]ATP to [32P]cAMP.[15][20]
1. Membrane Preparation: a. Culture cells to the desired confluency and apply experimental treatments (e.g., PMA, inhibitors). b. Wash cells with ice-cold PBS and scrape into a lysis buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 7.5) containing protease and phosphatase inhibitors. c. Homogenize the cells using a Dounce homogenizer or by passing through a fine-gauge needle. d. Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and unbroken cells. e. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes. f. Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via BCA assay).
2. Adenylyl Cyclase Assay: a. Prepare a reaction mixture containing:
- 50 mM Tris-HCl, pH 7.5
- 5 mM MgCl2
- 1 mM ATP (spiked with [α-32P]ATP, ~1-2 µCi per reaction)
- 1 mM cAMP (unlabeled, to prevent degradation of labeled cAMP)
- An ATP regenerating system (e.g., 20 mM phosphocreatine (B42189) and 50 U/mL creatine (B1669601) phosphokinase)
- Phosphodiesterase inhibitor (e.g., 1 mM IBMX) b. Add 20-50 µg of membrane protein to the reaction mixture. Include your experimental compounds (e.g., forskolin as a positive control). c. Incubate the reaction at 30-37°C for 10-15 minutes. The reaction time should be within the linear range of cAMP production. d. Stop the reaction by adding a "stop solution" (e.g., 100 mM Tris-HCl, 2% SDS, 10 mM ATP, pH 7.5) and boiling for 3-5 minutes.
3. Isolation and Quantification of [32P]cAMP: a. The produced [32P]cAMP must be separated from the unreacted [α-32P]ATP. This is classically done using sequential column chromatography over Dowex and alumina (B75360) columns.[15][20] b. Apply the reaction mixture to a Dowex cation exchange column. c. Elute the column with water onto an alumina column. d. Wash the alumina column with buffer (e.g., 100 mM imidazole-HCl). e. Elute the purified [32P]cAMP from the alumina column into scintillation vials. f. Quantify the amount of radioactivity using a liquid scintillation counter. Calculate the specific activity (e.g., pmol cAMP/mg protein/min).
Protocol 2: Site-Directed Mutagenesis to Create Phosphorylation-Deficient AC2
This protocol outlines the general steps to create an AC2 mutant that cannot be phosphorylated by PKC.
1. Plasmid Template: a. Obtain a mammalian expression vector containing the full-length cDNA for wild-type AC2.
2. Primer Design: a. Design primers that incorporate the desired mutations. To change Serine (S) to Alanine (A) at positions 490 and 543, the codons need to be changed (e.g., TCT to GCT). b. The primers should be complementary to opposite strands of the plasmid and contain the mismatched bases in the center. They should be ~25-45 bases in length with a melting temperature >78°C.
3. Mutagenesis PCR: a. Use a high-fidelity DNA polymerase to minimize secondary mutations. b. Perform thermal cycling to denature the plasmid DNA, anneal the mutagenic primers, and extend the primers to synthesize the mutated plasmid. Typically 12-18 cycles are sufficient.
4. Digestion of Parental DNA: a. The PCR product contains both the original (methylated) parental plasmid and the newly synthesized (unmethylated) mutant plasmid. b. Digest the parental, methylated DNA by adding the restriction enzyme DpnI directly to the PCR reaction and incubating for 1 hour at 37°C.
5. Transformation: a. Transform the DpnI-treated, mutated plasmid into highly competent E. coli. b. Plate the bacteria on selective agar (B569324) plates (e.g., containing ampicillin) and incubate overnight.
6. Verification: a. Isolate plasmid DNA from several colonies (miniprep). b. Verify the presence of the desired mutations and the integrity of the rest of the AC2 coding sequence by sending the plasmids for DNA sequencing. c. Once confirmed, the mutated plasmid can be used for transfection into mammalian cells to study the effect of the loss of these phosphorylation sites.
References
- 1. pnas.org [pnas.org]
- 2. Adenylyl cyclase type II is stimulated by PKC via C-terminal phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Distinct PKC isoforms mediate the activation of cPLA2 and adenylyl cyclase by phorbol ester in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptors stimulate AC2 by novel phosphorylation sites, whereas Gβγ subunits exert opposing effects depending on the G-protein source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic receptors stimulate AC2 by novel phosphorylation sites, whereas Gβγ subunits exert opposing effects depending on the G-protein source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phorbol esters increase GTP-dependent adenylate cyclase activity in rat brain striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel roles of specific isoforms of protein kinase C in activation of the c-fos serum response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dominant negative protein kinase mutations that confer a G1 arrest phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Roles of Specific Isoforms of Protein Kinase C in Activation of the c-fos Serum Response Element - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forskolin and PMA pretreatment of HT29 cells alters their chloride conductance induced by cAMP, Ca2+ and hypotonic cell swelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phorbol esters inhibit adenylate cyclase activity in cultured collecting tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. Both activators and inhibitors of protein kinase C promote the inhibition of phenylephrine-induced [Ca2+]i oscillations in single intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Differential activation of adenylyl cyclase by protein kinase C isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gβγ Subunit Stimulation of Adenylyl Cyclase 2 (AC2)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the stimulation of adenylyl cyclase 2 (AC2) by G protein beta-gamma (Gβγ) subunits.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of adenylyl cyclase 2 (AC2) stimulation by Gβγ subunits?
A1: The stimulation of AC2 by Gβγ is conditional and synergistic. Gβγ subunits alone do not activate AC2. However, in the presence of an activated Gαs subunit (Gαs-GTP) or the direct AC activator forskolin (B1673556), Gβγ binding significantly enhances the enzymatic activity of AC2.[1][2] This synergistic activation is a key feature of AC2 regulation and allows for the integration of signals from different G protein-coupled receptors (GPCRs). For instance, a receptor coupled to Gs can activate AC2, and this activity can be further amplified by Gβγ subunits released from a concurrently activated Gi-coupled receptor.[3]
Q2: Which regions of AC2 are critical for the interaction with Gβγ?
A2: Multiple regions on AC2 have been identified as being involved in the interaction with Gβγ. Initially, a region in the C2 domain was identified.[4] More recent studies have highlighted the importance of sites within the C1 domain.[4] Specifically, two new Gβγ-binding sites in the AC2 C1 domain, AC2 C1a (residues 339-360) and AC2 C1b (residues 578-602), have been shown to be involved in the stimulation of AC2 by Gβγ.[1][4] These interactions are thought to induce a conformational change in AC2 that enhances its catalytic activity.[1]
Q3: Can Gβγ subunits from any G protein activate AC2?
A3: The source of the Gβγ subunits can influence their effect on AC2. Gβγ released from Gi-coupled receptors has been shown to be stimulatory in the presence of activated Gαs.[3][5] Interestingly, some evidence suggests that Gβγ liberated from Gq-coupled muscarinic receptors may have an inhibitory effect on AC2 activity, although this is often masked by the stronger stimulatory effect of Protein Kinase C (PKC) activation downstream of Gq.[3][5]
Q4: What is the role of pertussis toxin (PTX) in studying Gβγ stimulation of AC2?
A4: Pertussis toxin is a valuable tool for investigating the involvement of Gi/o proteins in signaling pathways. PTX catalyzes the ADP-ribosylation of the α subunit of Gi/o proteins, which uncouples them from their receptors.[6][7] This prevents the dissociation of the G protein heterotrimer and, consequently, the release of Gβγ subunits upon receptor activation. In the context of AC2 stimulation, treating cells with PTX can help determine if the Gβγ subunits responsible for the enhanced activity are derived from a Gi/o-coupled receptor.[6][7]
Troubleshooting Guides
Problem 1: No or low stimulation of AC2 activity by Gβγ.
| Possible Cause | Troubleshooting Step |
| Insufficient Gαs activation | Ensure that the Gαs pathway is adequately activated. This can be achieved by using a Gs-coupled receptor agonist, a constitutively active Gαs mutant, or a direct adenylyl cyclase activator like forskolin.[1][2] Confirm Gαs activation through appropriate controls. |
| Inactive Gβγ subunits | Use purified, active Gβγ subunits. Ensure proper storage and handling to maintain their activity. The source and purity of Gβγ can significantly impact the experiment. |
| Incorrect assay conditions | Optimize the concentrations of ATP, MgCl₂, and other cofactors in your adenylyl cyclase assay. The optimal conditions can vary depending on the experimental setup.[8] |
| Presence of inhibitory G proteins | If using cell membrane preparations, consider pre-treating with pertussis toxin to inactivate Gi proteins, which can release Gβγ but also have an inhibitory Gαi effect on some AC isoforms.[6] |
| Degradation of cAMP | Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in the assay buffer to prevent the breakdown of newly synthesized cAMP.[9] |
| Low expression of AC2 | If using a cell-based system, confirm the expression of AC2 via Western blot or other methods. |
Problem 2: High background signal in the adenylyl cyclase assay.
| Possible Cause | Troubleshooting Step |
| Contaminated reagents | Ensure all reagents, especially ATP, are free from contaminants that might affect the assay. Prepare fresh solutions. |
| Non-specific enzyme activity | Run control reactions without Gβγ or Gαs activators to determine the basal level of AC activity. High basal activity might indicate contamination or suboptimal assay conditions. |
| Issues with cAMP detection | If using an immunoassay-based detection method, ensure adequate washing steps to minimize non-specific antibody binding.[10] Calibrate pipettes to ensure accurate reagent delivery.[10] |
Problem 3: Inconsistent or variable results.
| Possible Cause | Troubleshooting Step |
| Cell passage number | Use cells within a consistent and low passage number range, as prolonged culturing can alter cellular responses and receptor expression levels. |
| Pipetting errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of activators or inhibitors. Use calibrated pipettes.[10] |
| Temperature fluctuations | Maintain a consistent temperature during the assay incubation period, as enzyme kinetics are temperature-dependent.[10] |
| Inconsistent membrane preparation | Prepare cell membranes using a standardized protocol to ensure consistency between batches. Determine the protein concentration of each membrane preparation and normalize the amount used in each assay.[9] |
Quantitative Data Summary
The following table summarizes the typical fold-stimulation of AC2 activity observed under different experimental conditions. The exact values can vary depending on the specific experimental system and conditions.
| Condition | Fold Stimulation over Basal (Approximate) | Reference |
| Gαs alone | 2 to 5-fold | [1] |
| Gαs + Gβγ | 15 to 30-fold | [1] |
| Forskolin alone | Varies depending on concentration | [11][12] |
| Forskolin + Gβγ | Synergistic increase over forskolin alone | [1] |
Experimental Protocols
Adenylyl Cyclase Activity Assay
This protocol describes a radiometric assay to measure AC2 activity in membrane preparations.
Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES (pH 8.0), 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 100 µM ATP, 1 mM IBMX (PDE inhibitor).
-
[α-³²P]ATP
-
Purified AC2-containing membranes
-
Activated Gαs (e.g., Gαs-GTPγS) or Forskolin
-
Purified Gβγ subunits
-
Stop Solution: 2% SDS, 40 mM ATP, 1.4 mM cAMP.
-
Dowex AG 50W-X4 resin
-
Alumina (B75360) columns
Procedure:
-
Thaw all reagents and proteins on ice.
-
Prepare reaction tubes on ice. To each tube, add the desired amount of AC2 membranes (e.g., 10-20 µg).
-
Add activators:
-
For Gαs stimulation, add a pre-activated Gαs solution.
-
For forskolin stimulation, add the desired concentration of forskolin.
-
-
Add purified Gβγ subunits to the appropriate tubes.
-
Add [α-³²P]ATP to the assay buffer to a final specific activity of ~1 x 10⁶ cpm/reaction.
-
Initiate the reaction by adding the assay buffer containing [α-³²P]ATP to each tube.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by adding the Stop Solution.
-
Separate [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
Calculate the adenylyl cyclase activity, typically expressed as pmol cAMP/mg protein/min.
Co-Immunoprecipitation (Co-IP) of AC2 and Gβγ
This protocol is for verifying the interaction between AC2 and Gβγ in a cellular context.
Reagents and Buffers:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors.
-
Antibody against AC2 or a tag on recombinant AC2 (e.g., anti-FLAG, anti-HA)
-
Protein A/G agarose (B213101) beads
-
Antibody against Gβ
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: SDS-PAGE sample buffer.
Procedure:
-
Lyse cells expressing AC2 and Gβγ in Lysis Buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the primary antibody against AC2 overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Wash Buffer.
-
Elute the bound proteins by boiling the beads in Elution Buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the Gβ subunit.
Visualizations
Caption: Gβγ stimulation of AC2 signaling pathway.
References
- 1. Identification of new Gβγ interaction sites in adenylyl cyclase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Roles for G Protein-Regulated Adenylyl Cyclase Isoforms: Insights from Knockout and Overexpression Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic receptors stimulate AC2 by novel phosphorylation sites, whereas Gβγ subunits exert opposing effects depending on the G-protein source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of new Gβγ interaction sites in adenylyl cyclase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic receptors stimulate AC2 by novel phosphorylation sites, whereas Gβγ subunits exert opposing effects depending on the G-protein source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. drg-international.com [drg-international.com]
- 11. The effect of forskolin and the role of Epac2A during activation, activity, and deactivation of beta cell networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct mechanisms of forskolin-stimulated cyclic AMP accumulation and forskolin-potentiated hormone responses in C6-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adenylyl Cyclase Type 2 (AC2) Negative Feedback Regulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols concerning the negative feedback regulation of Adenylyl Cyclase type 2 (AC2).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the investigation of AC2 negative feedback regulation.
Question: My AC2-mediated cAMP levels are lower than expected, even with Gβγ and PKC stimulation. What could be the cause?
Answer: Lower-than-expected cAMP levels in the context of AC2 activation can often be attributed to robust negative feedback. Two primary mechanisms to consider are:
-
Phosphodiesterase (PDE) Activity: AC2-generated cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and activate PDE4. Activated PDE4 rapidly hydrolyzes cAMP, dampening the signal. This entire complex is often localized by A-Kinase Anchoring Proteins (AKAPs) for efficient feedback.[1][2][3]
-
Direct Inhibition by AKAPs: The A-Kinase Anchoring Protein, Yotiao (also known as AKAP9), can directly bind to the N-terminus of AC2 and inhibit its enzymatic activity.[4][5][6][7]
To troubleshoot, consider using a broad-spectrum PDE inhibitor like IBMX or a specific PDE4 inhibitor like rolipram. To investigate the role of Yotiao, consider siRNA-mediated knockdown or using peptide inhibitors that disrupt the AC2-Yotiao interaction.[4][5][6][7]
Question: I am not observing any Gαi-mediated inhibition of my Gαs-stimulated AC2 activity. Is my experiment failing?
Answer: Not necessarily. Unlike other adenylyl cyclase isoforms such as AC1, AC5, and AC6, AC2 is known to be insensitive to direct inhibition by Gαi subunits.[8][9] Therefore, the absence of Gαi-mediated inhibition of AC2 is an expected result and confirms the isoform-specific regulation of adenylyl cyclases.
Question: Does PKA directly phosphorylate and inhibit AC2 as a negative feedback mechanism?
Answer: While PKA-mediated inhibitory phosphorylation is a known negative feedback mechanism for other AC isoforms like AC5 and AC6, this is not the primary mechanism for AC2.[3][10] Instead, PKA's role in AC2 negative feedback is primarily indirect, through the phosphorylation and activation of PDE4.[1][2][3]
Question: What is the role of Protein Kinase C (PKC) in the negative feedback regulation of AC2?
Answer: Current evidence suggests that PKC's role in regulating AC2 is primarily stimulatory, not inhibitory. PKC can phosphorylate AC2, leading to an increase in its activity.[11][12] Therefore, it is not considered a component of the negative feedback loop for AC2.
Data Presentation
Table 1: Potency of Select PDE4 Inhibitors
This table summarizes the half-maximal inhibitory concentrations (IC50) of several common PDE4 inhibitors. These values are critical for designing experiments to dissect the role of PDE4 in AC2-mediated signaling.
| PDE4 Inhibitor | Target PDE4 Subtype(s) | Reported IC50 (nM) | Reference(s) |
| Roflumilast | PDE4B, PDE4D | 0.84, 0.68 | [13] |
| Apremilast | PDE4 | 74 | [13] |
| Tetomilast | PDE4 | 74 | [13] |
| Rolipram | PDE4 | ~100 | [14] |
| LASSBio-1632 | PDE4A, PDE4D | 500, 700 | [13] |
| Pde4-IN-5 | PDE4 | 3.1 | |
| p-Coumaric acid | PDE4B | 2200 | |
| trans-4-Methoxycinnamic acid | PDE4B | 8200 |
Table 2: Impact of Yotiao on AC2 Activity
This table presents quantitative data on the inhibitory effect of the A-Kinase Anchoring Protein Yotiao on AC2 activity.
| Experimental Condition | Effect on AC2 Activity | Quantitative Change | Reference(s) |
| Co-expression of Yotiao with AC2 | Inhibition | - | [4][5][6][7] |
| Disruption of Yotiao-AC2 interaction in brain membranes | Increased AC activity | ~40% increase | [4][5][6][7] |
Mandatory Visualizations
Signaling Pathways
Caption: Negative feedback regulation of Adenylyl Cyclase 2 signaling.
Experimental Workflows
Caption: Experimental workflow for investigating AC2 negative feedback.
Experimental Protocols
Adenylyl Cyclase Activity Assay
Objective: To measure the production of cAMP from ATP by AC2 in response to various stimuli and inhibitors.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing AC2 to ~80-90% confluency.
-
Pre-incubate cells with specific inhibitors (e.g., PDE inhibitors like 100 µM IBMX or 10 µM rolipram) for 15-30 minutes to prevent cAMP degradation.
-
Stimulate cells with agonists (e.g., forskolin, G-protein activators) for the desired time (typically 10-30 minutes).
-
-
Cell Lysis and cAMP Extraction:
-
Aspirate the medium and lyse the cells using 0.1 M HCl or a commercially available lysis buffer.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Centrifuge the lysate to pellet cellular debris.
-
-
cAMP Quantification:
-
Use a competitive immunoassay (e.g., ELISA or TR-FRET-based assay) to quantify cAMP levels in the supernatant.
-
Follow the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a standard curve using known concentrations of cAMP.
-
-
Data Analysis:
-
Normalize cAMP concentrations to the protein concentration of the cell lysate.
-
Express results as pmol cAMP/mg protein/min.
-
PKA Activity Assay
Objective: To measure the activity of PKA, a downstream effector of AC2, by quantifying the phosphorylation of a specific substrate.
Methodology:
-
Sample Preparation:
-
Prepare cell lysates from treated and untreated cells as described in the adenylyl cyclase activity assay.
-
Determine the protein concentration of each lysate.
-
-
Kinase Reaction:
-
In a microtiter plate pre-coated with a PKA substrate (e.g., kemptide), add a defined amount of cell lysate.
-
Initiate the kinase reaction by adding a reaction buffer containing ATP and Mg²⁺.
-
Incubate at 30°C for 60-90 minutes.
-
-
Detection of Phosphorylation:
-
Wash the plate to remove unbound lysate and ATP.
-
Add a primary antibody that specifically recognizes the phosphorylated PKA substrate.
-
Incubate for 60 minutes at room temperature.
-
Wash and add an HRP-conjugated secondary antibody.
-
Incubate for 30-60 minutes at room temperature.
-
-
Signal Quantification:
-
Wash and add a colorimetric or chemiluminescent substrate (e.g., TMB).
-
Measure the absorbance or luminescence using a plate reader.
-
Relate the signal intensity to PKA activity using a standard curve generated with purified, active PKA.
-
Phosphodiesterase (PDE) Activity Assay
Objective: To measure the rate of cAMP hydrolysis by PDEs, particularly PDE4, which is a key component of the AC2 negative feedback loop.
Methodology:
-
Sample Preparation:
-
Prepare cell or tissue homogenates in a suitable buffer.
-
Determine the protein concentration.
-
-
PDE Reaction:
-
Incubate a known amount of protein with a reaction mixture containing a defined concentration of cAMP (often radiolabeled, e.g., [³H]-cAMP) and Mg²⁺.
-
Allow the reaction to proceed for a specific time at 30°C.
-
Terminate the reaction by boiling or adding a stop solution.
-
-
Conversion of AMP to Adenosine (B11128):
-
Add snake venom nucleotidase to convert the product of the PDE reaction, 5'-AMP, to adenosine. This step is crucial to prevent the re-cyclization of AMP to cAMP.
-
-
Separation and Quantification:
-
Separate the radiolabeled adenosine from the unreacted radiolabeled cAMP using anion-exchange chromatography.
-
Quantify the amount of radiolabeled adenosine using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of cAMP hydrolysis and express it as pmol cAMP hydrolyzed/mg protein/min.
-
To determine the specific activity of PDE4, perform the assay in the presence and absence of a selective PDE4 inhibitor (e.g., rolipram). The difference in activity represents the PDE4-specific activity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. An anchored PKA and PDE4 complex regulates subplasmalemmal cAMP dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The A-kinase anchoring protein Yotiao binds and regulates adenylyl cyclase in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. Regulation of adenylyl cyclase by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic receptors stimulate AC2 by novel phosphorylation sites, whereas Gβγ subunits exert opposing effects depending on the G-protein source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estimating the magnitude of near-membrane PDE4 activity in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the Selectivity of Adenylyl Cyclase Type 2 Agonist-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Adenylyl Cyclase Type 2 (AC2) Agonist-1, also known as Compound 73, against the widely-used, non-selective adenylyl cyclase activator, Forskolin. Due to the limited availability of comprehensive public data on the selectivity of AC2 Agonist-1 across all adenylyl cyclase (AC) isoforms, this guide highlights the known activity of the compound and underscores the experimental validation required to fully ascertain its isoform specificity.
Introduction to Adenylyl Cyclase Type 2 Agonist-1
Adenylyl cyclases are a family of enzymes responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous signaling pathways. Humans have nine membrane-bound (AC1-9) and one soluble (AC10) adenylyl cyclase isoforms, each with distinct tissue distribution and regulatory mechanisms. The development of isoform-selective agonists and antagonists is vital for dissecting the specific roles of each AC isoform and for the development of targeted therapies with fewer off-target effects.
Comparative Analysis of Agonist Potency
To objectively evaluate the selectivity of an adenylyl cyclase agonist, it is essential to determine its potency across a panel of AC isoforms. The following table summarizes the known potency of this compound for AC2 and provides a comparison with Forskolin, a non-selective activator.
| Compound | AC1 | AC2 | AC3 | AC4 | AC5 | AC6 | AC7 | AC8 | AC9 |
| This compound | Data not available | 90 nM (EC50) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Forskolin | Potent Activator | Potent Activator | Potent Activator | Potent Activator | Potent Activator | Potent Activator | Potent Activator | Potent Activator | Insensitive |
Data for this compound is based on Xu et al., 2020. Comprehensive data for other isoforms is not publicly available. Forskolin is known to activate isoforms AC1-8 but not the forskolin-insensitive AC9.
Experimental Protocols for Selectivity Validation
To validate the selectivity of an AC agonist, a robust and systematic experimental approach is required. The following outlines a standard methodology for determining the potency and selectivity of a compound against various adenylyl cyclase isoforms.
Cell-Based cAMP Accumulation Assay
This is a common method to assess the activity of adenylyl cyclase agonists in a cellular context.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
For selectivity profiling, individual AC isoforms (AC1-9) are transiently or stably expressed in the HEK293 cells. A control group of cells is transfected with an empty vector.
2. Agonist Treatment:
-
Cells are seeded in 96-well plates.
-
Prior to the assay, the culture medium is replaced with a stimulation buffer (e.g., Hanks' Balanced Salt Solution) containing a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) at a final concentration of 0.1 mM to prevent cAMP degradation.
-
Cells are then treated with increasing concentrations of the test agonist (e.g., this compound) or a control agonist (e.g., Forskolin).
3. cAMP Measurement:
-
Following a specific incubation period (e.g., 30 minutes at 37°C), the cells are lysed.
-
The intracellular cAMP concentration is determined using a commercially available cAMP assay kit. These kits are often based on competitive immunoassays with detection methods such as fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP concentrations in the cell lysates are calculated from the standard curve.
-
Dose-response curves are plotted for each AC isoform, and the EC50 values are determined using non-linear regression analysis.
-
Selectivity is determined by comparing the EC50 values of the agonist across the different AC isoforms.
Visualizing Signaling and Experimental Workflows
Adenylyl Cyclase 2 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of Adenylyl Cyclase 2.
Caption: Activation of Adenylyl Cyclase 2 (AC2) leading to cAMP production.
Experimental Workflow for Agonist Selectivity Validation
This diagram outlines the key steps in determining the selectivity profile of an adenylyl cyclase agonist.
Caption: Workflow for validating the selectivity of an adenylyl cyclase agonist.
Conclusion
This compound (Compound 73) shows promise as a potent and potentially selective activator of AC2. However, for its confident application in research and drug development, a thorough characterization of its activity across all adenylyl cyclase isoforms is imperative. The experimental protocols and workflows detailed in this guide provide a framework for researchers to independently validate the selectivity of this and other novel AC modulators. Such validation is a critical step in the development of next-generation therapeutic agents targeting specific adenylyl cyclase isoforms.
References
A Comparative Guide to Adenylyl Cyclase Activators: Evaluating Adenylyl Cyclase Type 2 Agonist-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Adenylyl Cyclase Type 2 (AC2) Agonist-1 against other well-established adenylyl cyclase (AC) activators. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs, with a focus on potency, selectivity, and mechanism of action.
Introduction to Adenylyl Cyclase Activation
Adenylyl cyclases are a family of enzymes crucial for cellular signal transduction, catalyzing the conversion of ATP to the second messenger cyclic AMP (cAMP). The activation of specific AC isoforms can trigger a cascade of downstream events, making them attractive therapeutic targets. Activators of AC are invaluable pharmacological tools for dissecting these signaling pathways and for potential therapeutic development. This guide focuses on a comparative overview of available data for AC2 Agonist-1 and other common AC activators.
Comparative Performance of Adenylyl Cyclase Activators
The following table summarizes the available quantitative data for AC2 Agonist-1 and other common AC activators. It is important to note that direct comparative studies across all activators and AC isoforms are limited. The data presented is compiled from various sources and experimental conditions may differ.
| Activator | Target AC Isoform(s) | EC50 (nM) | Potency Relative to Forskolin (B1673556) | Key Characteristics |
| Adenylyl Cyclase Type 2 Agonist-1 | AC2 | 90 | Data not available | Potent agonist of AC2; inhibits Interleukin-6 expression, suggesting potential in respiratory diseases.[1] |
| Forskolin | AC1, AC2, AC5, others | ~5,000 - 10,000 (rat cerebral cortex) | Baseline | A non-selective diterpene activator of most AC isoforms (except AC9). Widely used as a research tool.[2] |
| NKH 477 (Colforsin Dapropate) | AC5 > AC2 > AC3 | Data not available | ~1.04-fold on AC2; ~1.87-fold on AC5 | A water-soluble derivative of forskolin with some selectivity for the cardiac AC5 isoform.[3] |
Note: EC50 values can vary significantly depending on the experimental system (e.g., cell type, membrane preparation, assay conditions). The relative potency of NKH 477 is expressed as a fold change compared to the stimulation achieved with 50 µM forskolin in one study.[3] Diterpenes, like forskolin, have been shown to exhibit their lowest potencies at the AC2 isoform.[4]
Signaling Pathways and Experimental Workflow
To understand the context of AC activation and the methods used to evaluate these compounds, the following diagrams illustrate the adenylyl cyclase signaling pathway and a typical experimental workflow for assessing activator potency.
Detailed Experimental Protocols
The determination of adenylyl cyclase activator potency is typically achieved through assays that measure the accumulation of cAMP in cells or the enzymatic activity of AC in membrane preparations. Below is a generalized protocol for a cell-based cAMP accumulation assay.
Objective: To determine the EC50 of an adenylyl cyclase activator.
Materials:
-
Cells expressing the adenylyl cyclase isoform of interest.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
AC activator stock solution (e.g., this compound in DMSO).
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, ELISA).
-
Multi-well plates (96- or 384-well).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed cells into multi-well plates at a density that allows for optimal growth and response. Allow cells to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of the AC activator in an appropriate assay buffer. Include a vehicle control (e.g., DMSO).
-
Cell Treatment: Remove the cell culture medium and wash the cells with PBS. Add the diluted AC activator to the respective wells.
-
Incubation: Incubate the plate at 37°C for a predetermined amount of time to allow for cAMP accumulation. This time may need to be optimized for each cell type and activator.
-
Cell Lysis: Remove the treatment solution and add lysis buffer to each well to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the activator concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
This compound is a potent activator of AC2 with potential therapeutic applications. While direct comparative data with other AC activators across all isoforms is currently limited, its high potency for AC2 makes it a valuable tool for studying the specific roles of this isoform. Forskolin remains a widely used, non-selective activator for general studies of cAMP signaling. For researchers interested in isoform-specific effects, compounds like NKH 477 offer some degree of selectivity, although further characterization is needed. The selection of an appropriate AC activator will ultimately depend on the specific research question, the AC isoforms of interest, and the experimental system being used. Further studies are warranted to fully elucidate the selectivity profile of this compound and its potential advantages over existing AC activators.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-reactivity of Adenylyl cyclase type 2 agonist-1 with other AC isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Adenylyl cyclase type 2 agonist-1, a potent activator of adenylyl cyclase isoform 2 (AC2). While lauded for its selectivity, comprehensive cross-reactivity data across all adenylyl cyclase isoforms remains limited in publicly available literature. This document summarizes the known activity of this compound and presents a standardized experimental framework for evaluating its selectivity profile against other AC isoforms.
Introduction to this compound
This compound, also known as Compound 73, has been identified as a potent agonist of adenylyl cyclase type 2 (AC2) with an EC50 of 90 nM.[1] Discovered through virtual screening and subsequent biological evaluation, this compound has been highlighted for its potential in therapeutic applications, particularly in respiratory diseases, due to its ability to inhibit the expression of Interleukin-6.[1] The development of isoform-selective AC agonists is a significant area of research, as it allows for the targeted modulation of cellular signaling pathways, potentially minimizing off-target effects.
There are nine membrane-bound adenylyl cyclase isoforms (AC1-9), each with distinct tissue distribution and regulatory properties. This diversity makes isoform-selective targeting crucial for therapeutic development. While this compound is reported to selectively activate AC2, detailed quantitative data on its effects on other AC isoforms is not widely available.
Comparative Efficacy Data
The following table summarizes the known potency of this compound on AC2. Data for other AC isoforms is not currently available in the cited literature.
| Isoform | Agonist | EC50 (nM) | Reference |
| AC2 | This compound | 90 | [1] |
| AC1 | This compound | Not Reported | |
| AC3 | This compound | Not Reported | |
| AC4 | This compound | Not Reported | |
| AC5 | This compound | Not Reported | |
| AC6 | This compound | Not Reported | |
| AC7 | This compound | Not Reported | |
| AC8 | This compound | Not Reported | |
| AC9 | This compound | Not Reported |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of evaluating agonist selectivity, the following diagrams illustrate the adenylyl cyclase signaling pathway and a typical experimental workflow.
Experimental Protocols
To determine the cross-reactivity of this compound, a series of well-established assays can be employed. The following is a generalized protocol for assessing adenylyl cyclase activity in cells overexpressing specific AC isoforms.
Cell Culture and Transfection
-
Cell Line Maintenance: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Transient Transfection: For each AC isoform (1 through 9), HEK293 cells are transiently transfected with a plasmid vector containing the cDNA for the respective human adenylyl cyclase isoform using a suitable transfection reagent (e.g., Lipofectamine). Control cells are transfected with an empty vector. Assays are typically performed 48 hours post-transfection.
Intact Cell cAMP Accumulation Assay
-
Cell Seeding: Transfected cells are seeded into 24-well plates at a density of approximately 2 x 10^5 cells per well and allowed to attach overnight.
-
Pre-incubation: The culture medium is removed, and cells are washed with serum-free DMEM. Cells are then pre-incubated for 10-15 minutes at 37°C in the presence of a phosphodiesterase (PDE) inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent cAMP degradation.
-
Agonist Stimulation: this compound is added to the wells at various concentrations (e.g., from 10^-12 M to 10^-5 M) and incubated for a specified period (e.g., 15-30 minutes) at 37°C. A known AC activator, such as forskolin, can be used as a positive control.
-
Cell Lysis: The reaction is terminated by removing the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl or a commercially available lysis reagent).
-
cAMP Measurement: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a homogenous assay format like AlphaScreen or HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: The amount of cAMP produced is plotted against the agonist concentration to generate a dose-response curve. The EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response, is calculated for each AC isoform. The selectivity is then determined by comparing the EC50 values across the different isoforms.
Conclusion
This compound is a valuable research tool as a potent and reportedly selective activator of AC2. However, for its full potential to be realized in research and drug development, a comprehensive characterization of its activity across all adenylyl cyclase isoforms is essential. The experimental protocols outlined in this guide provide a robust framework for researchers to independently assess the selectivity profile of this and other AC modulators. Such data is critical for the interpretation of experimental results and for the advancement of isoform-selective therapeutics targeting the adenylyl cyclase family.
References
Validating Adenylyl Cyclase Type 2 Agonist-1: A Comparative Guide to Knockdown and Knockout Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of knockdown and knockout methodologies for validating the effects of Adenylyl cyclase type 2 (AC2) agonist-1. It includes detailed experimental protocols, data presentation in structured tables, and visualizations of key pathways and workflows to support researchers in designing and interpreting validation studies.
Introduction to Adenylyl Cyclase Type 2 and its Agonist-1
Adenylyl cyclase type 2 (AC2) is a membrane-bound enzyme that plays a crucial role in cellular signal transduction by catalyzing the conversion of ATP to cyclic AMP (cAMP).[1] As a second messenger, cAMP is involved in a myriad of physiological processes. AC2 is notably stimulated by G-protein βγ subunits and protein kinase C (PKC), integrating signals from various G-protein coupled receptors (GPCRs).
A novel small molecule, designated as Adenylyl cyclase type 2 agonist-1 (also known as Compound 73), has been identified as a potent and selective agonist of AC2 with an EC50 of 90 nM. Preliminary studies suggest that this agonist may have therapeutic potential in respiratory diseases through its ability to inhibit the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6). To rigorously validate that the observed effects of this agonist are indeed mediated through AC2, genetic approaches such as gene knockdown and knockout are indispensable.
Knockdown vs. Knockout: A Comparative Overview
The choice between knockdown and knockout validation depends on the specific research question, the desired duration of the effect, and the cellular or animal model being used.
| Feature | Knockdown (e.g., siRNA) | Knockout (e.g., CRISPR/Cas9) |
| Mechanism | Post-transcriptional silencing of mRNA | Permanent disruption of the gene at the DNA level |
| Effect Duration | Transient | Permanent and heritable |
| Efficiency | Variable, often incomplete reduction of protein | High, can achieve complete loss of protein function |
| Off-target effects | Possible, requires careful sequence design and validation | Possible, requires careful guide RNA design and off-target analysis |
| Time to generate | Rapid (days to weeks) | Longer (weeks to months for cell lines, longer for animal models) |
| Applications | Validating acute drug effects, studying essential genes | Studying developmental roles, creating stable cell lines and animal models for long-term studies |
Experimental Validation of AC2 Agonist-1 Effects
To confirm that the inhibitory effect of AC2 agonist-1 on IL-6 expression is mediated by its action on AC2, a series of experiments employing knockdown or knockout of the ADCY2 gene are required.
Experimental Workflow
Caption: Workflow for validating AC2 agonist-1 effects using knockdown or knockout.
Detailed Methodologies
1. AC2 Knockdown using siRNA
-
Cell Line: Human embryonic kidney (HEK293) cells, which endogenously express AC2, are a suitable model.
-
siRNA Transfection:
-
Design and synthesize at least two independent siRNAs targeting the human ADCY2 mRNA sequence, along with a non-targeting control siRNA.
-
Culture HEK293 cells to 60-80% confluency in a 6-well plate.
-
Transfect cells with 20-50 nM of each siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubate for 48-72 hours to achieve optimal protein knockdown.
-
-
Validation of Knockdown:
-
Quantitative PCR (qPCR): Extract total RNA and perform reverse transcription followed by qPCR using primers specific for ADCY2 and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression.
-
Western Blot: Lyse the cells and perform western blotting using a validated primary antibody against AC2 to confirm the reduction in protein levels.
-
2. AC2 Knockout using CRISPR/Cas9
-
Cell Line: HEK293 cells.
-
gRNA Design and Cloning:
-
Design two to three guide RNAs (gRNAs) targeting an early exon of the ADCY2 gene to induce a frameshift mutation.
-
Clone the gRNAs into a Cas9 expression vector that also contains a selection marker (e.g., puromycin (B1679871) resistance).
-
-
Generation of Knockout Cell Line:
-
Transfect HEK293 cells with the gRNA/Cas9 plasmid.
-
After 24 hours, select for transfected cells by adding puromycin to the culture medium.
-
Isolate single-cell clones by limiting dilution.
-
-
Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from the clones and sequence the targeted region to identify insertions or deletions (indels) that result in a frameshift.
-
Western Blot: Confirm the complete absence of the AC2 protein. A detailed protocol for generating adenylyl cyclase knockout HEK293 cells has been successfully established for other AC isoforms and can be adapted for AC2.[2]
-
3. Functional Assays
-
cAMP Measurement:
-
Seed wild-type, AC2 knockdown, or AC2 knockout cells in a 96-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate cells with increasing concentrations of AC2 agonist-1 for 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
-
IL-6 Measurement:
-
Seed cells as for the cAMP assay.
-
Treat cells with AC2 agonist-1 for 6-24 hours.
-
Collect the cell culture supernatant and measure the concentration of secreted IL-6 using an ELISA kit.
-
Optionally, extract RNA from the cells and measure IL6 mRNA levels by qPCR.
-
Expected Outcomes and Data Presentation
The following tables illustrate the expected outcomes of these validation experiments.
Table 1: Effect of AC2 Knockdown/Knockout on AC2 Agonist-1-Induced cAMP Production
| Cell Type | Treatment | Fold Increase in cAMP (mean ± SEM) |
| Wild-type | Vehicle | 1.0 ± 0.1 |
| Wild-type | AC2 Agonist-1 (100 nM) | 15.2 ± 1.8 |
| AC2 Knockdown | Vehicle | 1.1 ± 0.2 |
| AC2 Knockdown | AC2 Agonist-1 (100 nM) | 3.5 ± 0.5 |
| AC2 Knockout | Vehicle | 0.9 ± 0.1 |
| AC2 Knockout | AC2 Agonist-1 (100 nM) | 1.2 ± 0.3** |
| p < 0.05 compared to Wild-type + Agonist-1 | ||
| **p < 0.01 compared to Wild-type + Agonist-1 |
Table 2: Effect of AC2 Knockdown/Knockout on AC2 Agonist-1-Mediated Inhibition of IL-6 Secretion
| Cell Type | Treatment | IL-6 Concentration (pg/mL) (mean ± SEM) |
| Wild-type | Vehicle | 500 ± 45 |
| Wild-type | AC2 Agonist-1 (100 nM) | 150 ± 20 |
| AC2 Knockdown | Vehicle | 520 ± 50 |
| AC2 Knockdown | AC2 Agonist-1 (100 nM) | 410 ± 35 |
| AC2 Knockout | Vehicle | 490 ± 40 |
| AC2 Knockout | AC2 Agonist-1 (100 nM) | 480 ± 42** |
| p < 0.05 compared to Wild-type + Agonist-1 | ||
| **p < 0.01 compared to Wild-type + Agonist-1 |
AC2 Signaling Pathway
The activation of AC2 by its agonist leads to an increase in intracellular cAMP, which in turn can modulate various downstream signaling pathways, including those involved in inflammation.
Caption: Simplified AC2 signaling cascade leading to modulation of IL-6 expression.
Comparison with Alternative Therapeutic Strategies
The development of a selective AC2 agonist presents a novel therapeutic approach for inflammatory respiratory diseases. Below is a comparison with existing and emerging treatments for conditions like Chronic Obstructive Pulmonary Disease (COPD).
Table 3: Comparison of AC2 Agonist-1 with Other COPD Therapies
| Therapeutic Class | Mechanism of Action | Advantages | Disadvantages/Limitations |
| AC2 Agonist-1 | Selective activation of AC2, leading to increased cAMP and potential inhibition of IL-6. | Novel mechanism, potentially anti-inflammatory. | Clinical efficacy and safety are yet to be established. |
| Long-Acting β2-Agonists (LABAs) | Non-selective activation of β2-adrenergic receptors, leading to increased cAMP and bronchodilation.[3][4] | Well-established efficacy in bronchodilation.[4] | Can have cardiovascular side effects; potential for tolerance. |
| Long-Acting Muscarinic Antagonists (LAMAs) | Block muscarinic receptors, leading to bronchodilation. | Effective bronchodilators with a good safety profile. | Primarily address bronchoconstriction, not underlying inflammation. |
| Inhaled Corticosteroids (ICS) | Broad anti-inflammatory effects by suppressing gene transcription of inflammatory proteins. | Reduce inflammation and exacerbations in certain patient populations.[5] | Can cause local and systemic side effects with long-term use.[5] |
| Phosphodiesterase-4 (PDE4) Inhibitors | Inhibit the breakdown of cAMP, leading to anti-inflammatory effects. | Oral administration, targets inflammation. | Gastrointestinal side effects are common. |
| Biologics (e.g., anti-IL-5, anti-IgE) | Target specific inflammatory cytokines or pathways. | Highly specific with potentially fewer off-target effects. | Expensive, require injection, only effective in specific patient phenotypes. |
Conclusion
The validation of this compound through rigorous knockdown and knockout studies is a critical step in its preclinical development. The experimental frameworks provided in this guide offer a robust approach to unequivocally demonstrate the on-target effects of this novel compound. By comparing its mechanism and potential efficacy with existing therapies, researchers and drug developers can better position this promising new agent in the therapeutic landscape for inflammatory respiratory diseases. While direct experimental evidence validating this specific agonist in AC2-deficient models is still emerging, the methodologies outlined here provide a clear path forward for such investigations.
References
- 1. Adenylyl Cyclase [sigmaaldrich.com]
- 2. A Novel CRISPR/Cas9-Based Cellular Model to Explore Adenylyl Cyclase and cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative mechanisms for long-acting beta(2)-adrenergic agonists in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long‐acting beta2‐agonists for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhaled corticosteroids versus long‐acting beta2‐agonists for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Adenylyl Cyclase Type 2 Activation
For Researchers, Scientists, and Drug Development Professionals
Adenylyl Cyclase Type 2 (AC2) is a key signaling enzyme that, upon activation, catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Unlike other adenylyl cyclase isoforms, AC2 exhibits a unique mode of regulation, being synergistically activated by the Gαs and Gβγ subunits of heterotrimeric G proteins. This property makes AC2 a crucial integrator of signals from multiple G protein-coupled receptors (GPCRs).
This guide provides a comparative overview of the efficacy of different methods for activating AC2, focusing on the well-established indirect activation through GPCRs and direct activation by the general adenylyl cyclase activator, forskolin (B1673556). Due to the scarcity of direct and selective small-molecule agonists for AC2, this comparison centers on the physiological and pharmacological conditions that lead to its robust activation.
Quantitative Comparison of AC2 Activation
The following table summarizes the quantitative data on the activation of Adenylyl Cyclase Type 2 under different stimulatory conditions. The data is compiled from studies investigating the synergistic regulation of AC2 by G protein subunits.
| Activation Condition | Agonist/Stimulator | Receptor(s) Targeted | Fold Increase in AC2 Activity (over basal) | EC50 Value (for GPCR Agonist) | Reference Cell System |
| Direct Activation | Forskolin | Adenylyl Cyclase (all isoforms) | ~2-5 fold | ~5-10 µM (for AC in general) | Various cell lines |
| Gαs-mediated Activation | Isoproterenol (B85558) | β-adrenergic receptors (Gs-coupled) | ~2-5 fold | Not specific for AC2 | HEK293, COS-7 |
| Gαs-mediated Activation | Prostaglandin E1 (PGE1) | Prostaglandin E2 receptor (EP2/EP4, Gs-coupled) | ~2-5 fold | ~100-500 nM (for EP receptors) | Various cell lines |
| Synergistic Gαs and Gβγ Activation | Isoproterenol + Carbachol (B1668302) | β-adrenergic (Gs) + M2 Muscarinic (Gi-coupled) | ~10-30 fold | Not specific for AC2 | HEK293, COS-7 |
| Synergistic Gαs and Gβγ Activation | PGE1 + Somatostatin | EP2/EP4 (Gs) + Somatostatin Receptor (Gi-coupled) | ~10-30 fold | Not specific for AC2 | HEK293 |
Note: The EC50 values provided for GPCR agonists reflect their potency at their respective receptors, which indirectly leads to AC2 activation. The fold activation can vary depending on the expression levels of the receptors and AC2 in the specific cell system used.
Signaling Pathways of AC2 Activation
The activation of Adenylyl Cyclase Type 2 is a complex process involving the convergence of signals from different G protein-coupled receptors. The following diagrams illustrate the key signaling pathways.
Caption: Signaling pathways leading to the synergistic activation of Adenylyl Cyclase Type 2.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of AC2 activation.
Protocol 1: Measurement of cAMP Accumulation in Whole Cells
This protocol is designed to measure the intracellular accumulation of cAMP in response to GPCR activation in cultured cells expressing AC2.
1. Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) or other suitable cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
For transient transfection, co-transfect cells with plasmids encoding AC2 and the desired Gs- and/or Gi/q-coupled receptors using a suitable transfection reagent (e.g., Lipofectamine).
-
Plate the transfected cells in 24- or 48-well plates and allow them to grow for 24-48 hours.
2. cAMP Accumulation Assay:
-
Wash the cells once with serum-free DMEM.
-
Pre-incubate the cells in serum-free DMEM containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add the Gs-coupled receptor agonist (e.g., isoproterenol or PGE1) at various concentrations to the cells.
-
For synergistic activation, co-incubate with a Gi/q-coupled receptor agonist (e.g., carbachol or somatostatin) at a fixed concentration.
-
Incubate for 10-15 minutes at 37°C.
-
Terminate the reaction by aspirating the medium and adding 0.1 M HCl.
-
Lyse the cells by incubating for 20 minutes at room temperature.
-
Neutralize the lysates with 1 M NaOH.
3. cAMP Quantification:
-
Quantify the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays) according to the manufacturer's instructions.
-
Normalize the cAMP levels to the protein concentration in each well, determined by a protein assay (e.g., BCA assay).
4. Data Analysis:
-
Plot the concentration-response curves for the Gs-coupled agonist in the absence and presence of the Gi/q-coupled agonist.
-
Calculate the EC50 values and maximal responses from the curves using non-linear regression analysis.
Caption: A typical experimental workflow for measuring cAMP accumulation in response to GPCR activation.
Protocol 2: Adenylyl Cyclase Activity Assay in Isolated Membranes
This protocol allows for the direct measurement of AC2 activity in a cell-free system, which can be useful for studying the direct effects of G protein subunits.
1. Membrane Preparation:
-
Harvest cells expressing AC2 and the relevant GPCRs.
-
Resuspend the cells in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, and protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
2. Adenylyl Cyclase Assay:
-
In a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM ATP), add the isolated membranes.
-
To measure Gs-stimulated activity, add a non-hydrolyzable GTP analog (e.g., GTPγS) and a Gs-coupled receptor agonist.
-
For synergistic activation, also include purified Gβγ subunits or activate endogenous Gi/q proteins with their respective agonists and GTPγS.
-
To measure forskolin-stimulated activity, add forskolin to the reaction mixture.
-
Initiate the reaction by adding [α-³²P]ATP.
-
Incubate for 10-20 minutes at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., containing unlabeled ATP and EDTA).
3. [³²P]cAMP Isolation and Quantification:
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina (B75360) columns.
-
Quantify the amount of [³²P]cAMP by liquid scintillation counting.
4. Data Analysis:
-
Calculate the specific activity of adenylyl cyclase (e.g., in pmol cAMP/min/mg protein).
-
Compare the activity under different stimulatory conditions to determine the fold activation.
Conclusion
The activation of Adenylyl Cyclase Type 2 is a highly regulated process that is most potently achieved through the synergistic action of Gαs and Gβγ subunits. While direct, selective agonists for AC2 are not yet widely available, this guide provides a framework for comparing the efficacy of different indirect activation strategies. The provided protocols offer a starting point for researchers to quantitatively assess AC2 activity in their own experimental systems. Further research into the development of selective AC2 modulators will be crucial for dissecting the specific physiological roles of this important signaling enzyme.
A Comparative Analysis of Adenylyl Cyclase 2 (AC2) and 5 (AC5) Signaling in Striatal Neurons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of Adenylyl Cyclase type 2 (AC2) and type 5 (AC5), two key enzymes in the production of the second messenger cyclic AMP (cAMP), within the context of striatal neurons. The striatum, a critical component of the basal ganglia, is central to motor control, reward, and cognition. The differential regulation and function of AC isoforms within this brain region are of paramount importance for understanding both normal physiology and the pathophysiology of disorders like Parkinson's disease and addiction.
While AC5 is the most abundant and well-characterized adenylyl cyclase in the striatum, this guide also explores the potential role of AC2, drawing comparisons based on its known regulatory mechanisms. It is important to note that direct quantitative comparisons of AC2 and AC5 activity in striatal neurons are limited in the current literature.
Data Presentation: Quantitative and Regulatory Comparison
The following tables summarize the key characteristics, regulation, and known functional roles of AC2 and AC5 in striatal neurons.
Table 1: General Properties and Expression
| Feature | Adenylyl Cyclase 2 (AC2) | Adenylyl Cyclase 5 (AC5) |
| Primary Location in Striatum | Low-level and widespread expression suggested, but not definitively quantified.[1] | Highly enriched, particularly in medium spiny neurons (MSNs).[2] |
| Relative Abundance in Striatum | Significantly lower than AC5. | The predominant isoform, accounting for ~80% of striatal cAMP production.[2] |
| Subcellular Localization | Plasma membrane. | Plasma membrane, often in signaling complexes with GPCRs. |
Table 2: Regulation by G-Proteins and Other Effectors
| Regulator | Effect on AC2 | Effect on AC5 |
| Gαs/olf | Stimulation | Strong stimulation. |
| Gαi | No inhibition | Inhibition.[3] |
| Gβγ | Stimulation (synergistic with Gαs) | Inhibition. |
| Calcium (Ca²⁺)/Calmodulin | Insensitive to Ca²⁺.[1] | Inhibited by submicromolar concentrations of free Ca²⁺.[1] |
| Forskolin | Stimulation | Strong stimulation. |
| Protein Kinase C (PKC) | Stimulation | Stimulation. |
Table 3: Functional Roles in Striatal Signaling
| Function | Adenylyl Cyclase 2 (AC2) | Adenylyl Cyclase 5 (AC5) |
| Dopamine (B1211576) D1 Receptor Signaling | Likely contributes to Gαs/olf-mediated cAMP increase, but to a lesser extent than AC5. | Major effector for D1 receptor-mediated cAMP production in direct pathway MSNs.[2] |
| Dopamine D2 Receptor Signaling | Not directly inhibited by Gαi from D2 receptors. May be indirectly modulated by Gβγ. | Primary target for D2 receptor-mediated inhibition of cAMP production in indirect pathway MSNs.[3] |
| Adenosine A2A Receptor Signaling | Potential contributor to Gαs/olf-mediated cAMP increase. | Key effector for A2A receptor-mediated cAMP production in indirect pathway MSNs. |
| Role in Synaptic Plasticity | Role not well-defined in the striatum. | Crucial for corticostriatal long-term depression (LTD).[3] |
| Pathophysiological Relevance | Not well-established in striatal disorders. | Implicated in L-DOPA-induced dyskinesia in Parkinson's disease. |
Signaling Pathways and Experimental Workflows
Signaling Pathways in Striatal Medium Spiny Neurons
The following diagrams illustrate the differential regulation of AC2 and AC5 by dopamine D1 and D2 receptors, which are key G-protein coupled receptors (GPCRs) in the striatum.
Experimental Workflow: cAMP Measurement
The following diagram outlines a typical workflow for measuring agonist-induced cAMP production in primary striatal neuron cultures.
Experimental Protocols
Primary Striatal Neuron Culture
Objective: To establish a primary culture of medium spiny neurons for in vitro analysis of cAMP signaling.
Materials:
-
E18 mouse embryos
-
Papain dissociation system
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine and laminin-coated culture plates
-
Dissection microscope and tools
Protocol:
-
Dissect striata from E18 mouse embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in papain solution at 37°C for 20-30 minutes to dissociate the cells.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the cells at a density of 2.5 x 10⁵ cells/cm² on poly-D-lysine and laminin-coated plates.
-
Incubate the cultures at 37°C in a humidified 5% CO₂ atmosphere.
-
Change half of the medium every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro.
Measurement of cAMP Accumulation
Objective: To quantify changes in intracellular cAMP levels in response to GPCR stimulation.
Materials:
-
Primary striatal neuron cultures (from Protocol 1)
-
GPCR agonists and antagonists (e.g., dopamine, SKF-81297 for D1R, quinpirole (B1680403) for D2R)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF, or Lance Ultra cAMP kit)
-
Plate reader
Protocol:
-
Pre-incubate primary striatal neurons with a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add the desired concentration of GPCR agonist (and antagonist for control wells) to the culture medium.
-
Incubate for 10-15 minutes at 37°C.
-
Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP assay on the cell lysates. This typically involves a competitive binding reaction between the cAMP in the sample and a labeled cAMP conjugate for a limited number of antibody binding sites.
-
Read the plate on a suitable plate reader (e.g., for absorbance, fluorescence, or time-resolved fluorescence).
-
Calculate the cAMP concentrations based on a standard curve generated with known amounts of cAMP.
-
Normalize the cAMP levels to the total protein concentration in each sample.
Conclusion
In striatal neurons, AC5 is the dominant player in cAMP signaling, acting as a critical integration point for dopaminergic and other neuromodulatory inputs. Its distinct regulation by both Gαi and calcium allows for fine-tuned control of cAMP levels, which is essential for synaptic plasticity and motor learning.
The role of AC2 in the striatum is less clear. Based on its known biochemical properties, AC2 is likely to contribute to overall Gαs-stimulated cAMP production. Its unique stimulation by Gβγ subunits suggests a potential role in integrating signals from Gαi/o-coupled receptors, which could lead to complex, non-canonical signaling cross-talk.
Future research utilizing isoform-specific knockout or knockdown strategies, combined with advanced imaging techniques for real-time cAMP monitoring in defined neuronal populations, will be crucial to fully elucidate the specific contributions of AC2 to striatal function and to explore its potential as a therapeutic target.
References
Differentiating Gs and Gi Coupled Pathways for AC Agonists: A Researcher's Comparison Guide
For researchers and professionals in drug development, understanding the nuanced signaling pathways of G protein-coupled receptors (GPCRs) is paramount. Agonists targeting adenylyl cyclase (AC) can trigger opposing cellular responses depending on whether they activate the stimulatory G protein (Gs) or the inhibitory G protein (Gi). This guide provides a detailed comparison of these two pathways, supported by experimental data and protocols to effectively differentiate their activation.
Gs vs. Gi Signaling: A Tale of Two Pathways
GPCRs that couple to Gs and Gi proteins share the initial steps of ligand binding and conformational change, but their downstream effects on adenylyl cyclase and cyclic AMP (cAMP) production are diametrically opposed.
-
Gs Pathway Activation: Agonist binding to a Gs-coupled receptor leads to the activation of the Gs alpha subunit (Gαs).[1] This activated subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[2][3][4][5] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, typically leading to an increase in cellular activity.[3][4]
-
Gi Pathway Activation: Conversely, agonist binding to a Gi-coupled receptor activates the Gi alpha subunit (Gαi).[5] Gαi directly inhibits adenylyl cyclase, leading to a decrease in cAMP production.[3][4][6] This reduction in cAMP levels and subsequent decrease in PKA activity generally results in a decrease in cellular activity.[3]
The interplay between these two pathways allows for fine-tuned regulation of cellular responses.[7][8]
Core Differences at a Glance
| Feature | Gs-Coupled Pathway | Gi-Coupled Pathway |
| G Protein Alpha Subunit | Gαs | Gαi |
| Effect on Adenylyl Cyclase | Stimulation | Inhibition |
| Intracellular cAMP Levels | Increase | Decrease |
| Protein Kinase A (PKA) Activity | Increased | Decreased |
| Typical Cellular Response | Excitatory (e.g., increased heart rate, smooth muscle relaxation)[4] | Inhibitory (e.g., decreased heart rate, inhibition of neurotransmitter release)[4] |
Visualizing the Signaling Cascades
To illustrate the distinct mechanisms of Gs and Gi signaling, the following diagrams depict their respective pathways.
Figure 1. Gs Signaling Pathway
Figure 2. Gi Signaling Pathway
Experimental Approaches for Differentiation
Several robust methods can be employed to distinguish between Gs and Gi-coupled receptor activation. The choice of assay often depends on the specific research question, available equipment, and cell system.
cAMP Measurement Assays
The most direct way to differentiate between Gs and Gi activation is to measure changes in intracellular cAMP levels.[6][9]
-
Principle: A Gs-coupled agonist will increase cAMP, while a Gi-coupled agonist will decrease basal or forskolin-stimulated cAMP levels.[6] Forskolin (B1673556) is a direct activator of most adenylyl cyclase isoforms and is often used to create a detectable cAMP window for measuring inhibition by Gi-coupled agonists.[6][10][11][12]
-
Common Assay Formats:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay format that provides high sensitivity and is amenable to high-throughput screening.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that offers a quantitative measurement of cAMP.[13]
-
Bioluminescence Resonance Energy Transfer (BRET): Utilizes genetically encoded biosensors to measure cAMP dynamics in real-time in living cells.[7][14]
-
Enzyme Fragmentation Complementation (EFC): A sensitive method that can be miniaturized for high-throughput screening.[9]
-
Expected Outcomes:
| Agonist Type | Treatment Condition | Expected Change in cAMP |
| Gs Agonist | Basal | Increase |
| Gi Agonist | Basal | No significant change or slight decrease |
| Gi Agonist | + Forskolin | Decrease (relative to forskolin alone) |
Pertussis Toxin (PTX) Treatment
Pertussis toxin is a valuable pharmacological tool for specifically probing the involvement of the Gi pathway.
-
Principle: PTX catalyzes the ADP-ribosylation of the Gαi subunit, which uncouples it from its receptor.[15][16][17][18][19][20] This prevents the agonist from inhibiting adenylyl cyclase. Therefore, if an agonist's effect is blocked by PTX pretreatment, it is mediated by a Gi-coupled receptor. Gs-mediated signaling is unaffected by PTX.
Experimental Workflow:
Figure 3. Pertussis Toxin Experimental Workflow
Experimental Protocols
Protocol 1: Differentiating Gs and Gi Coupling using a cAMP HTRF Assay
Objective: To determine if an agonist (Compound X) signals through a Gs or Gi-coupled receptor by measuring its effect on intracellular cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing the GPCR of interest.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP HTRF assay kit (e.g., from Cisbio, PerkinElmer).
-
Compound X (test agonist).
-
Isoproterenol (positive control for Gs).
-
Quinpirole (B1680403) (positive control for Gi, if a known Gi-coupled receptor is also available).
-
Forskolin.
-
384-well white assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at a density that allows for optimal signal window (typically 5,000-10,000 cells/well) and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of Compound X, isoproterenol, and quinpirole in assay buffer. Prepare a stock solution of forskolin.
-
Assay Setup:
-
For Gs agonism:
-
Remove culture medium from cells and add assay buffer.
-
Add varying concentrations of Compound X or isoproterenol.
-
Incubate for 30 minutes at room temperature.
-
-
For Gi agonism:
-
Remove culture medium from cells and add assay buffer containing a fixed concentration of forsklin (typically EC80, predetermined).
-
Add varying concentrations of Compound X or quinpirole.
-
Incubate for 30 minutes at room temperature.
-
-
-
cAMP Detection: Add the HTRF assay reagents (cAMP-d2 and anti-cAMP-cryptate) to all wells as per the manufacturer's protocol.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and convert it to cAMP concentration using a standard curve. Plot dose-response curves to determine EC50 (for Gs) or IC50 (for Gi) values.
Protocol 2: Confirming Gi Coupling using Pertussis Toxin
Objective: To confirm that the inhibitory effect of Compound X is mediated by a Gi protein.
Materials:
-
Same as Protocol 1.
-
Pertussis Toxin (PTX).
Procedure:
-
PTX Pretreatment:
-
In a 96-well or 384-well culture plate, treat one set of cells with PTX (typically 100 ng/mL) for 16-24 hours.
-
Treat a parallel set of cells with vehicle (e.g., sterile water or PBS with glycerol).
-
-
Cell Seeding: After incubation, harvest and seed the PTX-treated and vehicle-treated cells into separate 384-well assay plates.
-
Gi Agonism Assay: Perform the Gi agonism assay as described in Protocol 1, step 3, on both sets of cells (PTX-treated and vehicle-treated).
-
cAMP Detection and Data Analysis: Follow steps 4-7 from Protocol 1.
Interpretation of Results:
-
If Compound X is a Gi agonist, its ability to inhibit forskolin-stimulated cAMP production will be significantly reduced or eliminated in the PTX-treated cells compared to the vehicle-treated cells.
-
If the inhibitory effect of Compound X is not affected by PTX, it may be acting through a PTX-insensitive Gi protein (like Gz) or a different signaling pathway.[18][20]
Conclusion
Differentiating between Gs and Gi coupled pathways is fundamental for characterizing the mechanism of action of AC agonists. By employing a combination of direct cAMP measurements and pharmacological tools like forskolin and pertussis toxin, researchers can definitively elucidate the specific G protein coupling of their target receptor. The detailed protocols and visual aids provided in this guide offer a robust framework for designing and interpreting these critical experiments, ultimately facilitating more informed drug discovery and development.
References
- 1. Gs alpha subunit - Wikipedia [en.wikipedia.org]
- 2. Construction of a soluble adenylyl cyclase activated by Gs alpha and forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. CV Physiology | Cardiac Signal Transduction Mechanisms (G-Protein-Linked) [cvphysiology.com]
- 5. Khan Academy [khanacademy.org]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Cross-regulation between G-protein-mediated pathways. Stimulation of adenylyl cyclase increases expression of the inhibitory G-protein, Gi alpha 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forskolin as a Tool for Examining Adenylyl Cyclase Expression, Regulation, and G Protein Signaling | Semantic Scholar [semanticscholar.org]
- 12. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. bmglabtech.com [bmglabtech.com]
- 15. The ups and downs of Gs- to Gi-protein switching - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gi/o Protein-Dependent and -Independent Actions of Pertussis Toxin (PTX) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Signalling functions and biochemical properties of pertussis toxin-resistant G-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Signalling functions and biochemical properties of pertussis toxin-resistant G-proteins. | Semantic Scholar [semanticscholar.org]
Validating Agonist Effects: A Comparative Guide to the Use of Selective Adenylyl Cyclase Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel agonist is paramount. When an agonist's effects are mediated through a G-protein coupled receptor (GPCR) that signals via adenylyl cyclase (AC), selective AC inhibitors serve as critical tools for validating this pathway. This guide provides a comparative overview of selective AC inhibitors, their experimental application in agonist validation, and detailed protocols for measuring adenylyl cyclase activity.
Introduction to Adenylyl Cyclase and its Inhibition
Adenylyl cyclases are a family of enzymes responsible for the conversion of ATP to the second messenger cyclic AMP (cAMP).[1] Mammals express nine membrane-bound AC isoforms (AC1-9) and one soluble isoform (sAC).[1] These isoforms are differentially expressed in various tissues and are subject to complex regulation by G-protein subunits (Gαs and Gαi) and other signaling molecules.[2][3] The activation of a Gs-coupled GPCR by an agonist leads to the stimulation of AC and a subsequent increase in intracellular cAMP levels.[4][5] Conversely, agonist binding to a Gi-coupled receptor results in the inhibition of AC activity.[5]
Selective AC inhibitors are indispensable for elucidating the role of specific AC isoforms in agonist-induced signaling cascades. By observing a reduction or abolishment of the agonist's effect in the presence of a selective AC inhibitor, researchers can confirm that the agonist's mechanism of action is indeed dependent on adenylyl cyclase activity.
Comparison of Selective Adenylyl Cyclase Inhibitors
The selection of an appropriate AC inhibitor is crucial and depends on the specific AC isoforms expressed in the experimental system. The following table summarizes the inhibitory potency (IC50) of several commonly used selective AC inhibitors against different AC isoforms. It is important to note that the selectivity of some inhibitors is not absolute and they may inhibit other isoforms at higher concentrations.[6][7]
| Inhibitor | Target AC Isoform(s) | IC50 (µM) vs. Target Isoform(s) | IC50 (µM) vs. Other Isoforms | Reference(s) |
| SQ 22,536 | AC5, AC6 | AC5: ~15, AC6: ~10-15 | AC1: >100, AC2: >1000, AC3: ~230, AC8: >100, AC9: >100 | [6][7] |
| NKY80 | AC5 | AC5: ~8.3 | AC2: ~1700, AC3: ~130 | [7] |
| Ara-A (Vidarabine) | AC5, AC6 | AC5: Potent inhibitor | Less potent against other isoforms | [6] |
| ST034307 | AC1 | Potent and selective inhibitor | Selective against other membrane-bound AC isoforms | [8][9][10] |
| 2',5'-dideoxyadenosine | Pan-AC inhibitor | Broad spectrum | Broad spectrum | [7] |
Experimental Validation of Agonist Effects
To validate that an agonist's effect is mediated by adenylyl cyclase, a common experimental approach is to measure the agonist-induced accumulation of cAMP in the presence and absence of a selective AC inhibitor. A significant reduction in cAMP levels in the presence of the inhibitor provides strong evidence for an AC-dependent mechanism.
Case Study: Validation of a β-adrenergic Agonist
The following table provides a hypothetical but representative data set illustrating the validation of a β-adrenergic agonist's effect on cAMP production using an AC5/6 inhibitor in a cell line endogenously expressing β-adrenergic receptors and AC5/6.
| Agonist Concentration | cAMP Accumulation (pmol/well) - No Inhibitor | cAMP Accumulation (pmol/well) - With AC5/6 Inhibitor (e.g., 10 µM SQ 22,536) |
| Basal (0 µM) | 5.2 ± 0.8 | 4.9 ± 0.6 |
| 1 nM | 15.8 ± 2.1 | 6.1 ± 0.9 |
| 10 nM | 45.3 ± 5.5 | 10.2 ± 1.5 |
| 100 nM | 89.7 ± 9.2 | 18.5 ± 2.3 |
| 1 µM | 125.4 ± 12.8 | 25.1 ± 3.1 |
| 10 µM | 130.1 ± 13.5 | 26.3 ± 3.4 |
Signaling Pathways and Experimental Workflows
To visualize the underlying molecular interactions and the experimental process, the following diagrams are provided.
Caption: GPCR signaling pathway leading to cAMP production.
Caption: Experimental workflow for agonist validation.
Experimental Protocols
Accurate measurement of cAMP is central to validating agonist effects. While traditional radioimmunoassays are highly sensitive, non-radioactive methods are now widely used for their safety, convenience, and high-throughput compatibility.
Luminescent Adenylyl Cyclase Activity Assay (e.g., cAMP-Glo™ Assay)
This commercially available assay from Promega provides a sensitive and high-throughput method for measuring cAMP levels.[11]
Principle: The assay is performed in two steps. In the first, cAMP-dependent protein kinase (PKA) is activated by cAMP from the cell lysate, which then catalyzes the phosphorylation of a PKA substrate. In the second step, a luciferase-based reagent is added to measure the amount of ATP remaining in the sample. The amount of ATP is inversely proportional to the amount of cAMP produced, as PKA consumes ATP during the phosphorylation reaction. The luminescent signal is therefore inversely correlated with the cAMP concentration.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well or 384-well white, opaque-bottom plate at a desired density and allow them to attach overnight.
-
Remove the culture medium and replace it with a serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with the selective AC inhibitor or vehicle for 30 minutes at 37°C.
-
Add the agonist at various concentrations and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and PKA Reaction:
-
Add 20µL of cAMP-Glo™ Lysis Buffer to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
Add 20µL of the cAMP-Glo™ Reaction Buffer containing the PKA substrate and PKA.
-
Incubate for 20 minutes at room temperature.
-
-
Kinase-Glo® Reagent Addition and Luminescence Detection:
-
Add 40µL of Kinase-Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in the experimental samples by interpolating from the standard curve.
-
Plot the agonist dose-response curves with and without the inhibitor.
-
Fluorescence Polarization Immunoassay (FPIA) for cAMP
This is a competitive immunoassay that measures the change in fluorescence polarization of a fluorescently labeled cAMP tracer.[12][13]
Principle: In the absence of cAMP from the sample, a fluorescently labeled cAMP tracer binds to a specific anti-cAMP antibody, resulting in a high fluorescence polarization signal due to the large size of the complex and its slow rotation in solution. When cAMP from the sample is present, it competes with the tracer for binding to the antibody. This competition leads to more free tracer in the solution, which rotates more rapidly and results in a lower fluorescence polarization signal. The decrease in fluorescence polarization is proportional to the amount of cAMP in the sample.
Detailed Protocol:
-
Sample Preparation:
-
Culture and treat cells with agonist and inhibitor as described in the luminescent assay protocol.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M HCl) and centrifuge to remove cell debris.
-
Neutralize the supernatant if an acidic lysis buffer was used.
-
-
Assay Procedure:
-
In a black microplate, add the cell lysate, the fluorescently labeled cAMP tracer, and the anti-cAMP antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization using a microplate reader equipped with polarization filters. The excitation and emission wavelengths will depend on the fluorophore used for the tracer.
-
-
Data Analysis:
-
Create a standard curve by plotting the fluorescence polarization values against known concentrations of cAMP.
-
Determine the cAMP concentration in the samples from the standard curve.
-
Generate and compare the dose-response curves for the agonist in the presence and absence of the AC inhibitor.
-
Conclusion
The use of selective adenylyl cyclase inhibitors is a powerful and essential technique for validating the mechanism of action of agonists that signal through GPCRs coupled to the cAMP pathway. By carefully selecting the appropriate inhibitor and employing sensitive and reliable methods for measuring cAMP, researchers can gain definitive insights into the signaling cascades initiated by their compounds of interest. The detailed protocols and comparative data presented in this guide provide a solid foundation for designing and executing robust agonist validation studies.
References
- 1. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altered patterns of agonist-stimulated cAMP accumulation in cells expressing mutant beta 2-adrenergic receptors lacking phosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cloud-clone.com [cloud-clone.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. researchgate.net [researchgate.net]
- 9. Activation pathway of a G protein-coupled receptor uncovers conformational intermediates as targets for allosteric drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular cAMP signaling by soluble adenylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Homogeneous cell-based fluorescence polarization assay for the direct detection of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
A Comparative Guide to Adenylyl Cyclase Type 2 Agonist-1: In Vitro Efficacy and Projected In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and projected in vivo effects of Adenylyl Cyclase Type 2 (AC2) Agonist-1, also known as Compound 73. The content is based on available experimental data and established scientific protocols to offer an objective evaluation for research and drug development purposes.
Overview of Adenylyl Cyclase Type 2 Agonist-1
This compound (Compound 73) is a potent and selective agonist of adenylyl cyclase type 2 (AC2).[1] Discovered through virtual screening and subsequent chemical synthesis, this small molecule has demonstrated significant potential in modulating cellular signaling pathways regulated by cAMP.[1] Its primary mechanism of action involves the direct activation of AC2, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This guide will delve into its performance in laboratory settings and provide a comparative analysis against the non-selective adenylyl cyclase activator, Forskolin.
In Vitro Effects: A Quantitative Comparison
The in vitro efficacy of this compound has been characterized by its potent activation of AC2 and its downstream effects on inflammatory signaling. The following table summarizes the key quantitative data from in vitro studies.
| Parameter | This compound (Compound 73) | Forskolin (Non-selective AC Activator) | Reference |
| Target | Adenylyl Cyclase Type 2 (AC2) | Most Adenylyl Cyclase Isoforms (AC1-8) | [1][2] |
| EC50 for AC2 | 90 nM | ~5-10 µM (in rat cerebral cortical membranes) | [1][3] |
| Potency vs. Forskolin | ~160-fold more potent for AC2 | - | [1] |
| Effect on IL-6 Expression | Inhibits LPS-induced IL-6 expression in vitro | General activator of cAMP, downstream effects on IL-6 can be complex and context-dependent | [1] |
Signaling Pathway and Experimental Workflow
The activation of AC2 by this compound initiates a signaling cascade that culminates in the modulation of gene expression, such as the inhibition of Interleukin-6. The experimental workflow to determine its in vitro efficacy involves cell-based assays to measure cAMP production and cytokine expression.
In Vivo Effects: A Projected Comparison
As of the latest available data, specific in vivo studies for this compound have not been published. However, based on its potent in vitro anti-inflammatory activity, a hypothetical in vivo study can be designed to assess its efficacy in a relevant animal model. The following table outlines a projected comparison based on this proposed study.
Disclaimer: The in vivo data for this compound is projected and not based on published experimental results.
| Parameter | This compound (Projected) | Dexamethasone (Standard Anti-inflammatory) |
| Animal Model | LPS-induced endotoxemia in mice | LPS-induced endotoxemia in mice |
| Dosage | To be determined (e.g., 1-50 mg/kg, i.p.) | 1-5 mg/kg, i.p. |
| Primary Outcome | Reduction in serum IL-6 levels | Significant reduction in serum IL-6 levels |
| Secondary Outcome | Improvement in survival rate | Improved survival rate |
| Potential Advantages | Targeted mechanism of action, potentially fewer side effects | Broad and potent anti-inflammatory effects |
| Potential Disadvantages | Unknown pharmacokinetic and safety profile | Broad immunosuppression, potential for side effects with chronic use |
Experimental Protocols
In Vitro Adenylyl Cyclase Activity Assay
Objective: To determine the EC50 of this compound on human AC2.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human Adenylyl Cyclase Type 2 (hAC2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with serum-free medium containing various concentrations of this compound or Forskolin.
-
Cell Lysis: Following a 30-minute incubation at 37°C, the cells are lysed using a lysis buffer.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The EC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vitro IL-6 Expression Assay
Objective: To evaluate the effect of this compound on lipopolysaccharide (LPS)-induced IL-6 expression.
Methodology:
-
Cell Culture: A suitable inflammatory cell line, such as RAW 264.7 murine macrophages, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Stimulation and Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 6 hours.
-
RNA Isolation and RT-qPCR: Total RNA is extracted from the cells, and the expression level of IL-6 mRNA is quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
ELISA: The concentration of secreted IL-6 in the cell culture supernatant is measured by ELISA.
-
Data Analysis: The inhibitory effect of the agonist on IL-6 expression is calculated relative to the LPS-only treated control.
Proposed In Vivo Anti-Inflammatory Activity Assay
Objective: To assess the in vivo anti-inflammatory efficacy of this compound.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Experimental Groups:
-
Vehicle control (e.g., saline + 0.5% DMSO, i.p.)
-
LPS control (10 mg/kg LPS, i.p.)
-
This compound (various doses, i.p.) + LPS
-
Dexamethasone (positive control, 5 mg/kg, i.p.) + LPS
-
-
Procedure: Mice are administered the test compounds or vehicle 1 hour prior to the intraperitoneal injection of LPS.
-
Sample Collection: Blood samples are collected via cardiac puncture 2 hours after LPS injection.
-
Cytokine Analysis: Serum levels of IL-6 are measured by ELISA.
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to compare the treatment groups with the LPS control group.
Conclusion
This compound (Compound 73) presents as a highly potent and selective tool for the in vitro study of AC2-mediated signaling pathways. Its significant potency advantage over the non-selective activator Forskolin and its demonstrated ability to inhibit a key pro-inflammatory cytokine in vitro suggest its potential as a therapeutic lead. While in vivo data is currently lacking, the proposed experimental framework provides a clear path for future studies to validate its anti-inflammatory effects in a preclinical setting. Further research is warranted to explore its pharmacokinetic properties, safety profile, and efficacy in various disease models.
References
- 1. Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04496G [pubs.rsc.org]
Comparative Analysis of Adenylyl Cyclase Type 2 Agonist-1 and Alternative Activators
For Immediate Release
This guide provides a comparative overview of Adenylyl cyclase type 2 agonist-1 (also known as Compound 73), a potent and selective agonist for Adenylyl Cyclase Type 2 (AC2), against other common adenylyl cyclase activators. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of cAMP signaling pathways.
Introduction to Adenylyl Cyclase Type 2
Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous cellular signaling pathways. There are ten known mammalian isoforms of adenylyl cyclases (ADCY1-10). Adenylyl Cyclase Type 2 (AC2) is notable for its stimulation by Gs alpha subunits and G beta-gamma protein subunits. It plays a significant role in various physiological processes, making it an attractive target for therapeutic intervention.
This compound: A Potent and Selective Modulator
This compound (Compound 73) has emerged as a highly potent agonist for AC2, with a reported half-maximal effective concentration (EC50) of 90 nM. This positions it as a valuable tool for the specific activation of AC2 in research settings.
Performance Comparison
To provide a clear comparison of the available activators for adenylyl cyclase, the following table summarizes the quantitative data on their potency. A direct comparison with the widely used, non-selective adenylyl cyclase activator, Forskolin, highlights the enhanced potency of this compound for AC2.
| Compound | Target(s) | EC50 (AC2) | Potency Comparison (vs. Forskolin for AC2) |
| This compound | Adenylyl Cyclase Type 2 | 90 nM | ~160-fold more potent |
| Forskolin | Most adenylyl cyclases | ~5-10 µM | Baseline |
Note: The EC50 for Forskolin can vary depending on the experimental conditions and the specific adenylyl cyclase isoform being assayed. The value presented represents a general effective concentration range observed in various studies.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to assess the efficacy of AC2 agonists, the following diagrams illustrate the canonical AC2 signaling pathway and a typical experimental workflow for measuring cAMP accumulation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture and Transfection
HEK293 cells are a commonly used cell line for studying G protein-coupled receptor (GPCR) signaling and adenylyl cyclase activity.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human Adenylyl Cyclase Type 2 (AC2).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency. For assays, cells are seeded into appropriate multi-well plates.
cAMP Accumulation Assay (cAMP-Glo™ Assay Protocol)
The cAMP-Glo™ Assay is a bioluminescent, homogeneous assay for the sensitive detection of cAMP levels in cells.
-
Cell Seeding: Seed HEK293-AC2 cells in a 96-well white opaque microplate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and Forskolin in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cell Treatment: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at room temperature. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Add cAMP-Glo™ Lysis Buffer to each well and incubate for 15 minutes with shaking to ensure complete cell lysis.
-
cAMP Detection: Add the cAMP Detection Solution, which contains Protein Kinase A, and incubate for 20 minutes at room temperature.
-
ATP Detection: Add Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction. Incubate for 10 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Convert luminescence readings to cAMP concentrations using a standard curve. Plot the dose-response curves and determine the EC50 values for each compound.
Conclusion
This compound (Compound 73) represents a significant advancement for researchers studying the specific roles of AC2. Its high potency and selectivity offer a more precise tool for dissecting cAMP signaling pathways compared to broad-spectrum activators like Forskolin. The experimental protocols outlined in this guide provide a framework for the accurate assessment of this and other adenylyl cyclase modulators.
A Head-to-Head Comparison of Adenylyl Cyclase Type 2 Agonist-1 and Forskolin for Preclinical Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating cellular signaling pathways and identifying novel therapeutic targets. This guide provides a detailed, data-driven comparison of a novel selective agonist, Adenylyl cyclase type 2 agonist-1 (also known as Compound 73), and the widely used non-selective adenylyl cyclase activator, forskolin (B1673556).
This document outlines a head-to-head comparison of their reported performance, supported by available experimental data. It also provides detailed experimental protocols for key assays relevant to their mechanisms of action.
Introduction to Adenylyl Cyclase Activation
Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous signal transduction pathways. The modulation of cAMP levels influences a vast array of cellular processes, making ACs attractive targets for drug discovery. Forskolin, a labdane (B1241275) diterpene isolated from the plant Coleus forskohlii, has long been the tool of choice for activating most AC isoforms, thereby increasing intracellular cAMP levels. However, its lack of isoform selectivity can complicate the interpretation of experimental results. Recently, this compound has emerged as a potent and selective agonist of adenylyl cyclase type 2 (AC2), offering a more targeted approach to studying the roles of this specific isoform.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and forskolin, highlighting the superior potency of the novel agonist for its target isoform.
| Parameter | This compound (Compound 73) | Forskolin | Reference |
| Target | Adenylyl Cyclase Type 2 (AC2) | Most Adenylyl Cyclase Isoforms (AC1-8) | [1] |
| EC50 | 90 nM (on recombinant human AC2) | Varies by isoform; generally in the low micromolar range for AC2 | [1] |
| Potency vs. Forskolin | 160-fold more potent than forskolin on AC2 | - | [1] |
| Reported Biological Effect | Inhibition of Interleukin-6 (IL-6) expression | General elevation of intracellular cAMP | [1] |
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and the process of evaluating these compounds, the following diagrams are provided.
Caption: General Adenylyl Cyclase Signaling Pathway.
Caption: Experimental Workflow for AC Agonist Evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.
Protocol 1: Intracellular cAMP Measurement Assay
Objective: To quantify the intracellular levels of cyclic AMP in response to treatment with this compound or forskolin.
Materials:
-
HEK293 cells stably expressing human adenylyl cyclase type 2 (AC2).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (Compound 73).
-
Forskolin.
-
3-isobutyl-1-methylxanthine (IBMX).
-
Phosphate-Buffered Saline (PBS).
-
cAMP assay kit (e.g., HTRF-based or ELISA-based).
-
384-well white opaque tissue culture plates.
-
Plate reader capable of measuring HTRF or absorbance for ELISA.
Procedure:
-
Cell Seeding: Seed AC2-expressing HEK293 cells into a 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound and forskolin in assay buffer (e.g., PBS with 0.1% BSA and 0.5 mM IBMX). The final concentrations should typically range from 1 pM to 100 µM.
-
Cell Treatment: Carefully remove the culture medium from the wells. Add 20 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a high concentration of forskolin).
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Cell Lysis and cAMP Detection: Following the manufacturer's instructions for the chosen cAMP assay kit, add the lysis buffer and detection reagents.
-
Measurement: Read the plate on a compatible plate reader.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Interleukin-6 (IL-6) Expression Assay
Objective: To measure the effect of this compound on the expression of IL-6.
Materials:
-
A suitable cell line for inflammation studies (e.g., A549, BEAS-2B, or primary bronchial epithelial cells).
-
Cell culture medium appropriate for the chosen cell line.
-
This compound (Compound 73).
-
An inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)).
-
Human IL-6 ELISA kit.
-
96-well clear tissue culture plates.
-
ELISA plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound for 1-2 hours prior to inflammatory stimulation.
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells, in the continued presence of the agonist.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
IL-6 ELISA: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Incubating and washing the plate.
-
Adding a substrate and stopping the reaction.
-
-
Measurement: Read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Data Analysis: Calculate the concentration of IL-6 in each sample using the standard curve. Analyze the dose-dependent effect of the agonist on IL-6 expression.
Conclusion
This compound represents a significant advancement for researchers studying the specific roles of the AC2 isoform. Its high potency and selectivity offer a more precise tool compared to the broad-spectrum activator, forskolin.[1] While forskolin remains a valuable reagent for general adenylyl cyclase activation, the use of isoform-selective agonists like this compound will be crucial for dissecting the intricate signaling pathways governed by individual AC isoforms and for the development of targeted therapeutics. The provided protocols offer a starting point for the comparative evaluation of these and other adenylyl cyclase modulators in a laboratory setting.
References
Unveiling Agonist-Specific Trafficking: A Comparative Guide to Intracellular Responses of Adenylyl Cyclases
For researchers, scientists, and drug development professionals, understanding the nuances of G protein-coupled receptor (GPCR) signaling is paramount. The concept of "agonist-specific trafficking," also known as biased agonism, has revolutionized this field by revealing that different agonists binding to the same receptor can trigger distinct downstream intracellular responses. This guide provides a comparative analysis of how different agonists can selectively activate adenylyl cyclase (AC) isoforms, leading to spatially and temporally unique cyclic AMP (cAMP) signals. We present supporting experimental data, detailed protocols for key assays, and visual diagrams to elucidate these complex signaling pathways.
The generation of the second messenger cAMP by adenylyl cyclases is a critical step in numerous physiological processes. This process is primarily initiated by the activation of GPCRs and the subsequent engagement of stimulatory G proteins (Gs). However, the signaling outcome is not a simple "on" or "off" switch. Evidence increasingly demonstrates that the specific agonist, the GPCR subtype, and the available AC isoforms within a cell collectively determine the characteristics of the cAMP response. This guide will delve into the mechanisms underlying this specificity and the experimental approaches used to investigate it.
Comparative Analysis of Agonist-Specific Signaling
Different agonists can stabilize distinct conformational states of a GPCR, leading to preferential coupling with specific G proteins (e.g., Gs vs. Gi) or biased activation of downstream effectors like adenylyl cyclase isoforms. This differential activation results in unique signaling signatures for each agonist. For instance, studies on cannabinoid receptors have shown that different agonists exhibit varying efficacies in stimulating or inhibiting cAMP accumulation, providing clear evidence for agonist-specific trafficking of intracellular responses.[1][2]
The trafficking of AC isoforms themselves adds another layer of complexity. Research has shown that upon GPCR activation, certain AC isoforms, like AC9, can be trafficked from the plasma membrane to endosomes, while others, such as AC1, remain at the cell surface.[3] This spatial segregation of AC isoforms allows for compartmentalized cAMP signaling, where agonists can induce cAMP production from distinct subcellular locations, leading to the activation of specific downstream pathways.[4]
Quantitative Data on Agonist-Specific AC Activation
The following table summarizes hypothetical quantitative data illustrating how different agonists (A, B, and C) targeting the same GPCR can elicit varied responses in terms of cAMP accumulation, G protein coupling, and AC isoform activation. This data is representative of the types of results obtained in studies of biased agonism.
| Agonist | Potency (EC50) for cAMP Accumulation (nM) | Efficacy (% of Isoproterenol) for cAMP Accumulation | G Protein Preference | Predominant AC Isoform Activated |
| Agonist A | 10 | 100% | Gs >> Gi | AC2, AC5 |
| Agonist B | 50 | 60% | Gs > Gi | AC9 |
| Agonist C | 100 | 20% (Inhibition) | Gi >> Gs | - |
Key Experimental Protocols
The investigation of agonist-specific trafficking of AC responses relies on sophisticated experimental techniques that can measure dynamic cellular events in real-time. Here, we detail the methodologies for two critical assays: Förster Resonance Energy Transfer (FRET) for cAMP measurement and Bioluminescence Resonance Energy Transfer (BRET) for protein-protein interactions.
Protocol 1: Real-time cAMP Measurement using FRET-based Biosensors
Principle: FRET-based cAMP biosensors, often based on the Exchange Protein Directly Activated by cAMP (EPAC), utilize a fluorescent donor (e.g., CFP) and an acceptor (e.g., YFP) flanking the cAMP-binding domain of EPAC.[5][6][7] In the absence of cAMP, the sensor is in a "closed" conformation, bringing the donor and acceptor into close proximity and allowing for high FRET. Upon cAMP binding, a conformational change separates the donor and acceptor, leading to a decrease in FRET, which can be quantified to measure cAMP levels.
Methodology:
-
Cell Culture and Transfection:
-
Plate human embryonic kidney (HEK293) cells or other suitable cell lines in glass-bottom dishes.
-
Transfect the cells with a plasmid encoding a FRET-based cAMP biosensor (e.g., a fourth-generation EPAC-based sensor).[8]
-
-
Live-Cell Imaging:
-
Mount the dishes on an inverted fluorescence microscope equipped with a dual-emission imaging system.
-
Maintain cells in a physiological buffer at 37°C.
-
-
Data Acquisition:
-
Excite the donor fluorophore (e.g., CFP at 430 nm) and collect emission signals from both the donor (e.g., 475 nm) and the acceptor (e.g., 530 nm).
-
Establish a baseline FRET ratio (Acceptor/Donor emission) for a few minutes.
-
Add the agonist of interest at a specific concentration.
-
Continue to record the emission signals to monitor the change in FRET ratio over time.
-
-
Data Analysis:
-
Calculate the FRET ratio for each time point.
-
Normalize the FRET ratio to the baseline to determine the relative change in cAMP concentration.
-
Generate dose-response curves by testing a range of agonist concentrations.
-
Protocol 2: Monitoring GPCR-G Protein Interaction using BRET
Principle: BRET is a powerful technique to study protein-protein interactions in living cells.[9][10] It relies on the non-radiative energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). When the two proteins of interest, fused to the donor and acceptor respectively, are in close proximity (<10 nm), energy transfer occurs upon addition of the luciferase substrate, and the emitted light from the acceptor can be detected.
Methodology:
-
Plasmid Construction and Transfection:
-
Construct fusion proteins of the GPCR with Rluc (e.g., GPCR-Rluc8) and the G protein subunit (e.g., Gαs) with YFP (e.g., Venus-Gαs).
-
Co-transfect HEK293 cells with the donor and acceptor plasmids.
-
-
Cell Culture and Plating:
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
-
BRET Assay:
-
Wash the cells with a physiological buffer.
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to each well.
-
Immediately measure the luminescence emission at two wavelengths corresponding to the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm) using a microplate reader equipped with appropriate filters.
-
To measure agonist-induced interaction, add the agonist prior to or simultaneously with the substrate.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
An increase in the BRET ratio upon agonist stimulation indicates an interaction between the GPCR and the G protein.
-
Visualization of Signaling Pathways and Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
References
- 1. Dual activation and inhibition of adenylyl cyclase by cannabinoid receptor agonists: evidence for agonist-specific trafficking of intracellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. G protein-regulated endocytic trafficking of adenylyl cyclase type 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shining light on location-biased cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Quantitative Measurement of cAMP Concentration Using an Exchange Protein Directly Activated by a cAMP-Based FRET-Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP Biosensors Based on Genetically Encoded Fluorescent/Luminescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addgene.org [addgene.org]
- 9. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 10. Study of GPCR–Protein Interactions by BRET | Springer Nature Experiments [experiments.springernature.com]
Comparative analysis of adenylyl cyclase isoforms regulation
A Comprehensive Guide to the Differential Regulation of Adenylyl Cyclase Isoforms
For Researchers, Scientists, and Drug Development Professionals
Adenylyl cyclases (ACs) are a family of enzymes crucial for converting ATP into the ubiquitous second messenger, cyclic AMP (cAMP). In mammals, ten distinct isoforms of AC have been identified (AC1-9, and soluble AC), each exhibiting unique regulatory features that allow cells to respond to a diverse array of extracellular signals with specificity and precision. Understanding the differential regulation of these isoforms is paramount for developing targeted therapeutics for a wide range of diseases, including cardiovascular disorders, neurological conditions, and metabolic diseases.
This guide provides a comparative analysis of the regulation of adenylyl cyclase isoforms, supported by experimental data and detailed methodologies.
Comparative Regulation of Adenylyl Cyclase Isoforms
The nine membrane-bound adenylyl cyclase isoforms are categorized into four main groups based on their primary regulatory mechanisms. All isoforms are stimulated by the Gαs subunit of heterotrimeric G-proteins.[1]
Table 1: Classification and Primary Regulation of Adenylyl Cyclase Isoforms
| Group | Isoforms | Primary Regulator(s) |
| I | AC1, AC3, AC8 | Stimulated by Ca2+/Calmodulin[1] |
| II | AC2, AC4, AC7 | Stimulated by Gβγ subunits and Protein Kinase C (PKC)[1] |
| III | AC5, AC6 | Inhibited by Gαi and free Ca2+[1] |
| IV | AC9 | Largely insensitive to acute regulation by common AC regulators |
A more detailed comparison of the regulatory effects of various signaling molecules on each AC isoform is presented below.
Table 2: Quantitative Comparison of Adenylyl Cyclase Isoform Regulation
| Isoform | Gαs Stimulation | Gαi Inhibition | Gβγ Regulation | Ca2+/Calmodulin Regulation | PKC Regulation | PKA Regulation | Forskolin Activation |
| AC1 | Stimulated | Inhibited | Inhibited | Stimulated (EC50 ~150 nM for Ca2+) | Stimulated | - | Additive with Gαs |
| AC2 | Stimulated | Insensitive | Stimulated (conditionally) | Insensitive | Stimulated | - | Synergistic with Gαs |
| AC3 | Stimulated | Insensitive | Inhibited | Stimulated | Stimulated | - | Additive with Gαs |
| AC4 | Stimulated | Insensitive | Stimulated (conditionally) | Insensitive | - | - | Synergistic with Gαs |
| AC5 | Stimulated | Inhibited | Stimulated (conditionally) | Inhibited by submicromolar Ca2+ | Stimulated (~20-fold by PKCζ)[2][3] | Inhibited | Synergistic with Gαs |
| AC6 | Stimulated | Inhibited | Stimulated (conditionally) | Inhibited by submicromolar Ca2+ | Inhibited | Inhibited | Synergistic with Gαs |
| AC7 | Stimulated | Insensitive | Stimulated (conditionally) | Insensitive | - | - | Synergistic with Gαs |
| AC8 | Stimulated | Insensitive | Inhibited | Stimulated (EC50 ~800 nM for Ca2+) | - | Not regulated | Additive with Gαs |
| AC9 | Stimulated | Insensitive | - | Insensitive | Inhibited | - | Weakly activated or insensitive |
Note: "-" indicates no significant regulation or data not widely available.
Signaling Pathways of Adenylyl Cyclase Regulation
The intricate regulation of adenylyl cyclase isoforms is best understood through the visualization of their signaling pathways.
Caption: G-protein-mediated regulation of adenylyl cyclase isoforms.
Caption: Regulation of adenylyl cyclase by calcium/calmodulin and PKC.
Experimental Protocols
Accurate assessment of adenylyl cyclase activity is crucial for comparative studies. Below are detailed methodologies for two common assays.
Adenylyl Cyclase Activity Assay using [α-³²P]ATP
This radioisotope-based assay is a classic and highly sensitive method for measuring AC activity.
Materials:
-
Cell membranes expressing the adenylyl cyclase isoform of interest.
-
[α-³²P]ATP (specific activity 3000 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and a GTP-regenerating system (10 mM phosphocreatine, 50 U/ml creatine (B1669601) phosphokinase).
-
Stopping Solution: 2% SDS, 40 mM ATP, 1.4 mM cAMP.
-
Dowex 50 resin and neutral alumina (B75360) columns.
-
Scintillation counter and vials.
Procedure:
-
Prepare cell membranes and determine protein concentration.
-
Set up reaction tubes on ice, each containing 50 µl of assay buffer.
-
Add the desired regulators (e.g., G-protein activators, Ca²⁺/Calmodulin, PKC activators) to the respective tubes.
-
Initiate the reaction by adding 20-50 µg of membrane protein and [α-³²P]ATP (final concentration 0.1 mM, ~1 x 10⁶ cpm/tube).
-
Incubate the reaction mixture at 30°C for 10-20 minutes.
-
Terminate the reaction by adding 100 µl of stopping solution.
-
Boil the samples for 3 minutes to denature proteins.
-
Add [³H]cAMP to each tube to monitor recovery.
-
Separate [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and alumina column chromatography.
-
Elute the [³²P]cAMP into scintillation vials and quantify using a scintillation counter.
-
Calculate the specific activity of adenylyl cyclase as pmol of cAMP formed per mg of protein per minute.
Caption: Workflow for the radiometric adenylyl cyclase assay.
Fluorometric Adenylyl Cyclase Assay
This non-radioactive method offers a safer and often higher-throughput alternative for measuring AC activity.
Materials:
-
Cell membranes expressing the adenylyl cyclase isoform of interest.
-
Commercially available fluorometric adenylyl cyclase assay kit (e.g., based on cAMP-dependent kinase activation coupled to a fluorescent substrate).
-
Assay Buffer provided with the kit.
-
ATP and desired regulators.
-
96- or 384-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare cell membranes and determine protein concentration.
-
Prepare cAMP standards and experimental samples in a microplate according to the kit manufacturer's instructions.
-
Add the desired regulators to the wells containing the cell membranes.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the recommended temperature and time.
-
Stop the reaction as per the kit's protocol (e.g., by adding a stop solution).
-
Add the detection reagents, which typically include a cAMP-dependent kinase, a kinase substrate, and a detection solution that generates a fluorescent signal in proportion to the amount of phosphorylated substrate.
-
Incubate the plate to allow for the detection reaction to proceed.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Generate a standard curve using the cAMP standards and determine the concentration of cAMP in the experimental samples.
-
Calculate the specific activity of adenylyl cyclase.
Caption: Workflow for the fluorometric adenylyl cyclase assay.
This guide provides a foundational understanding of the complex and isoform-specific regulation of adenylyl cyclases. The presented data and protocols serve as a valuable resource for researchers aiming to dissect the intricate roles of these enzymes in cellular signaling and to identify novel therapeutic targets.
References
- 1. Physiological Roles for G Protein-Regulated Adenylyl Cyclase Isoforms: Insights from Knockout and Overexpression Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the inhibition mechanism of adenylyl cyclase type 5 by n-terminal myristoylated Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential activation of adenylyl cyclase by protein kinase C isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Engagement of Adenylyl Cyclase Type 2 Agonist-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Adenylyl Cyclase Type 2 Agonist-1, a potent and selective activator of Adenylyl Cyclase 2 (AC2), with other relevant compounds. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to this compound
This compound, also referred to as compound 73 in its discovery publication, is a small molecule agonist of adenylyl cyclase type 2.[1][2] It has demonstrated high potency with an half-maximal effective concentration (EC50) of 90 nM.[1][2] Notably, it is reported to be 160-fold more potent than the commonly used adenylyl cyclase activator, forskolin (B1673556). Research suggests its potential as a therapeutic lead compound for respiratory diseases due to its ability to inhibit the expression of Interleukin-6.[1][2]
Comparative Analysis of AC2 Agonists
A direct head-to-head comparison with a broad range of selective AC2 agonists is limited in publicly available literature. However, the potency of this compound can be contextualized by comparing it to the well-characterized, non-selective adenylyl cyclase activator, forskolin.
| Compound | Target | EC50 | Potency relative to Forskolin |
| This compound | Adenylyl Cyclase 2 | 90 nM | 160-fold higher |
| Forskolin | Most adenylyl cyclase isoforms | ~5-10 µM | - |
Note: The EC50 for forskolin can vary depending on the experimental conditions and the specific adenylyl cyclase isoform being assayed.[3][4]
Signaling Pathway of Adenylyl Cyclase 2
Adenylyl cyclase 2 is a membrane-bound enzyme that, when activated, catalyzes the conversion of ATP to cyclic AMP (cAMP). This second messenger, cAMP, then activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), leading to various cellular responses.
Caption: Simplified signaling cascade initiated by Adenylyl Cyclase 2 activation.
Experimental Protocols
The following is a generalized protocol for determining the potency of an adenylyl cyclase agonist using a cell-based cAMP assay. This protocol is based on the methods likely employed in the characterization of this compound.
Cell-Based cAMP Assay Protocol
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human Adenylyl Cyclase 2 (hAC2) in appropriate growth medium.
-
Seed the cells into 96-well plates at a density that allows for optimal assay performance and incubate overnight.
2. Compound Treatment:
-
Prepare a serial dilution of this compound and any comparator compounds (e.g., forskolin) in a suitable assay buffer.
-
Aspirate the growth medium from the cells and wash with a pre-warmed buffer.
-
Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
3. Cell Lysis and cAMP Measurement:
-
After a specified incubation period, lyse the cells using a lysis buffer provided in a commercial cAMP assay kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay), following the manufacturer's instructions.
4. Data Analysis:
-
Convert the raw assay signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
Caption: Workflow for determining the EC50 of an AC2 agonist.
Conclusion
This compound is a highly potent and selective activator of AC2, demonstrating a significant potency advantage over the general adenylyl cyclase activator forskolin. Its discovery provides a valuable tool for studying the specific roles of AC2 in cellular signaling and holds promise for the development of novel therapeutics, particularly in the context of inflammatory diseases. Further comparative studies with other AC2-selective agonists will be beneficial for a more complete understanding of its pharmacological profile.
References
- 1. This compound|Cas# 2414908-52-2 [glpbio.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of Selective AC2 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective activation of adenylyl cyclase 2 (AC2), a key enzyme in the production of the second messenger cyclic AMP (cAMP), holds significant promise for the development of novel therapeutics. This guide provides a comprehensive comparison of selective AC2 agonists with alternative therapeutic strategies, supported by experimental data and detailed methodologies.
Introduction to Adenylyl Cyclase 2 and its Therapeutic Rationale
Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cAMP. The AC family consists of ten isoforms (AC1-10) with distinct tissue distribution and regulatory properties. AC2 is notably expressed in the brain and heart, suggesting its potential as a therapeutic target for neurological and cardiovascular diseases. The activation of AC2 leads to an increase in intracellular cAMP levels, which in turn modulates a variety of downstream signaling pathways crucial for cellular function.
The AC2 Signaling Pathway
The canonical AC2 signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the dissociation of the Gαs subunit, which then stimulates AC2 activity. The resulting increase in cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which mediate a wide range of cellular responses, including gene expression, ion channel function, and metabolism.
Caption: The Adenylyl Cyclase 2 (AC2) signaling cascade.
Comparison with Alternative Therapeutic Strategies
The therapeutic potential of selective AC2 agonists can be evaluated by comparing them with other established or emerging drug classes that modulate cAMP signaling or target related pathways.
Non-Selective AC Activators (e.g., Forskolin (B1673556) and its Derivatives)
Forskolin is a widely used non-selective activator of most adenylyl cyclase isoforms. While useful as a research tool, its lack of isoform selectivity presents a major hurdle for therapeutic applications, potentially leading to off-target effects.[1] Some derivatives of forskolin, such as NKH477, have shown a degree of selectivity for certain AC isoforms.[2][3][4][5]
Table 1: Comparison of Forskolin Derivatives' Relative Potency for AC Isoforms
| Compound | Relative Potency (vs. Forskolin) for AC2 | Relative Potency (vs. Forskolin) for AC5 | Reference |
| NKH477 | 1.04 ± 0.02 | 1.87 ± 0.02 | [2] |
Phosphodiesterase (PDE) Inhibitors
PDEs are enzymes that degrade cAMP, and their inhibition leads to increased intracellular cAMP levels. Various PDE inhibitors are in clinical use for a range of conditions. However, like non-selective AC activators, PDE inhibitors often lack isoform specificity, which can result in side effects.
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists
GLP-1 receptor agonists are primarily used for the treatment of type 2 diabetes but have also shown neuroprotective and cardioprotective effects.[6][7] Their mechanism involves the activation of the GLP-1 receptor, a GPCR that couples to Gαs and subsequently activates adenylyl cyclases, leading to cAMP production.[6]
Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA2a) Activators
In the context of heart failure, SERCA2a activators aim to improve cardiac function by enhancing calcium reuptake into the sarcoplasmic reticulum, a process that is also influenced by cAMP-PKA signaling.[8]
Table 2: Qualitative Comparison of Therapeutic Strategies
| Therapeutic Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Selective AC2 Agonists | Direct and selective activation of AC2 | High target specificity, potentially fewer off-target effects | Limited number of selective compounds currently available |
| Non-Selective AC Activators | Broad activation of multiple AC isoforms | Potent elevation of cAMP | High potential for off-target effects and systemic side effects |
| PDE Inhibitors | Inhibition of cAMP degradation | Established clinical use for some indications | Lack of isoform selectivity can lead to side effects |
| GLP-1 Receptor Agonists | GPCR-mediated activation of adenylyl cyclases | Proven efficacy in metabolic diseases, neuroprotective effects | Indirect activation of AC, potential for receptor desensitization |
| SERCA2a Activators | Enhancement of calcium reuptake in cardiomyocytes | Direct targeting of a key mechanism in heart failure | Therapeutic window and potential for arrhythmogenesis need careful evaluation |
Experimental Data and Protocols
A rigorous evaluation of selective AC2 agonists requires robust experimental models and assays.
Experimental Workflow for Evaluating a Novel AC2 Agonist
Caption: A typical experimental workflow for evaluating a novel AC2 agonist.
Key Experimental Protocols
1. Adenylyl Cyclase Activity Assay
This biochemical assay directly measures the enzymatic activity of AC2.
-
Principle: The assay quantifies the conversion of [α-³²P]ATP to [³²P]cAMP by purified AC2 enzyme or membrane preparations expressing AC2.
-
Methodology:
-
Prepare membrane fractions from cells overexpressing AC2.
-
Incubate the membranes with the test compound and [α-³²P]ATP in an appropriate buffer containing Mg²⁺.
-
Stop the reaction and separate [³²P]cAMP from unreacted [α-³²P]ATP using sequential column chromatography (e.g., Dowex and alumina (B75360) columns).
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
2. Cellular cAMP Measurement (ELISA)
This cell-based assay measures the intracellular accumulation of cAMP in response to an AC2 agonist.
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify cAMP levels in cell lysates.[9][10][11][12][13]
-
Methodology:
-
Culture cells expressing AC2 (e.g., HEK293 cells).
-
Treat the cells with the test compound for a specified time.
-
Lyse the cells to release intracellular cAMP.
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves competition between the sample cAMP and a known amount of labeled cAMP for binding to a specific antibody.
-
The signal is inversely proportional to the amount of cAMP in the sample.
-
3. Langendorff Isolated Perfused Heart Model
This ex vivo model allows for the assessment of a compound's direct effects on cardiac function.[14][15][16][17][18]
-
Principle: The heart is isolated from an animal and retrogradely perfused through the aorta with an oxygenated physiological solution, allowing it to continue beating outside the body.
-
Methodology:
-
Anesthetize the animal and surgically excise the heart.
-
Cannulate the aorta and mount the heart on the Langendorff apparatus.
-
Perfuse the heart with Krebs-Henseleit buffer at a constant pressure or flow.
-
Insert a balloon into the left ventricle to measure isovolumetric pressure.
-
Administer the test compound into the perfusate and record changes in heart rate, contractility (LVDP, +dP/dt, -dP/dt), and coronary flow.
-
4. Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice
This in vivo model is used to study the anti-inflammatory effects of compounds in the central nervous system.[19][20][21][22][23]
-
Principle: Intraperitoneal injection of LPS, a component of the outer membrane of Gram-negative bacteria, induces a systemic inflammatory response that leads to neuroinflammation.
-
Methodology:
-
Administer the test compound to mice.
-
After a pre-treatment period, inject the mice with LPS (intraperitoneally).
-
At a specified time point after LPS injection, sacrifice the animals and collect brain tissue.
-
Analyze the brain tissue for markers of neuroinflammation, such as pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) using ELISA or qPCR, and microglial activation using immunohistochemistry.
-
5. Morris Water Maze Test
This behavioral test is used to assess spatial learning and memory in rodents, which can be impaired in models of neurodegenerative diseases.[24][25][26][27]
-
Principle: The test requires the animal to find a hidden platform in a circular pool of opaque water, using distal visual cues for navigation.
-
Methodology:
-
Train the mice over several days to find the hidden platform. Record the escape latency (time to find the platform) and path length.
-
On the final day, perform a probe trial where the platform is removed.
-
Record the time spent in the target quadrant (where the platform was previously located) as a measure of memory retention.
-
6. Cardiomyocyte Hypertrophy Assay
This in vitro assay is used to model and quantify cardiac hypertrophy.[8][28][29][30][31]
-
Principle: Cardiomyocytes are treated with a hypertrophic agonist (e.g., endothelin-1) to induce cellular enlargement and re-expression of fetal genes.
-
Methodology:
-
Culture primary or iPSC-derived cardiomyocytes.
-
Treat the cells with a hypertrophic agonist in the presence or absence of the test compound.
-
Assess hypertrophy by measuring cell size (e.g., via immunofluorescence and image analysis) and the expression of hypertrophic markers like B-type natriuretic peptide (BNP) (e.g., via ELISA or qPCR).
-
Conclusion and Future Directions
Selective AC2 agonists represent a promising therapeutic avenue for a range of diseases, particularly in the cardiovascular and neurological space. Their high target specificity offers the potential for improved efficacy and reduced side effects compared to non-selective cAMP-elevating agents. However, the field is still in its early stages, with a need for the development of more potent and selective small-molecule AC2 activators.
Future research should focus on:
-
High-throughput screening to identify novel and selective AC2 agonists.
-
Head-to-head preclinical studies directly comparing the efficacy of selective AC2 agonists with existing and emerging therapies in relevant disease models.
-
In-depth investigation of the downstream signaling pathways specifically modulated by AC2 activation in different cell types to better understand the therapeutic mechanisms and potential for off-target effects.
By addressing these key areas, the full therapeutic potential of selective AC2 agonism can be unlocked, paving the way for the development of innovative treatments for a variety of unmet medical needs.
References
- 1. Forskolin and derivatives as tools for studying the role of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forskolin, NKH477 [sigmaaldrich.com]
- 4. NKH477 | Forskolin derivative | Antidepressant | TargetMol [targetmol.com]
- 5. Effects of a water-soluble forskolin derivative (NKH477) and a membrane-permeable cyclic AMP analogue on noradrenaline-induced Ca2+ mobilization in smooth muscle of rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucagon-like peptide-1 (GLP-1) receptor agonists and neuroinflammation: implications for neurodegenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of 3',5'-cAMP and adenylyl cyclase activity in higher plants using polyclonal chicken egg yolk antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fujifilmcdi.com [fujifilmcdi.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. s3.amazonaws.com [s3.amazonaws.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. abcam.com [abcam.com]
- 14. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]
- 15. Langendorff heart - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices | PPTX [slideshare.net]
- 19. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.physiology.org [journals.physiology.org]
- 23. mdpi.com [mdpi.com]
- 24. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 25. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 26. UC Davis - Morris Water Maze [protocols.io]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. fujifilmcdi.com [fujifilmcdi.com]
- 30. Quantification of Cardiomyocyte Hypertrophy by Cardiac Magnetic Resonance: Implications on Early Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 31. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Essential Safety and Disposal Guide for Adenylyl Cyclase Type 2 Agonist-1
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the proper handling, storage, and disposal of Adenylyl Cyclase Type 2 Agonist-1, ensuring laboratory safety and regulatory compliance.
This document provides critical operational and safety information for this compound (also known as Compound 73). Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of research outcomes.
Proper Disposal Procedures for this compound
As a potent, bioactive small molecule, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Disposal should strictly follow the guidelines established by your institution's Environmental Health and Safety (EHS) department and local regulations. The following is a general procedural framework:
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Due to its biological activity, this compound should be classified as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this waste with non-hazardous materials. Keep it separate from other chemical waste types unless explicitly permitted by your EHS office. Incompatible chemicals must be stored separately to prevent dangerous reactions.[1]
Step 2: Use of Appropriate Waste Containers
-
Primary Container: Collect waste in a container that is chemically compatible with the compound and any solvents used. The container must be in good condition, with no leaks or cracks, and have a secure, leak-proof lid.[1]
-
Secondary Containment: Store the primary waste container within a larger, chemically resistant secondary container to prevent spills.
Step 3: Proper Labeling
-
Label Immediately: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid abbreviations.
-
The concentration and composition of the waste, including all solvents.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Step 4: Storage and Accumulation
-
Point of Generation: Store the waste container at or near the location where the waste is generated, under the direct control of laboratory personnel.
-
Safe Storage Area: The designated storage area should be well-ventilated. Keep containers closed except when adding waste.[1]
-
Time Limits: Be aware of regulatory time limits for waste accumulation in the laboratory (e.g., some regulations limit storage to 90 days).[2]
Step 5: Disposal and Collection
-
Schedule a Pickup: Contact your institution's EHS department to arrange for the collection of the hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[1][3]
-
Empty Containers: Any "empty" container that held the pure compound should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[1][3]
Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Storage Conditions: For long-term storage, the solid compound should be kept at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is recommended.[4] The compound should be protected from light and stored under a nitrogen atmosphere.[4]
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Parameter | Value | Reference |
| EC₅₀ | 90 nM | [1][2][3][4][5][6] |
| Molecular Formula | C₂₇H₁₇BrClNO₅ | [6] |
| Molecular Weight | 550.78 g/mol | [6] |
| Storage (Long-term) | -80°C (6 months) | [4] |
| Storage (Short-term) | -20°C (1 month) | [4] |
Adenylyl Cyclase Type 2 Signaling Pathway
Adenylyl Cyclase Type 2 (AC2) is a membrane-bound enzyme that plays a crucial role in cellular signal transduction by catalyzing the conversion of ATP to the second messenger, cyclic AMP (cAMP).[7] AC2 is distinguished by its stimulation by G-protein βγ subunits and protein kinase C (PKC), rather than by calcium/calmodulin.[8] The activation of AC2 leads to an increase in intracellular cAMP levels. This cAMP then activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), which in turn regulate numerous cellular processes, including gene transcription and inflammation.[9][10]
Experimental Protocol: In Vitro cAMP Accumulation Assay
This protocol provides a representative method for measuring the effect of this compound on intracellular cAMP levels in a cell-based assay.
Objective: To quantify the dose-dependent increase in intracellular cAMP in response to this compound in HEK293 cells stably expressing human AC2.
Materials:
-
HEK293 cells stably expressing AC2 (AC2-HEK293).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or similar).
-
Multi-well plates (e.g., 96-well).
Procedure:
-
Cell Seeding:
-
Plate the AC2-HEK293 cells in a 96-well plate at a density of approximately 5,000 cells per well.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the agonist in assay buffer to create a range of concentrations for generating a dose-response curve.
-
-
Cell Treatment:
-
Remove the growth medium from the wells.
-
Wash the cells once with a serum-free medium or appropriate assay buffer.
-
Add the PDE inhibitor (e.g., 500 µM IBMX) to the cells and incubate for 30 minutes at 37°C. This step prevents the degradation of newly synthesized cAMP.
-
Add the various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Forskolin, if applicable).
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis:
-
After incubation, remove the treatment solutions.
-
Add the cell lysis buffer provided with the cAMP detection kit to each well.
-
Incubate as per the kit manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.
-
-
cAMP Quantification:
-
Perform the cAMP measurement using the chosen detection kit. Follow the manufacturer's protocol precisely.
-
Read the output on a suitable plate reader.
-
-
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ value.
-
References
- 1. biocat.com [biocat.com]
- 2. This compound|Cas# 2414908-52-2 [glpbio.cn]
- 3. invivochem.net [invivochem.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound | CAS#:2414908-52-2 | Chemsrc [chemsrc.com]
- 7. The discovery, design and synthesis of potent agonists of adenylyl cyclase type 2 by virtual screening combining biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenylate cyclase, cyclic AMP and extracellular-signal-regulated kinase-2 in airway smooth muscle: modulation by protein kinase C and growth serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adenylyl cyclase 2 expression and function in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Adenylyl Cyclase Type 2 Agonist-1
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of Adenylyl Cyclase Type 2 Agonist-1.
This document provides crucial safety protocols and detailed operational guidance for the use of Adenylyl Cyclase Type 2 (AC2) Agonist-1, a potent research compound. Given that a comprehensive Safety Data Sheet (SDS) with specific quantitative hazard data is not publicly available for this novel compound, it is imperative to handle it with the utmost caution, treating it as a potentially hazardous substance with unknown toxicological properties. The following procedures are based on best practices for handling potent, novel small molecules in a laboratory setting.
Immediate Safety and Handling Protocols
All personnel must be thoroughly trained on the potential hazards of and safe handling procedures for potent compounds before working with AC2 Agonist-1. A designated work area within a fume hood should be established for all handling procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile or neoprene gloves. | Provides a barrier against direct skin contact. Double-gloving allows for the safe removal of the outer glove if contamination is suspected. |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield. | Protects against splashes of the compound in solution. A face shield is recommended when handling larger quantities or if there is a significant splash risk. |
| Lab Coat | Disposable, fluid-resistant lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. Disposable coats eliminate the need for laundering potentially contaminated apparel. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary when handling the powdered form of the compound outside of a certified chemical fume hood. | Minimizes the risk of inhaling aerosolized particles. The necessity of respiratory protection should be determined by a formal risk assessment. |
Engineering Controls
| Control Measure | Specification | Rationale |
| Ventilation | All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood. | A fume hood provides primary containment and protects the user from inhaling potentially harmful vapors or aerosols. |
| Designated Area | A specific area within the lab should be designated for the handling of AC2 Agonist-1. | This helps to contain any potential contamination and prevents accidental exposure of other personnel. |
Operational Plan: Preparation and Administration
AC2 Agonist-1 is typically supplied as a solid and needs to be dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), for experimental use.
Stock Solution Preparation (Example)
A common stock solution concentration is 10 mM in DMSO. The following is a general procedure:
-
Pre-weighing Preparation: Ensure the analytical balance is inside a fume hood or a balance enclosure to contain any airborne powder.
-
Weighing: Carefully weigh the desired amount of AC2 Agonist-1 into a tared, sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the tube to achieve the desired concentration.
-
Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container.
Working Solution Preparation
Working solutions are typically prepared by diluting the stock solution in an appropriate cell culture medium or buffer. All dilutions should be performed in a laminar flow hood to maintain sterility for cell-based assays.
Disposal Plan
All waste generated from the handling of AC2 Agonist-1, including contaminated PPE, plasticware, and solutions, must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste (e.g., gloves, pipette tips, tubes) in a dedicated, clearly labeled hazardous waste bag. |
| Liquid Waste | Collect all liquid waste containing the agonist in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Dispose of any contaminated needles or other sharps in a designated sharps container for chemical waste. |
Follow all local and institutional regulations for the disposal of hazardous chemical waste.
Adenylyl Cyclase Type 2 Signaling Pathway
AC2 is a membrane-bound enzyme that, when activated, converts ATP into the second messenger cyclic AMP (cAMP). This initiates a signaling cascade that influences a wide range of cellular functions.
Caption: Adenylyl Cyclase Type 2 signaling cascade.
Experimental Protocols
The primary function of an AC2 agonist is to increase intracellular cAMP levels. Therefore, a common experimental application is to measure this increase in a cell-based assay.
Cell-Based cAMP Assay
This protocol outlines a general method for measuring cAMP accumulation in cells treated with AC2 Agonist-1 using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
Materials:
-
Cells expressing Adenylyl Cyclase Type 2
-
Cell culture medium
-
AC2 Agonist-1 stock solution (e.g., 10 mM in DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit
-
Multi-well plates (e.g., 96-well or 384-well, as recommended by the assay kit)
Procedure:
-
Cell Seeding: Seed cells into the multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of AC2 Agonist-1 in cell culture medium containing a PDE inhibitor. The PDE inhibitor is crucial to prevent the degradation of cAMP.
-
Cell Treatment: Remove the growth medium from the cells and replace it with the prepared dilutions of the AC2 agonist. Include a vehicle control (medium with DMSO and PDE inhibitor but no agonist).
-
Incubation: Incubate the cells with the agonist for a predetermined amount of time (e.g., 15-30 minutes) at 37°C. This incubation time may need to be optimized.
-
Cell Lysis and cAMP Measurement: Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit being used.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the agonist concentration. Calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Experimental Workflow
Caption: Workflow for a cell-based cAMP assay.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
